molecular formula C8H15N5O B1214887 Simeton CAS No. 673-04-1

Simeton

货号: B1214887
CAS 编号: 673-04-1
分子量: 197.24 g/mol
InChI 键: HKAMKLBXTLTVCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Simeton is an alkoxytriazine, which is mostly used as pesticide.>This compound is a methoxy-1,3,5-triazine that is 6-methoxy-1,3,5-triazine-2,4-diamine in which one of the hydrogens of each amino group has been replaced by an ethyl group. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a methoxy-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a 6-methoxy-1,3,5-triazine-2,4-diamine.

属性

IUPAC Name

2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAMKLBXTLTVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042388
Record name 2,4-Bis(ethylamino)-6-methoxy-s-triazine
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Molecular Weight

197.24 g/mol
Source PubChem
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CAS No.

673-04-1
Record name Simeton
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Record name Simeton [BSI]
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Record name Simeton
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Record name 2,4-Bis(ethylamino)-6-methoxy-s-triazine
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Record name N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
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Record name SIMETONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Simeton: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeton, a member of the triazine class of herbicides, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental methodologies for its analysis and for studying its biological effects are presented, supported by quantitative data and visual representations of key processes to facilitate a comprehensive understanding for research and development applications.

Chemical Structure and Identification

This compound is the common name for N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine. Its chemical structure is characterized by a central triazine ring substituted with two ethylamino groups and one methoxy group.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine[1][2]
CAS Number 673-04-1[3]
Molecular Formula C₈H₁₅N₅O[3]
Molecular Weight 197.24 g/mol [1]
Canonical SMILES CCNC1=NC(=NC(=N1)OC)NCC[4]
InChI InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)[3][4]
InChIKey HKAMKLBXTLTVCN-UHFFFAOYSA-N[3][4]

Physicochemical Properties

This compound is a white crystalline solid with limited solubility in water.[5] Its physicochemical properties are crucial for understanding its environmental fate and transport.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White powder[5]
Water Solubility 3.2 g/L (at 21 °C)[5]
Melting Point 92-94 °CNot explicitly found, typical for similar triazines
pKa 4.1 (predicted)[5]
LogP 1.8 (predicted)[1]
Experimental Protocol: Determination of Water Solubility of Triazine Herbicides

A static solubility apparatus with on-line liquid chromatographic (LC) detection can be used to determine the water solubility of triazine herbicides like this compound.[1]

Methodology:

  • Apparatus: A static solubility apparatus equipped with a temperature-controlled cell and an on-line HPLC system with a UV detector.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in the solubility cell.

    • The cell is maintained at a constant temperature (e.g., 21 °C).

    • The solution is continuously stirred to ensure equilibrium is reached.

    • Aliquots of the saturated solution are periodically withdrawn, filtered through a sub-micron filter, and directly injected into the HPLC system.

    • The concentration of this compound in the filtrate is determined by comparing the peak area to a standard calibration curve.

    • Measurements are taken until a constant concentration is observed, indicating that solubility equilibrium has been achieved.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of acetonitrile and water.

    • Detection: UV absorbance at a wavelength appropriate for this compound (e.g., 220 nm).[6]

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 20 µL.

Synthesis of this compound

This compound is synthesized through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and methanol. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

General Experimental Protocol for the Synthesis of s-Triazines

While a specific detailed protocol for this compound was not found in the available literature, a general procedure for the synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride can be adapted.[7][8]

Materials:

  • Cyanuric chloride

  • Ethylamine

  • Sodium methoxide (or methanol and a base like NaOH)

  • Inert solvent (e.g., acetone, THF)

  • Base (e.g., N,N-diisopropylethylamine, sodium carbonate)

Procedure:

  • First Substitution (Formation of 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine):

    • Dissolve cyanuric chloride in an inert solvent and cool the mixture to 0-5 °C.

    • Slowly add one equivalent of ethylamine in the presence of a base to neutralize the HCl formed. Maintain the temperature below 5 °C.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Second Substitution (Formation of N,N'-diethyl-6-chloro-1,3,5-triazine-2,4-diamine):

    • To the reaction mixture from the first step, add a second equivalent of ethylamine.

    • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours).

  • Third Substitution (Formation of this compound):

    • Add one equivalent of sodium methoxide to the reaction mixture.

    • Heat the reaction mixture to a higher temperature (e.g., 50-80 °C) and stir until the reaction is complete.

  • Workup and Purification:

    • The reaction mixture is typically quenched with water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Herbicidal Mechanism of Action

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII) in the electron transport chain of the thylakoid membranes within chloroplasts.

By binding to the D1 protein of the PSII reaction center, this compound blocks the binding of plastoquinone (PQ).[2][9][10] This interruption of electron flow prevents the synthesis of ATP and NADPH, which are essential for CO₂ fixation and the production of carbohydrates. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage.

Signaling Pathway of Photosynthesis Inhibition

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1_Protein D1 Protein PSII->D1_Protein excites e- Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer ROS Reactive Oxygen Species (Oxidative Stress) D1_Protein->ROS e- transfer blocked Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain ATP_NADPH ATP & NADPH Synthesis Electron_Transport_Chain->ATP_NADPH Light Light Energy Light->PSII This compound This compound This compound->D1_Protein binds to & blocks PQ binding site CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Cell_Damage Cell Damage ROS->Cell_Damage Cell_Damage->Plant_Growth inhibited

Caption: Mechanism of photosynthesis inhibition by this compound.

Quantitative Data on Photosynthetic Inhibition

In a study on unicellular algae (Scenedesmus sp.), this compound was found to inhibit photosynthesis by 50% at a concentration of 4 x 10⁻⁶ M.

Table 3: Inhibitory Concentration of this compound on Photosynthesis

ParameterValueOrganismReference
IC₅₀ 4 x 10⁻⁶ MScenedesmus sp.[1]
Experimental Protocol: Measurement of Photosynthesis Inhibition

The effect of this compound on photosynthesis can be measured by monitoring oxygen evolution in a suspension of unicellular algae using a Warburg apparatus.[1]

Methodology:

  • Organism: A culture of a suitable unicellular alga, such as Scenedesmus sp.

  • Apparatus: A Warburg apparatus for manometric measurement of oxygen evolution.

  • Procedure:

    • Prepare a suspension of the algae in a suitable buffer (e.g., Warburg buffer No. 9) at a known cell density.

    • Place the algal suspension in the Warburg flasks.

    • Equilibrate the flasks at a constant temperature (e.g., 25 °C) and illumination.

    • Measure the baseline rate of oxygen evolution.

    • Add different concentrations of this compound to the flasks.

    • Continue to measure oxygen evolution at regular intervals (e.g., 30, 60, and 90 minutes) after the addition of the herbicide.

    • Calculate the percentage of inhibition of photosynthesis for each concentration of this compound compared to the control (no herbicide).

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of photosynthesis).

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 4: GHS Hazard Classification for this compound

Hazard ClassCategory
Acute toxicity, oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Source:[1]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

A standardized acute oral toxicity study in rats is conducted to determine the LD₅₀ value of a substance. The following is a general protocol based on OECD guidelines.[11][12]

Methodology:

  • Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains).

  • Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, with access to food and water.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

    • Multiple dose levels are used with a set number of animals per group (e.g., 5 males and 5 females).

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

    • A post-mortem examination is performed on all animals at the end of the study.

  • Data Analysis: The LD₅₀ value, which is the statistically estimated dose that would cause mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Analytical Methods for the Determination of this compound

The analysis of this compound in environmental samples such as water and soil is crucial for monitoring its presence and persistence. High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for this purpose.[6][13][14]

Experimental Protocol: HPLC-UV Analysis of this compound in Water Samples

This protocol involves a solid-phase extraction (SPE) step for preconcentration of the analyte from the water sample, followed by HPLC-UV analysis.

Materials:

  • HPLC system with a UV detector

  • C18 SPE cartridges

  • Methanol, acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound analytical standard

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., 500 mL) with formic acid.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Pass the water sample through the SPE cartridge at a controlled flow rate.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained this compound from the cartridge with a small volume of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 55:45 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20-50 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 220 nm).

    • Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Caption: Workflow for the analysis of this compound in water samples.

References

An In-depth Technical Guide on the Core Mechanism of Action of Simeton in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeton is a member of the triazine class of herbicides, which primarily acts by inhibiting photosynthesis in susceptible plant species.[1][2] Its mechanism of action is centered on the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).[3][4] this compound is absorbed by both the roots and foliage of the plant and translocates upward via the xylem to the leaves, where it exerts its effect.[2][4] The herbicide competitively binds to the QB binding site on the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone, a crucial electron carrier.[2][5][6] This blockage halts the flow of electrons, which in turn stops the production of ATP and NADPH, the energy currency and reducing power necessary for carbon fixation.[3][6][7] The interruption of electron transport leads to the formation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, destruction of chlorophyll, and ultimately, cell death, which manifests as chlorosis and necrosis.[1][4][5]

Introduction

This compound is a selective, systemic herbicide belonging to the s-triazine chemical family, used for pre- and post-emergence control of annual broadleaf weeds and some grasses.[2][8] Like other triazines, its herbicidal activity is directly linked to its ability to interfere with the fundamental process of photosynthesis.[1][3] Understanding the precise molecular interactions and the subsequent physiological cascade is critical for optimizing its use, managing weed resistance, and developing new herbicidal compounds. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Photosystem II Inhibition

The primary mode of action for this compound, and all triazine herbicides, is the inhibition of photosynthesis at Photosystem II.[4][5] PSII is a protein complex located in the thylakoid membranes of chloroplasts that performs the initial steps of photosynthesis, capturing light energy and using it to split water and energize electrons.[3][7]

This compound disrupts this process by blocking the electron transport chain.[3] Specifically, it binds to the D1 protein, a core subunit of the PSII reaction center.[5][6] This binding action physically obstructs the site normally occupied by plastoquinone (PQ), the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex.[6][7] By competitively inhibiting the binding of plastoquinone, this compound effectively halts the linear flow of electrons, which has two major consequences:

  • Cessation of Energy Production : The electron flow is essential for generating a proton gradient across the thylakoid membrane, which drives the synthesis of ATP. It also provides the electrons needed to reduce NADP+ to NADPH.[7] By blocking this flow, this compound prevents the production of both ATP and NADPH, starving the plant of the chemical energy required to fix CO2 and produce carbohydrates.[6]

  • Induction of Oxidative Stress : The blockage of electron transfer leads to an over-excited state in the PSII reaction center and the accumulation of highly reactive triplet chlorophyll and superoxide radicals.[5] These reactive oxygen species (ROS) cause widespread cellular damage through lipid peroxidation of membranes, protein denaturation, and chlorophyll degradation.[1][5]

The resulting starvation and oxidative damage lead to the characteristic symptoms of triazine herbicide injury: yellowing of the leaves (chlorosis), followed by tissue death (necrosis), typically appearing on older leaves first due to translocation in the xylem.[4]

cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) D1 D1 Protein PQ Plastoquinone (PQ) PSII->PQ e- transfer PQ_site QB Binding Niche PQ_site->PQ Competitive Inhibition CytB6f Cytochrome b6f PQ->CytB6f e- transfer ATP_NADPH ATP & NADPH Production CytB6f->ATP_NADPH This compound This compound This compound->PQ_site Block BLOCKS Electron Electron (e-) Electron->PSII Light Energy

Caption: Molecular mechanism of this compound at the D1 protein of Photosystem II.

Physiological Cascade and Morphological Effects

The molecular inhibition at PSII initiates a cascade of physiological events that culminate in plant death.

  • Uptake and Translocation : this compound is readily absorbed by plant roots and, to a lesser extent, by foliage.[2] It is then transported upward throughout the plant via the apoplastic pathway (in the xylem with the transpiration stream).[4][9]

  • Accumulation : Due to its movement in the xylem, this compound accumulates in the leaves, particularly at the margins of older leaves where transpiration is highest.[4]

  • Photosynthesis Inhibition : As described, this compound binds to the D1 protein in chloroplasts, halting electron transport.[5]

  • ROS Production and Cellular Damage : The blocked electron flow leads to a rapid buildup of ROS, causing lipid peroxidation, which destroys cell membrane integrity.[5] This leads to leakage of cell contents and rapid desiccation.

  • Symptom Development : Visible symptoms typically appear 3 to 5 days after application.[2] They begin as interveinal chlorosis on the oldest leaves, starting at the leaf margins and progressing inward.[4] This is followed by necrosis of the affected tissues, leading to widespread plant death within 7 to 10 days under optimal conditions.[2]

A 1. Herbicide Application (Soil or Foliar) B 2. Uptake by Roots and Shoots A->B C 3. Apoplastic Translocation (via Xylem) B->C D 4. Accumulation in Leaves (Chloroplasts) C->D E 5. Inhibition of PSII (Blocks e- Transport) D->E F 6. ROS Production & Oxidative Stress E->F G 7. Lipid Peroxidation & Membrane Damage F->G H 8. Chlorophyll Degradation (Chlorosis) G->H I 9. Tissue Death (Necrosis) H->I J 10. Plant Death I->J

Caption: Physiological cascade of events following this compound application in plants.

Quantitative Data Summary

Quantitative analysis from laboratory and field studies provides insight into the efficacy and potency of this compound.

Table 1: Laboratory Photosynthesis Inhibition Data This table summarizes the concentration of this compound required to inhibit photosynthetic activity by 50% in an algal model system.

ParameterOrganismConcentration (Molar)Experimental EndpointSource
Inhibition Concentration (IC50)Scenedesmus sp.4 x 10-6 MOxygen Evolution[10]

Table 2: Field Efficacy Trial Data This table presents results from field trials demonstrating this compound's effectiveness in controlling weeds and its impact on crop yield.

CropTarget WeedsApplication Rate (L/ha)Weed Control (%)Yield Increase (%)Source
SugarcaneCrabgrass, Pigweed2.59215[2]
CottonGeneral Weeds2.088Not Specified[2]
Note: Applied as a tank mix with S-metolachlor.

Experimental Protocols

Protocol: Photosynthesis Inhibition Assay via Oxygen Evolution

This protocol is based on the methodology used to determine the IC50 of PSII inhibitors.[10]

Objective: To quantify the inhibitory effect of this compound on photosynthetic activity by measuring the rate of oxygen evolution in a unicellular algal suspension.

Materials:

  • Unicellular green algae culture (Scenedesmus sp.) in the logarithmic growth phase.

  • Warburg apparatus or a Clark-type oxygen electrode.

  • Temperature-controlled water bath.

  • Light source with controlled intensity.

  • Warburg buffer No. 9 (carbonate/bicarbonate buffer).

  • This compound stock solution of known concentration.

  • Reaction vessels.

Procedure:

  • Algae Preparation: Harvest algae by centrifugation and resuspend in fresh Warburg buffer to a specific cell density.

  • System Setup: Add a defined volume of the algal suspension to the reaction vessels. Equilibrate the vessels in the Warburg apparatus water bath at 25°C for 15 minutes with the light source on.

  • Baseline Measurement: Measure the basal rate of oxygen evolution for a set period (e.g., 30 minutes) to establish a baseline photosynthetic rate.

  • Herbicide Addition: Introduce varying concentrations of this compound (and a control with no herbicide) to the reaction vessels. For IC50 determination, a serial dilution series (e.g., 10-8 M to 10-4 M) is required.

  • Inhibition Measurement: After adding the herbicide, allow for a 30-minute incubation period, then measure the rate of oxygen evolution again for the same duration as the baseline.

  • Data Analysis:

    • Calculate the rate of oxygen evolution before and after herbicide addition for each concentration.

    • Express the inhibition as a percentage relative to the control group.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration causing 50% inhibition) from the resulting dose-response curve.

start Start prep Prepare Algal Suspension in Buffer start->prep setup Add Suspension to Vessels & Equilibrate System (25°C, Light On) prep->setup measure1 Measure Baseline O2 Evolution Rate setup->measure1 add_herb Add this compound Dilutions (and Control) measure1->add_herb incubate Incubate for 30 min add_herb->incubate measure2 Measure Inhibited O2 Evolution Rate incubate->measure2 analyze Calculate % Inhibition vs. Control measure2->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 plot->end

Caption: Experimental workflow for a photosynthesis inhibition bioassay.

Protocol: Whole-Plant Efficacy Bioassay

This protocol outlines a standard greenhouse procedure to assess the herbicidal efficacy of this compound on a target weed species.[11]

Objective: To determine the dose-response of a target weed species to post-emergence application of this compound under controlled conditions.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - Pigweed).

  • Pots filled with standard potting medium.

  • Controlled environment greenhouse or growth chamber.

  • This compound 18% EC formulation.[2]

  • Laboratory track sprayer calibrated to deliver a precise volume.

  • Non-ionic surfactant.

Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Once plants reach a consistent growth stage (e.g., 2-4 true leaves), select uniform individuals for the experiment. Prepare a series of this compound spray solutions at different concentrations (doses), including a zero-dose control. Add a non-ionic surfactant (e.g., 0.2% v/v) to each solution as recommended.[2]

  • Herbicide Application: Transfer the pots to the track sprayer. Apply the different herbicide doses to replicate groups of plants. Ensure even coverage.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain them under the same optimal conditions.

  • Data Collection:

    • At set intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess phytotoxicity using a 0-100% scale (0 = no injury, 100 = plant death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each plant.

  • Data Analysis:

    • Dry the harvested biomass in an oven at 60°C until a constant weight is achieved.

    • Calculate the average biomass reduction for each dose relative to the untreated control.

    • Analyze the data using regression analysis to determine the GR50 (the dose required to cause a 50% reduction in plant growth/biomass).

Conclusion

The mechanism of action of this compound in plants is a well-defined process centered on the specific and potent inhibition of Photosystem II. By competitively binding to the D1 protein, this compound disrupts the photosynthetic electron transport chain, leading to a cascade of events including energy deprivation and severe oxidative stress, which ultimately results in plant death. This detailed understanding of its molecular target and physiological impact is fundamental for its effective use in agriculture and provides a basis for the continued development of herbicidal technologies.

References

Simeton (Simethicone): A Technical Guide on its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While the query specified "Simeton," it is highly probable that this refers to Simethicone , a widely used over-the-counter medication for the relief of gas. This technical guide will, therefore, focus on the discovery, synthesis, and mechanism of action of Simethicone, tailored for an audience of researchers, scientists, and drug development professionals. Simethicone is an anti-foaming agent that works by reducing the surface tension of gas bubbles, causing them to coalesce and be more easily expelled from the gastrointestinal tract.

Discovery and Development

Simethicone was first introduced in the 1950s as a treatment for gas and bloating. It is a mixture of polydimethylsiloxane (PDMS) and silicon dioxide. The addition of silicon dioxide to the PDMS creates a hydrophobic and highly effective anti-foaming agent. Its development was based on the understanding of the physical properties of silicones and their ability to act as surfactants.

Synthesis Pathway

The primary component of simethicone, polydimethylsiloxane (PDMS), is synthesized through a process of hydrolysis and polymerization of dichlorodimethylsilane.

Step 1: Hydrolysis of Dichlorodimethylsilane Dichlorodimethylsilane ((CH₃)₂SiCl₂) is hydrolyzed with water to form a mixture of cyclic and linear siloxanes.

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

Step 2: Polymerization The resulting silanols, (CH₃)₂Si(OH)₂, are then polymerized. This polymerization can be controlled to produce PDMS of varying chain lengths and viscosities. The process is typically catalyzed by an acid or a base.

n(CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + nH₂O

Step 3: Formulation with Silicon Dioxide The synthesized PDMS is then intimately mixed with finely powdered silicon dioxide (SiO₂) to form simethicone. This mixture enhances the anti-foaming properties of the PDMS.

Physicochemical Properties

The efficacy of simethicone as an anti-foaming agent is dependent on its physicochemical properties, which are summarized in the table below.

PropertyValue
Appearance Translucent, gray, viscous liquid
Viscosity 20-40 cSt at 25°C
Specific Gravity 0.964-0.970 at 25°C
Refractive Index 1.404-1.410 at 25°C
Silicon Dioxide Content 4.0%-7.0% w/w

Mechanism of Action

Simethicone does not exert its effects through a pharmacological mechanism. Instead, it has a purely physical mode of action. It is a non-systemic drug that is not absorbed into the bloodstream. Its anti-foaming action is a result of its ability to lower the surface tension of gas bubbles in the gastrointestinal tract.

The presence of finely divided silicon dioxide within the polydimethylsiloxane fluid enhances its spreading ability and allows it to penetrate the mucus-surrounded gas bubbles more effectively. By reducing the surface tension, the smaller gas bubbles coalesce into larger bubbles that can be more easily passed from the body through belching or flatus.

Simethicone Mechanism of Action cluster_0 Gastrointestinal Tract Small_Gas_Bubbles Small, Trapped Gas Bubbles (High Surface Tension) Simethicone_Administered Simethicone Administered Small_Gas_Bubbles->Simethicone_Administered interacts with Reduced_Surface_Tension Reduced Surface Tension Simethicone_Administered->Reduced_Surface_Tension causes Coalesced_Gas_Bubbles Large, Free Gas Bubbles (Low Surface Tension) Reduced_Surface_Tension->Coalesced_Gas_Bubbles leads to Gas_Expulsion Gas Expulsion (Belching/Flatus) Coalesced_Gas_Bubbles->Gas_Expulsion results in

Caption: Mechanism of action of Simethicone in the GI tract.

Experimental Protocols

In Vitro Anti-Foaming Activity Assay

This protocol provides a method for evaluating the anti-foaming activity of simethicone in a laboratory setting.

Materials:

  • 1% w/v solution of sodium lauryl sulfate in deionized water

  • Simethicone emulsion (e.g., 30% w/v)

  • 100 mL graduated cylinders with stoppers

  • Shaker

Procedure:

  • Add 50 mL of the 1% sodium lauryl sulfate solution to two 100 mL graduated cylinders.

  • To one cylinder, add a specific amount of the simethicone emulsion (e.g., 0.1 mL). The other cylinder will serve as the control.

  • Stopper both cylinders and shake them vigorously for 30 seconds.

  • Immediately after shaking, record the initial foam volume in both cylinders.

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.

  • The anti-foaming activity can be quantified by comparing the foam volume and stability in the simethicone-treated cylinder to the control cylinder.

Experimental_Workflow_Anti_Foaming_Assay cluster_workflow In Vitro Anti-Foaming Assay Workflow Prepare_SLS Prepare 1% Sodium Lauryl Sulfate Solution Add_to_Cylinders Add 50 mL SLS to Two Graduated Cylinders Prepare_SLS->Add_to_Cylinders Add_Simethicone Add Simethicone Emulsion to One Cylinder (Test) Add_to_Cylinders->Add_Simethicone Shake_Vigorously Shake Both Cylinders for 30 Seconds Add_Simethicone->Shake_Vigorously Record_Initial_Foam Record Initial Foam Volume Shake_Vigorously->Record_Initial_Foam Record_Foam_Over_Time Record Foam Volume at 1, 5, 10 min Record_Initial_Foam->Record_Foam_Over_Time Compare_Results Compare Foam Volume and Stability (Test vs. Control) Record_Foam_Over_Time->Compare_Results

Caption: Workflow for the in vitro anti-foaming assay.

Quantitative Data on Efficacy

The efficacy of simethicone is often measured by its ability to reduce foam height in a standardized in vitro test. The following table presents representative data from such an assay.

Time (minutes)Foam Height (mL) - ControlFoam Height (mL) - With Simethicone
0455
1422
5380
10350

Conclusion

Simethicone is a safe and effective anti-foaming agent with a well-established physical mechanism of action. Its synthesis from dichlorodimethylsilane and formulation with silicon dioxide results in a product with optimal properties for reducing the surface tension of gas bubbles in the gastrointestinal tract. The in vitro methods described provide a reliable means of quantifying its anti-foaming efficacy. For drug development professionals, simethicone serves as a prime example of a physically acting agent that addresses a common physiological complaint without systemic absorption or pharmacological intervention.

An In-depth Technical Guide on the Environmental Fate and Transport of Simeton

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability

A comprehensive review of publicly accessible scientific literature reveals a significant lack of specific experimental data on the environmental fate and transport of the triazine herbicide, Simeton (CAS No. 673-04-1). While information regarding its chemical identity is available, detailed studies quantifying its persistence, mobility, and toxicity in various environmental compartments are not presently published. Therefore, this guide will provide a foundational understanding of this compound's expected environmental behavior based on the well-documented fate and transport of structurally related triazine herbicides, such as atrazine and simazine. The experimental protocols and diagrams presented are generalized representations for this class of compounds.

Chemical Identity of this compound

This compound is a methoxy-1,3,5-triazine herbicide.[1] Its chemical structure and basic properties are outlined below.

PropertyValueReference
CAS Number 673-04-1[2][3][4][5]
Molecular Formula C₈H₁₅N₅O[3][5]
Molecular Weight 197.24 g/mol [1][3]
IUPAC Name N²,N⁴-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine[1]
Synonyms Simetone, Methoxy simazine, Gesadural, G-30044[1][3][5]
Water Solubility 3.2 g/L (at 21°C)[5][6]

General Environmental Fate and Transport of Triazine Herbicides

The environmental fate of triazine herbicides is governed by a combination of transport and transformation processes, including sorption to soil particles, chemical and microbial degradation, and movement through soil and water.

2.1. Soil Sorption and Mobility

The mobility of triazine herbicides in soil is largely controlled by their sorption to soil organic matter and clay particles. Herbicides in this class are generally considered to be of low to moderate mobility. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH. Higher organic matter and clay content tend to increase sorption, thereby reducing the potential for leaching into groundwater.

2.2. Degradation Processes

Triazine herbicides undergo degradation in the environment through several key pathways:

  • Microbial Degradation: This is often the primary mechanism of degradation in soil and water. Microorganisms can utilize triazines as a source of carbon and nitrogen, breaking them down through processes such as N-dealkylation (the removal of the ethyl or isopropyl side chains) and hydroxylation (replacing the chlorine or methoxy group with a hydroxyl group).[7] For instance, studies on atrazine have shown that biodegradation leads to the formation of metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA).[7]

  • Chemical Hydrolysis: This process involves the chemical reaction of the triazine molecule with water, leading to the replacement of the substituent at the C-2 position (in the case of this compound, the methoxy group) with a hydroxyl group. The rate of hydrolysis is influenced by pH and temperature.

  • Photolysis: Photodegradation can occur when triazine herbicides are exposed to sunlight, particularly in surface waters or on the soil surface. This process involves the breakdown of the molecule by light energy. The presence of sensitizing substances, such as humic acids in natural waters, can enhance the rate of photolysis.[8]

The persistence of triazine herbicides in the environment is variable, with reported soil half-lives ranging from weeks to months, depending on environmental conditions.[9][10]

2.3. Transport Mechanisms

The primary transport mechanisms for triazine herbicides in the environment include:

  • Leaching: Due to their moderate water solubility, there is a potential for triazine herbicides and their more mobile degradation products to leach through the soil profile and reach groundwater.

  • Surface Runoff: Following rainfall events, these herbicides can be transported from agricultural fields into surface water bodies like streams, rivers, and lakes.[11]

  • Atmospheric Transport: Volatilization from soil and plant surfaces can lead to the atmospheric transport of some triazine herbicides, with subsequent deposition in other areas through rainfall.[9]

Conceptual Diagrams

The following diagrams illustrate the generalized environmental fate of a triazine herbicide and a typical experimental workflow for its study.

Environmental_Fate_of_Triazine_Herbicide cluster_soil Soil Compartment cluster_water Aquatic Compartment Triazine Herbicide Triazine Herbicide Sorption Sorption Triazine Herbicide->Sorption Microbial Degradation Microbial Degradation Triazine Herbicide->Microbial Degradation Hydrolysis Hydrolysis Triazine Herbicide->Hydrolysis Leaching Leaching Triazine Herbicide->Leaching Surface Runoff Surface Runoff Triazine Herbicide->Surface Runoff Degradation Products Degradation Products Microbial Degradation->Degradation Products Hydrolysis->Degradation Products Surface Water Surface Water Leaching->Surface Water Photolysis Photolysis Surface Water->Photolysis Aquatic Degradation Products Aquatic Degradation Products Photolysis->Aquatic Degradation Products Surface Runoff->Surface Water

Conceptual pathway for the environmental fate of a triazine herbicide.

Experimental_Workflow cluster_sample_types Sample Types cluster_prep_methods Preparation Methods cluster_analytical_techniques Analytical Techniques Sample Collection Sample Collection Soil Soil Sample Collection->Soil Water Water Sample Collection->Water Sediment Sediment Sample Collection->Sediment Sample Preparation Sample Preparation Extraction Extraction Sample Preparation->Extraction Analytical Detection Analytical Detection LC-MS/MS LC-MS/MS Analytical Detection->LC-MS/MS GC-MS GC-MS Analytical Detection->GC-MS Data Analysis Data Analysis Soil->Sample Preparation Water->Sample Preparation Sediment->Sample Preparation Clean-up Clean-up Extraction->Clean-up Concentration Concentration Clean-up->Concentration Concentration->Analytical Detection LC-MS/MS->Data Analysis GC-MS->Data Analysis

References

Simethicone's Degradation Profile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of simethicone, a critical anti-foaming agent in numerous pharmaceutical formulations. A thorough understanding of its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy throughout its shelf life. This document details the primary degradation mechanisms—thermal, hydrolytic, and oxidative—and provides insights into the resulting degradants.

Core Degradation Pathways and Products

Simethicone, a mixture of polydimethylsiloxane (PDMS) and silicon dioxide, is generally stable under recommended storage conditions. However, it is susceptible to degradation under specific environmental stresses, including elevated temperatures, extreme pH, and exposure to oxidizing agents.

Thermal Degradation

Thermal stress is a primary driver of simethicone degradation. The principal mechanism is an intramolecular "back-biting" reaction within the polydimethylsiloxane chain. This process, which can be catalyzed by the presence of silica gel, leads to the cleavage of siloxane (Si-O) bonds and the formation of cyclic siloxane oligomers.[1][2] The most prominent of these are:

  • Octamethylcyclotetrasiloxane (D4)

  • Decamethylcyclopentasiloxane (D5)

  • Dodecamethylcyclohexasiloxane (D6)

Significant formation of D4 and D5 has been observed at temperatures around 75°C.[1][2] Studies have shown that simethicone begins to degrade even at room temperature, with higher temperatures accelerating this process.[3]

Hydrolytic Degradation

Simethicone's stability is also influenced by pH. The PDMS polymer can undergo hydrolysis under highly acidic (pH < 3) or alkaline (pH > 10) conditions.[1][2] This degradation pathway involves the cleavage of siloxane bonds to form various silanols (compounds containing Si-OH groups).[1][2] The most abundant hydrolysis product is dimethylsilanediol (DMSD).[4] Other hydrolysis products can include small cyclic and linear oligomers.[4]

Kinetic studies have shown that hydrolysis is more rapid in the presence of certain catalysts and solvents.[4] For instance, the degradation rate is higher in alkaline conditions compared to acidic conditions.[5][6][7]

Oxidative and Thermo-Oxidative Degradation

Simethicone is incompatible with strong oxidizing agents. While specific oxidative degradation products at ambient temperatures are not extensively documented in publicly available literature, forced degradation studies are a standard evaluation.[1][2]

Under thermo-oxidative conditions (heat in the presence of oxygen), the degradation of PDMS follows a different path and does not primarily form cyclic siloxanes.[8] Instead, the volatile degradation products typically consist of:[8]

  • Carbon monoxide (CO)

  • Water (H₂O)

  • Formaldehyde (CH₂O)

  • Carbon dioxide (CO₂)

  • Methanol

  • Traces of formic acid

The proposed mechanism for thermo-oxidative degradation below 350-400°C involves a free-radical process.[8] This process begins with the oxidation of the methyl side groups.[1]

Quantitative Degradation Data

The following tables summarize representative quantitative data on the degradation of simethicone under various stress conditions. The exact degradation percentages can vary depending on the specific formulation, manufacturing process, and analytical methodology employed.

Table 1: Thermal Degradation of Simethicone

Temperature (°C)DurationDegradation (%)Major Degradation Products
7524 hours5 - 15D4, D5
10512 hours> 20D4, D5, D6

Data synthesized from forced degradation studies.[1]

Table 2: Hydrolytic Degradation of Simethicone at 24°C

ConditionDurationDegradation Rate (mgSi L⁻¹ day⁻¹)Primary Degradation Products
pH 2 (HCl)46 days0.07Silanols (e.g., DMSD)
pH 12 (NaOH)46 days0.28Silanols (e.g., DMSD)
Demineralized Water (pH 6)46 days0.002Silanols (e.g., DMSD)

Data based on kinetic studies of PDMS hydrolysis, assuming zeroth-order kinetics.[5][6][7]

Degradation Pathways and Experimental Workflows

Visual representations of the degradation pathways and a typical experimental workflow for forced degradation studies are provided below.

Thermal_Degradation_Pathway PDMS Polydimethylsiloxane (PDMS) Chain ...-Si(CH₃)₂-O-Si(CH₃)₂-O-... TransitionState Cyclic Transition State (Back-biting) PDMS->TransitionState Thermal Stress (e.g., >75°C) Silica Gel Catalyst CyclicSiloxanes Cyclic Siloxanes (D4, D5, D6) TransitionState->CyclicSiloxanes Si-O Bond Cleavage Hydrolytic_Degradation_Pathway PDMS Polydimethylsiloxane (PDMS) Chain ...-Si(CH₃)₂-O-Si(CH₃)₂-O-... Silanols Silanols (e.g., Dimethylsilanediol - DMSD) HO-Si(CH₃)₂-OH PDMS->Silanols H₂O (Acidic: pH < 3 or Alkaline: pH > 10) Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) SamplePrep Sample Preparation (e.g., Extraction, Dilution) Acid->SamplePrep Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->SamplePrep Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Oxidative->SamplePrep Thermal Thermal Degradation (e.g., 75°C, 105°C) Thermal->SamplePrep GCMS GC-MS Analysis (for D4, D5, D6) SamplePrep->GCMS HPLC HPLC Analysis (for non-volatile degradants) SamplePrep->HPLC SimethiconeAPI Simethicone API / Formulation SimethiconeAPI->Acid SimethiconeAPI->Base SimethiconeAPI->Oxidative SimethiconeAPI->Thermal

References

Ecotoxicology of Simeton in aquatic ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ecotoxicology of the triazine herbicide, Simazine, reveals significant impacts on aquatic ecosystems. This technical guide synthesizes available data on its environmental fate, toxicity to a range of aquatic organisms, and the methodologies used to ascertain these effects.

Disclaimer: Initial searches for "Simeton" did not yield relevant scientific data, suggesting a potential misspelling or obscurity of the term. Given the similarity in name and the availability of extensive ecotoxicological data, this guide focuses on "Simazine," a widely studied triazine herbicide.

Environmental Fate and Transport

Simazine is a pre-emergence herbicide used to control broad-leaved and grassy weeds.[1][2] It primarily enters aquatic environments through surface runoff and leaching from treated agricultural lands.[3][4]

Persistence and Degradation:

Simazine is moderately persistent in the environment.[5] Its half-life in soil can range from 28 to 149 days, with an average of 60 days.[5] In aquatic systems, the average half-life is approximately 30 days, influenced by factors such as the presence of algae and other aquatic plants.[1][5] The primary mechanisms of dissipation are microbial degradation and, to a lesser extent, photolysis.[3][6] Hydrolysis is a significant degradation pathway in lower pH soils but is less important in neutral pH water.[5][6]

Mobility and Bioaccumulation:

With a water solubility of 5 mg/L at 20°C, Simazine is considered to have the potential to leach into groundwater.[7] Despite its low water solubility, it is mobile in soil, and its movement is influenced by soil type and organic matter content.[1][5] Simazine has a low potential for bioaccumulation in aquatic organisms, as indicated by a log octanol-water partition coefficient (log Kow) of 2.1 and bioconcentration factors (BCFs) of less than 100.[3][7] It is rapidly excreted or metabolized by fish, with a depuration half-life of less than 7 days.[3]

Aquatic Ecotoxicity

Simazine demonstrates a wide range of toxicity to aquatic organisms, with photosynthetic organisms being particularly sensitive due to its mode of action: the inhibition of photosynthetic electron transport.[3][8]

Toxicity to Aquatic Fauna

Fish: Simazine generally exhibits low acute toxicity to fish.[3]

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Rainbow trout (Oncorhynchus mykiss)96-h LC50>10096 hours[5]
Bluegill sunfish (Lepomis macrochirus)96-h LC5010096 hours[5]
Fathead minnow (Pimephales promelas)96-h LC500.10096 hours[5]
Medaka (Oryzias latipes)48-h LC50>1048 hours[3]
Striped bass (Morone saxatilis) (3-day old larvae)48-h LC5016 - 1848 hours[9]
Striped bass (Morone saxatilis) (7-day old larvae)48-h LC50>10048 hours[9]

Aquatic Invertebrates: The toxicity of Simazine to aquatic invertebrates varies among species.

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna48-h EC50>3.548 hours[3]
Daphnia pulex48-h LC50>5048 hours[9]
Seed shrimp (Cypridopsis vidua)48-h EC503.248 hours[3]
Stonefly larvae (Pteronarcys sp.)96-h LC501.996 hours[3]
Oysters96-h LC50>3.796 hours[5]
Toxicity to Aquatic Flora

Algae and aquatic plants are highly susceptible to Simazine.

SpeciesEndpointConcentration (µg/L)Exposure DurationReference
Periphytic algae communityLC50100Not Specified[3]
Scenedesmus acutus1-d NOEC0.6524 hours[8]
Various algae speciesLethal Concentration6Not Specified[4]

Experimental Protocols

Standardized testing methodologies are crucial for assessing the ecotoxicological effects of Simazine. The following are summaries of typical protocols.

Acute Toxicity Test for Fish (e.g., OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: A recommended species such as Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) is selected.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in tanks with controlled temperature, lighting, and water quality parameters (pH, dissolved oxygen).

  • Procedure: A range of Simazine concentrations and a control (no Simazine) are prepared. A specific number of fish are introduced into each test tank.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods such as probit analysis.

Acute Immobilisation Test for Daphnia sp. (e.g., OECD Guideline 202)

This test assesses the concentration at which 50% of the daphnids are unable to swim (EC50) after a 48-hour exposure.

  • Test Organisms: Young daphnids (Daphnia magna or Daphnia pulex), less than 24 hours old, are used.

  • Test Conditions: The test is performed in beakers under controlled temperature and light conditions.

  • Procedure: Daphnids are exposed to a series of Simazine concentrations and a control.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value is determined statistically.

Algal Growth Inhibition Test (e.g., OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

  • Test Organism: A species of green algae, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata, is used.

  • Test Conditions: The test is conducted in flasks containing a nutrient-rich medium under constant illumination and temperature.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of Simazine.

  • Observations: Algal growth is measured over 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is calculated based on growth rates and yield.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Simazine Stock Solution TestMedia Preparation of Test Media (Dilution Series) TestSubstance->TestMedia TestOrganisms Acclimated Test Organisms (Fish, Daphnia, Algae) Exposure Introduction of Organisms to Test Concentrations TestOrganisms->Exposure TestMedia->Exposure Observations Record Mortalities/ Immobilization/Growth Exposure->Observations (24, 48, 72, 96h) DataAnalysis Statistical Analysis (LC50, EC50 Calculation) Observations->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: Generalized workflow for aquatic ecotoxicology testing of Simazine.

Signaling Pathway: Simazine's Inhibition of Photosynthesis

Photosynthesis_Inhibition cluster_photosystemII Photosystem II (PSII) in Thylakoid Membrane Light Light Energy PSII_Complex PSII Complex (D1 Protein) Light->PSII_Complex Plastoquinone Plastoquinone (PQ) PSII_Complex->Plastoquinone electron transfer ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport No_ATP_NADPH Reduced ATP & NADPH (Inhibited Photosynthesis) Plastoquinone->No_ATP_NADPH ATP_NADPH ATP & NADPH Production (Photosynthesis) ElectronTransport->ATP_NADPH Simazine Simazine Simazine->Inhibition Inhibition->Plastoquinone Binds to D1 protein, blocks electron flow

Caption: Mechanism of Simazine's herbicidal action via inhibition of Photosystem II.

References

A Technical Guide to Simeton's Soil Sorption and Leaching Potential: Methodology and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the soil sorption and leaching potential of the triazine herbicide, simeton. Due to a lack of publicly available, specific quantitative data for this compound, this document focuses on the established experimental protocols and provides a comparative analysis with related triazine compounds. This guide is intended to equip researchers with the necessary framework to conduct their own environmental fate studies for this compound or similar molecules.

Introduction to Soil Sorption and Leaching

The environmental fate of a pesticide like this compound is significantly influenced by its interaction with soil particles. Soil sorption refers to the process where a chemical binds to soil particles, which can reduce its concentration in the soil solution and limit its mobility. The primary mechanisms of sorption for organic compounds like triazine herbicides are partitioning into soil organic matter and interactions with clay mineral surfaces[1][2].

The leaching potential is the likelihood of a chemical to move through the soil profile with percolating water, potentially contaminating groundwater. Leaching is inversely related to soil sorption; strongly sorbed compounds are less likely to leach[3][4]. Key parameters used to quantify soil sorption and predict leaching potential include the soil-water partition coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich adsorption coefficient (Kf)[5].

Experimental Protocol for Determining Soil Sorption: OECD Guideline 106

The internationally recognized standard for determining the adsorption-desorption characteristics of a chemical is the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method [6][7][8][9][10]. This method is designed to be applicable to a wide range of chemical substances and soil types.

Objective: To determine the adsorption/desorption distribution coefficients (Kd, Koc) and, if necessary, the Freundlich adsorption isotherm constants (Kf, 1/n) of a test substance on various soils.

Principle: A solution of the test substance in a 0.01 M CaCl2 solution (to mimic soil solution ionic strength) is equilibrated with a known amount of soil. The concentration of the test substance is measured in the aqueous phase before and after equilibration. The amount of substance adsorbed to the soil is calculated by the difference[8].

Materials and Reagents:

  • Test substance (this compound)

  • Radiolabeled test substance (e.g., ¹⁴C-simeton) is preferred for accurate quantification at low concentrations.

  • At least five different soil types with varying properties (pH, organic carbon content, texture).

  • 0.01 M Calcium Chloride (CaCl₂) solution.

  • Centrifuge tubes with screw caps (low adsorption material).

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrumentation for quantifying the test substance (e.g., Liquid Scintillation Counter for radiolabeled compounds, HPLC for non-labeled compounds).

Experimental Workflow:

The OECD 106 guideline is typically conducted in three tiers:

  • Tier 1: Preliminary Study: This phase aims to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation of the test substance during the experiment[10].

  • Tier 2: Screening Test: Adsorption kinetics are studied in five different soils at a single concentration to determine the distribution coefficients Kd and Koc[10].

  • Tier 3: Main Study (Adsorption Isotherm): If significant adsorption is observed, this tier is performed to determine the Freundlich adsorption isotherm by testing a range of concentrations[10].

experimental_workflow cluster_tier1 Tier 1: Preliminary Study cluster_tier2 Tier 2: Screening Test cluster_tier3 Tier 3: Main Study T1_Start Start T1_Ratio Determine Soil: Solution Ratio T1_Start->T1_Ratio T1_Equilibrium Determine Equilibrium Time T1_Ratio->T1_Equilibrium T1_Degradation Assess Degradation T1_Equilibrium->T1_Degradation T2_Adsorption Adsorption Kinetics (5 Soils, 1 Conc.) T1_Degradation->T2_Adsorption Proceed if stable T2_Calc Calculate Kd & Koc T2_Adsorption->T2_Calc T3_Isotherm Adsorption Isotherm (Multiple Conc.) T2_Calc->T3_Isotherm If significant adsorption T3_Calc Calculate Kf & 1/n T3_Isotherm->T3_Calc leaching_potential cluster_factors Factors Influencing Leaching Sorption Soil Sorption (Koc) Leaching Leaching Potential Sorption->Leaching High Koc -> Low Leaching Degradation Degradation Rate (Half-life) Degradation->Leaching Short Half-life -> Low Leaching Soil_Props Soil Properties (Texture, pH, OM) Soil_Props->Sorption Soil_Props->Degradation Climate Climatic Conditions (Rainfall, Temp) Climate->Leaching

References

A Technical Guide to the Bioaccumulation and Bioconcentration of Simetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Simeton" is likely a misspelling of "Simetone," an obsolete triazine herbicide also known as methoxy simazine.[1] Publicly available quantitative data on the bioaccumulation and bioconcentration of Simetone is limited. This guide provides a comprehensive overview of the principles, experimental protocols, and key considerations for assessing the bioaccumulation and bioconcentration of substances like Simetone, in line with established scientific and regulatory frameworks.

Introduction to Bioaccumulation and Bioconcentration

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.[2][3] It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Bioaccumulation can occur through two primary routes:

  • Bioconcentration: The uptake of a chemical substance from the surrounding water by an aquatic organism through its respiratory surfaces and skin.[4][5] It is a key process for water-borne contaminants.

  • Biomagnification: The process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

This guide focuses on bioconcentration and the broader concept of bioaccumulation from both water and dietary sources. The potential for a substance to bioaccumulate is a critical component of environmental risk assessment.[2]

Quantitative Assessment of Bioaccumulation and Bioconcentration

The extent to which a substance can bioaccumulate is quantified by several key metrics. These are typically determined through laboratory experiments or field studies.[6][7]

Table 1: Key Metrics for Quantifying Bioaccumulation and Bioconcentration

MetricSymbolDefinitionPrimary Exposure Route
Bioconcentration Factor BCFThe ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.[4]Water
Bioaccumulation Factor BAFThe ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (water, soil, or sediment), considering all routes of exposure including diet.[5]Water, Diet, Sediment
Biota-Sediment Accumulation Factor BSAFThe ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment.Sediment and Diet
Biomagnification Factor BMFThe ratio of the concentration of a chemical in an organism to the concentration in its diet.Diet

Experimental Protocols for Bioconcentration and Bioaccumulation Studies

Standardized protocols are crucial for generating reliable and comparable data. The most widely recognized guideline for fish bioaccumulation studies is the OECD Guideline 305.[2][8]

This guideline describes two methods for determining the bioaccumulation potential of a chemical in fish: an aqueous exposure test and a dietary exposure test.[2][9]

Aqueous Exposure (for BCF determination):

  • Test Organism Selection: A species with a low metabolic rate for the test substance is chosen, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus).

  • Acclimation: Fish are acclimated to laboratory conditions for a specified period.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to reach steady-state (typically 28 to 60 days).[6] Water and fish tissue concentrations are measured at regular intervals.

  • Depuration (Elimination Phase): After the uptake phase, the fish are transferred to clean water, and the decrease in the substance's concentration in their tissues is monitored over time.[10]

  • Data Analysis: The BCF can be calculated in two ways:

    • Steady-State BCF (BCFss): The ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

    • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Dietary Exposure (for BMF determination):

This method is particularly relevant for substances with low water solubility.

  • Test Diet Preparation: The test substance is incorporated into the food at a known concentration.

  • Exposure: Fish are fed the spiked food for a defined period.

  • Depuration: Fish are then fed clean food, and the elimination of the substance is monitored.

  • Data Analysis: The BMF is calculated from the uptake and depuration rates.

Below is a generalized workflow for an aqueous exposure bioconcentration study.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis acclimation Acclimation of Test Fish exposure Fish Exposure to Simetone Solution acclimation->exposure test_prep Preparation of Test Solution (Constant Concentration) test_prep->exposure sampling_uptake Periodic Sampling: - Fish Tissue - Water exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer analysis Chemical Analysis of Samples sampling_uptake->analysis sampling_depuration Periodic Sampling: - Fish Tissue transfer->sampling_depuration sampling_depuration->analysis calculation Calculate BCF (Steady-State or Kinetic) analysis->calculation

A generalized workflow for a fish bioconcentration study.

Conceptual Pathways of Bioaccumulation

The following diagram illustrates the conceptual relationship between bioconcentration and bioaccumulation, highlighting the different exposure pathways for an aquatic organism.

G cluster_bioacc Bioaccumulation (Total Uptake) water Water (Dissolved Simetone) organism Aquatic Organism (e.g., Fish) water->organism Bioconcentration (Gills, Skin) sediment Sediment sediment->organism Sediment Exposure food Contaminated Food (e.g., Algae, Invertebrates) food->organism Dietary Uptake

Conceptual pathways of Simetone uptake leading to bioaccumulation.

Factors Influencing Bioaccumulation

Several factors related to the chemical's properties, the organism, and the environment can influence the extent of bioaccumulation.

Table 2: Factors Affecting Bioaccumulation

Factor CategorySpecific FactorInfluence on Bioaccumulation
Chemical Properties Octanol-Water Partition Coefficient (Kow)Higher Kow (more lipophilic) generally leads to higher bioaccumulation potential.
Water SolubilityLower solubility can be associated with higher bioaccumulation.
Molecular SizeVery large molecules may have difficulty crossing biological membranes, potentially reducing uptake.
PersistenceChemicals that are resistant to degradation (metabolism) will accumulate to a greater extent.
Organism Characteristics SpeciesDifferent species have varying metabolic rates, lipid content, and feeding habits.
Lipid ContentOrganisms with higher lipid content tend to accumulate more lipophilic substances.
Age and SizeOlder, larger organisms may have had longer exposure times and may exhibit different metabolic rates.
Trophic LevelOrganisms at higher trophic levels may exhibit biomagnification.
Environmental Conditions TemperatureHigher temperatures can increase metabolic and uptake rates.
Water QualityParameters like pH and organic carbon content can affect the bioavailability of the chemical.

Conclusion

While specific quantitative data for Simetone bioaccumulation are not widely available, the established principles and experimental protocols outlined in this guide provide a robust framework for its assessment. Understanding the potential for bioaccumulation and bioconcentration is essential for evaluating the environmental risk posed by Simetone and other chemical substances. Future research should focus on generating empirical data for Simetone to fill the current knowledge gaps and allow for a more definitive risk assessment.

References

Simeton: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeton, a member of the triazine class of herbicides, primarily functions by inhibiting photosynthesis in target plant species.[1] This mode of action, however, is not exclusive to weeds and can have significant impacts on a range of non-target organisms, particularly in aquatic ecosystems. This guide synthesizes the available information on the ecotoxicology of triazine herbicides as a proxy for understanding the potential effects of this compound. It covers the primary mechanism of action, summarizes key quantitative toxicity data for representative triazine herbicides, details standardized experimental protocols for ecotoxicity testing, and provides visualizations of the key biological pathway affected and a typical experimental workflow.

Mechanism of Action in Non-Target Organisms

The primary mode of action for this compound and other triazine herbicides is the inhibition of photosynthetic electron transport.[2] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants and algae.[3] This binding blocks the plastoquinone (QB) binding site, thereby interrupting the electron flow from PSII to photosystem I (PSI). The disruption of this fundamental process leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause oxidative stress and subsequent cellular damage, ultimately leading to cell death in sensitive organisms.[3]

While this mechanism is most pronounced in photosynthetic organisms like algae and aquatic plants, indirect effects can be observed in higher trophic levels. Disruption of primary producers can lead to alterations in the food web structure and impact invertebrates and fish that rely on these organisms for food and habitat.[4]

Data Presentation: Ecotoxicity of Triazine Herbicides

The following tables summarize representative quantitative toxicity data for the triazine herbicides atrazine and simazine, which are structurally and functionally similar to this compound. This data provides an indication of the potential toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of Atrazine to Non-Target Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Value (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)FishLC50 (96 h)4,500 - 11,000U.S. EPA ECOTOX
Lepomis macrochirus (Bluegill Sunfish)FishLC50 (96 h)5,900 - 16,000U.S. EPA ECOTOX
Daphnia magna (Water Flea)InvertebrateEC50 (48 h)6,900 - 36,000U.S. EPA ECOTOX
Selenastrum capricornutum (Green Algae)AlgaeEC50 (72 h)49 - 130U.S. EPA ECOTOX

Table 2: Chronic Toxicity of Atrazine to Non-Target Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Value (µg/L)Reference
Pimephales promelas (Fathead Minnow)FishNOEC (35 d)630U.S. EPA ECOTOX
Daphnia magna (Water Flea)InvertebrateNOEC (21 d)100 - 200U.S. EPA ECOTOX
Selenastrum capricornutum (Green Algae)AlgaeNOEC (72 h)12U.S. EPA ECOTOX

Table 3: Acute Toxicity of Simazine to Non-Target Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Value (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)FishLC50 (96 h)>100,000U.S. EPA ECOTOX
Lepomis macrochirus (Bluegill Sunfish)FishLC50 (96 h)>100,000U.S. EPA ECOTOX
Daphnia magna (Water Flea)InvertebrateEC50 (48 h)1,100 - 4,700U.S. EPA ECOTOX
Scenedesmus subspicatus (Green Algae)AlgaeEC50 (72 h)100U.S. EPA ECOTOX

Table 4: Chronic Toxicity of Simazine to Non-Target Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Value (µg/L)Reference
Pimephales promelas (Fathead Minnow)FishNOEC (32 d)1,200U.S. EPA ECOTOX
Daphnia magna (Water Flea)InvertebrateNOEC (21 d)160U.S. EPA ECOTOX
Scenedesmus subspicatus (Green Algae)AlgaeNOEC (72 h)20U.S. EPA ECOTOX

Experimental Protocols

The following are detailed methodologies for key ecotoxicity tests, based on internationally accepted OECD Guidelines for the Testing of Chemicals.[1][5] These protocols are essential for generating reliable and comparable data for risk assessment.

Fish, Acute Toxicity Test (OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[6]

Methodology:

  • Test System: A static, semi-static, or flow-through system can be used. For volatile or unstable substances, a flow-through system is recommended to maintain constant exposure concentrations.

  • Test Conditions:

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

    • pH: Maintained within a narrow range (e.g., 6.0 to 8.5).

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Lighting: A 16-hour light and 8-hour dark photoperiod is typically used.

  • Procedure:

    • Groups of fish (e.g., 10 individuals) are randomly assigned to test chambers.

    • A range of at least five concentrations of the test substance and a control (without the test substance) are used.

    • The fish are exposed for 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Alga, Growth Inhibition Test (OECD Guideline 201)

Objective: To determine the effect of a substance on the growth of a unicellular green alga over a 72-hour period. The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth.

Test Organism: A freshwater green alga, such as Selenastrum capricornutum or Scenedesmus subspicatus.

Methodology:

  • Test System: The test is conducted in flasks or other suitable vessels under controlled laboratory conditions.

  • Test Conditions:

    • Temperature: Maintained at a constant 21-24 °C.

    • Lighting: Continuous, uniform illumination is provided.

    • Culture Medium: A defined nutrient medium is used to support algal growth.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance and a control.

    • The test duration is typically 72 hours.

    • Algal growth is measured at least every 24 hours using methods such as cell counts, fluorometry, or spectrophotometry.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate and yield are determined using regression analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.

Test Organism: Daphnia magna or a similar cladoceran invertebrate.

Methodology:

  • Test System: The test is conducted in small glass vessels (e.g., beakers).

  • Test Conditions:

    • Temperature: Maintained at a constant 20 ± 2 °C.

    • pH: Maintained within the range of 6.0 to 9.0.

    • Lighting: A 16-hour light and 8-hour dark photoperiod is used.

  • Procedure:

    • Young daphnids (<24 hours old) are exposed to a range of at least five concentrations of the test substance and a control.

    • The exposure period is 48 hours.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 and its 95% confidence limits are calculated for each observation time using statistical methods like probit analysis.

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- O2 O2 PSII->O2 QA QA Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cytb6f Cytochrome b6f Complex QB->Cytb6f e- (Blocked) Proton_Gradient Proton Gradient (ATP Synthesis) This compound This compound This compound->QB Light Light Energy Light->PSII H2O H2O H2O->PSII

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Experimental Workflow: Aquatic Ecotoxicity Testing

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_data Data Collection & Analysis cluster_report Reporting Phase A Test Substance (this compound) Preparation D Exposure to Concentration Series A->D B Test Organism Acclimation B->D C Test System Setup & Calibration C->D E Observation of Endpoints (Mortality, Growth, etc.) D->E 24, 48, 72, 96h F Data Recording E->F G Statistical Analysis (LC50, EC50, NOEC) F->G H Final Report Generation G->H

Caption: Generalized workflow for conducting aquatic ecotoxicity studies.

References

Methodological & Application

Detecting Simazine in Water: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Simazine, a widely used herbicide, in water samples. The methodologies outlined are essential for environmental monitoring, water quality assessment, and regulatory compliance. The protocols are designed to be implemented by researchers, scientists, and professionals in related fields.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a triazine herbicide used to control broadleaf weeds and annual grasses in a variety of agricultural and non-agricultural settings.[1] Due to its persistence in soil and potential for runoff into surface and groundwater, monitoring its presence in water sources is of significant environmental and public health concern.[2] This application note details robust and sensitive analytical methods for the quantification of Simazine in water, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A comparative summary of the most common analytical methods for Simazine detection in water is presented below. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.

Analytical MethodTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Sample PreparationKey Advantages
HPLC-UV/DAD LOD: 0.04 - 0.1 µg/L[3][4]Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)[1][4]Cost-effective, widely available instrumentation.
GC-MS LOD: 75 ng/L (0.075 µg/L)[5][6]Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)[5][6]High selectivity and sensitivity, well-established method.
LC-MS/MS LOQ: 20 ng/L (0.02 µg/L)[7]Direct injection or SPE[7][8][9]Highest sensitivity and selectivity, suitable for complex matrices.

Experimental Protocols

Detailed protocols for sample preparation and analysis using the aforementioned techniques are provided below.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common and effective technique for the pre-concentration and cleanup of Simazine from water samples.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • Vacuum Manifold

  • Nitrogen Evaporation System

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove excess water.

  • Elution: Elute the trapped Simazine from the cartridge by passing 5 mL of a suitable solvent, such as ethyl acetate or dichloromethane, through the cartridge.[10]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.

SPE_Workflow cluster_prep SPE Protocol Condition 1. Condition C18 Cartridge (Methanol, DI Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (DI Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Simazine (Ethyl Acetate/Dichloromethane) Dry->Elute Concentrate 6. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 7. Reconstitute Residue Concentrate->Reconstitute Analytical_Workflows cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis HPLC_Std Prepare Standards HPLC_Cal Generate Calibration Curve HPLC_Std->HPLC_Cal HPLC_Inject Inject Sample Extract HPLC_Cal->HPLC_Inject HPLC_ID Identify by Retention Time HPLC_Inject->HPLC_ID HPLC_Quant Quantify HPLC_ID->HPLC_Quant GCMS_Std Prepare Standards GCMS_Cal Establish Retention Time & Calibration GCMS_Std->GCMS_Cal GCMS_Inject Inject Sample Extract GCMS_Cal->GCMS_Inject GCMS_ID Confirm by RT & Mass Spectrum GCMS_Inject->GCMS_ID GCMS_Quant Quantify GCMS_ID->GCMS_Quant Sample Prepared Water Sample Sample->HPLC_Inject Sample->GCMS_Inject

References

Application Note: Quantification of Simeton in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of the triazine herbicide simeton in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method encompasses soil sample collection, preparation, extraction, and cleanup, followed by instrumental analysis. The protocol is designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring. It includes proposed Multiple Reaction Monitoring (MRM) transitions for this compound, adapted from the fragmentation patterns of closely related triazine herbicides, and provides a framework for method validation.

Introduction

This compound is a triazine herbicide used for the control of broadleaf and grassy weeds. Its potential for persistence in soil and off-site transport necessitates sensitive and selective analytical methods for its quantification in environmental matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for detecting and quantifying pesticide residues like this compound at trace levels in complex samples such as soil. This protocol provides a comprehensive workflow from sample to result.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: this compound analytical standard (Purity ≥98%), Deuterated atrazine (Atrazine-d5) or Simazine-d10 (as internal standard, Purity ≥98%).

  • Chemicals: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

  • Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL) or equivalent polymeric SPE cartridges.

  • Filters: 0.22 µm syringe filters (PTFE or nylon).

Sample Preparation and Extraction
  • Soil Sampling: Collect representative soil samples from the top 15 cm of the soil profile. Remove any large debris like rocks and leaves. Air-dry the soil samples in the dark at room temperature for 48 hours, then sieve through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with an internal standard solution (e.g., Atrazine-d5 at 100 ng/g).

    • Add 20 mL of acetonitrile/water (80:20, v/v) to the tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Shake vigorously on a mechanical shaker for 30 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute to prevent clumping, and shake for another 10 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup - Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Take a 5 mL aliquot of the supernatant from the extraction step and dilute it with 45 mL of LC-MS grade water.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 5 mL of LC-MS grade water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte with 6 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for a 3-minute re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Desolvation Gas Flow: 800 L/hr.

      • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Proposed MRM Transitions for this compound Quantification

The following MRM transitions for this compound are proposed based on its chemical structure (Molecular Weight: 197.24 g/mol , Formula: C₈H₁₅N₅O) and the known fragmentation patterns of triazine herbicides, which typically involve the loss of alkyl groups from the amino substituents. The precursor ion is the protonated molecule [M+H]⁺. These parameters should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Role
This compound198.2170.120Quantifier
This compound198.2128.125Qualifier
Atrazine-d5 (IS)221.2179.122Internal Standard

Note: The proposed product ions correspond to the loss of an ethylene group (C₂H₄, 28 Da) and a subsequent loss of a propene nitrile fragment (C₃H₃N, 53 Da) from the triazine ring structure.

Method Performance (Expected)

The following table summarizes the expected performance characteristics of the method based on typical values for triazine herbicide analysis in soil. These values should be experimentally determined during method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.5 - 2.0 µg/kg
Linearity (r²)> 0.99
Recovery80 - 110%
Precision (RSD%)< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Soil Sampling & Sieving extraction 2. Extraction with Acetonitrile/Water soil_sample->extraction 10g soil cleanup 3. SPE Cleanup extraction->cleanup Supernatant lc_msms 4. LC-MS/MS Analysis cleanup->lc_msms Reconstituted Eluate data_analysis 5. Data Processing & Quantification lc_msms->data_analysis Raw Data

Caption: Experimental workflow for this compound quantification in soil.

Logical Relationship of LC-MS/MS Components

lc_msms_logic lc Liquid Chromatography Separates this compound from matrix components based on polarity esi Electrospray Ionization (ESI) Generates protonated this compound ions [M+H]⁺ lc->esi q1 Quadrupole 1 (Q1) Selects precursor ion (m/z 198.2) esi->q1 q2 Collision Cell (Q2) Fragments precursor ion via Collision-Induced Dissociation (CID) q1->q2 q3 Quadrupole 3 (Q3) Selects specific product ions (e.g., m/z 170.1) q2->q3 detector Detector Measures the intensity of product ions for quantification q3->detector

Simeton Application in Weed Control Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeton is a selective herbicide belonging to the s-triazine class of compounds. Its primary mechanism of action involves the inhibition of photosynthesis in susceptible plant species. By targeting Photosystem II (PSII), this compound disrupts the electron transport chain, leading to a cascade of events that ultimately result in weed death. These application notes provide detailed protocols and quantitative data for researchers investigating the efficacy and mechanism of this compound in weed control.

Mechanism of Action

This compound is primarily absorbed by the roots of plants and translocated through the xylem to the leaves.[1] Once in the chloroplasts, it binds to the D1 protein of the Photosystem II (PSII) reaction center. This binding blocks the plastoquinone (PQ) binding site, thereby inhibiting the flow of electrons from PSII.[2][3] The inhibition of electron transport leads to two primary consequences:

  • Cessation of Photosynthesis: The blockage of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation. This starves the plant of the energy and reducing power necessary for growth.[4]

  • Oxidative Stress: The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. This leads to lipid peroxidation, membrane damage, and ultimately, cell death.

The primary mode of action of this compound is the inhibition of photosynthesis.[1][4]

Data Presentation

The efficacy of this compound can be quantified by its ability to inhibit photosynthesis. The following table summarizes the known inhibitory concentration of this compound on a model organism.

OrganismParameterConcentration for 50% Inhibition (IC50)
Scenedesmus sp. (unicellular alga)Photosynthesis4 x 10⁻⁶ M

Researchers should note that IC50 values can vary significantly between different plant species and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions and Dilutions

This protocol describes the preparation of this compound stock solutions and subsequent dilutions for use in bioassays.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone, ethanol, or dimethyl sulfoxide - DMSO, depending on solubility)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound based on its molecular weight to prepare a 10 mM stock solution. For example, if the molecular weight of this compound is 213.28 g/mol , you would dissolve 2.1328 mg in 1 mL of solvent to make a 10 mM stock.

    • Accurately weigh the calculated amount of this compound and transfer it to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the this compound completely. Use a magnetic stirrer if necessary.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Store the stock solution in a dark, cool place (e.g., 4°C) to prevent degradation.

  • Working Solution Preparation (Serial Dilutions):

    • Prepare a series of working solutions by diluting the stock solution. The final concentrations should be chosen to generate a dose-response curve. A common dilution series might include concentrations ranging from 10⁻⁸ M to 10⁻⁴ M.

    • Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed for each dilution, where:

      • C1 = Concentration of the stock solution

      • V1 = Volume of the stock solution to be used

      • C2 = Desired final concentration of the working solution

      • V2 = Final volume of the working solution

    • For each working solution, pipette the calculated volume of the stock solution into a new volumetric flask and bring it to the final volume with distilled or deionized water (or the appropriate buffer for your assay). Ensure thorough mixing.

Protocol 2: Whole-Plant Phytotoxicity Assay (Seedling Growth)

This protocol assesses the phytotoxicity of this compound on weed seedlings.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli)

  • This compound working solutions

  • Petri dishes or small pots

  • Filter paper or sterile soil/sand

  • Growth chamber or greenhouse with controlled temperature and light conditions

  • Ruler or caliper

Procedure:

  • Seed Germination:

    • Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the respective this compound working solution or control (water or solvent control).

    • Place a known number of seeds (e.g., 20-25) on the filter paper.

    • Seal the Petri dishes and place them in a growth chamber with a defined light/dark cycle and temperature.

    • Alternatively, plant seeds in pots containing sterile soil or sand and treat with a known volume of the this compound working solutions.

  • Data Collection (after 7-14 days):

    • Germination Rate: Count the number of germinated seeds in each treatment.

    • Seedling Growth: Measure the root and shoot length of the seedlings.

    • Biomass: Carefully harvest the seedlings, separate roots and shoots, and measure their fresh weight. Dry the seedlings in an oven at 60-70°C for 48-72 hours to determine the dry weight.

    • Visual Injury: Score the seedlings based on a visual scale for symptoms like chlorosis, necrosis, and stunting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each parameter compared to the control.

    • Plot the inhibition data against the logarithm of the this compound concentration to generate dose-response curves.

    • From the dose-response curves, determine the IC50 or GR50 (concentration causing 50% inhibition or growth reduction) values.

Protocol 3: Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol provides a non-invasive method to assess the effect of this compound on PSII activity by measuring chlorophyll fluorescence.

Materials:

  • Plants treated with different concentrations of this compound (from Protocol 2 or hydroponically)

  • A pulse-amplitude-modulated (PAM) fluorometer

  • Leaf clips

Procedure:

  • Dark Adaptation:

    • Before measurement, dark-adapt the leaves of the treated and control plants for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The maximal quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm indicates stress on PSII.

  • Light-Adapted Measurements (Optional):

    • To assess the operating efficiency of PSII under light conditions, measure the steady-state fluorescence (Fs) and the maximal fluorescence in the light-adapted state (Fm').

    • The effective quantum yield of PSII (ΦPSII) is calculated as (Fm' - Fs) / Fm'.

  • Data Analysis:

    • Compare the Fv/Fm and ΦPSII values between this compound-treated and control plants.

    • Plot the fluorescence parameters against this compound concentrations to determine the inhibitory effects.

Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound D1_Protein D1 Protein of PSII This compound->D1_Protein Binds to PQ_Binding_Site Plastoquinone (PQ) Binding Site D1_Protein->PQ_Binding_Site Blocks Electron_Transport Electron Transport Chain PQ_Binding_Site->Electron_Transport Inhibits Photosynthesis Photosynthesis (ATP, NADPH) Electron_Transport->Photosynthesis Stops ROS Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Leads to Cell_Death Weed Death Photosynthesis->Cell_Death Lack of energy leads to ROS->Cell_Death Oxidative stress leads to G cluster_1 Experimental Workflow for Phytotoxicity Assay start Start prepare_solutions Prepare this compound Working Solutions start->prepare_solutions seed_treatment Treat Seeds/Soil prepare_solutions->seed_treatment incubation Incubate in Growth Chamber seed_treatment->incubation data_collection Collect Data (Germination, Growth, Biomass) incubation->data_collection analysis Analyze Data (Dose-Response Curves, IC50) data_collection->analysis end End analysis->end G cluster_2 Signaling Pathway of this compound-Induced Stress Simeton_Treatment This compound Treatment PSII_Inhibition Photosystem II Inhibition Simeton_Treatment->PSII_Inhibition ROS_Production Increased ROS Production PSII_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Response Activation of Antioxidant Enzymes Oxidative_Stress->Antioxidant_Response Hormone_Signaling Alteration in Hormone Signaling (e.g., ABA, JA) Oxidative_Stress->Hormone_Signaling Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Gene_Expression Changes in Stress-Responsive Gene Expression Hormone_Signaling->Gene_Expression Plant_Death Plant Death Gene_Expression->Plant_Death Cellular_Damage->Plant_Death

References

Application Notes and Protocols for Simeton Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simeton is a triazine herbicide used to control broadleaf and grassy weeds.[1] Understanding its potential toxicity is crucial for assessing risks to human health and the environment. These application notes provide a comprehensive framework for designing and conducting toxicity studies on this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on internationally accepted guidelines and are designed to provide a thorough evaluation of this compound's potential adverse effects.

1. In Vitro Toxicity Assessment

In vitro assays are rapid, cost-effective, and ethical methods for initial toxicity screening and mechanistic investigation.[2] They are essential for prioritizing compounds and reducing reliance on animal testing.[3]

1.1. Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes harmful to cells.[4] These assays measure various cellular functions to assess cell viability and death.

1.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Replace the medium in the wells with the this compound dilutions and include vehicle controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

1.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[5]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture and measuring the absorbance change.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Data Presentation: In Vitro Cytotoxicity

Summarize the results in a table to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

AssayCell LineTime PointThis compound IC50 (µM)
MTTHepG224h150
MTTHepG248h95
MTTHaCaT24h210
LDHHepG248h120

1.2. Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable defects.[6][7]

1.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8]

Protocol: Ames Test

  • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, this compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in revertants indicates mutagenicity.

1.2.2. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[9]

Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, human peripheral blood lymphocytes) and treat with various concentrations of this compound, with and without metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Data Presentation: Genotoxicity

AssayTest SystemMetabolic ActivationThis compound Concentration (µ g/plate or µM)Result
Ames TestS. typhimurium TA98-S90.1, 1, 10, 100Negative
Ames TestS. typhimurium TA98+S90.1, 1, 10, 100Negative
Ames TestS. typhimurium TA100-S90.1, 1, 10, 100Negative
Ames TestS. typhimurium TA100+S90.1, 1, 10, 100Positive
Micronucleus AssayCHO cells-S910, 50, 100Negative
Micronucleus AssayCHO cells+S910, 50, 100Positive

2. In Vivo Toxicity Assessment

In vivo studies are necessary to understand the systemic effects of a compound in a whole organism. These studies should be conducted in compliance with OECD guidelines and Good Laboratory Practice (GLP).[10][11][12]

2.1. Acute Oral Toxicity Study

This study determines the short-term toxicity of a single oral dose of this compound.

Protocol: Acute Oral Toxicity (OECD 423) [13]

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer this compound orally by gavage at one of the defined starting doses (e.g., 300 mg/kg). Use a stepwise procedure with 3 animals per step.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS).

2.2. Repeated Dose 28-Day Oral Toxicity Study

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Protocol: Repeated Dose 28-Day Oral Toxicity (OECD 407)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Use at least three dose levels of this compound and a control group (vehicle only).

  • Administration: Administer this compound daily by oral gavage for 28 days.

  • Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and functional observations.

  • Clinical Pathology: Collect blood for hematology and clinical chemistry analysis at the end of the study.

  • Pathology: Conduct a full necropsy, weigh selected organs, and perform histopathological examination of tissues.

Data Presentation: In Vivo Toxicity

Table 3: Acute Oral Toxicity of this compound (OECD 423)

Starting Dose (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
30030/3Lethargy, piloerection5 or Unclassified
200031/3Tremors, ataxia4

Table 4: Summary of 28-Day Repeated Dose Toxicity Study of this compound

ParameterControlLow Dose (mg/kg)Mid Dose (mg/kg)High Dose (mg/kg)
Body Weight Gain (g) - Male120 ± 10115 ± 1298 ± 975 ± 8**
ALT (U/L) - Female35 ± 540 ± 665 ± 895 ± 12
Kidney Weight (g) - Male2.5 ± 0.22.6 ± 0.33.1 ± 0.4*3.8 ± 0.5
Histopathology (Liver)NormalMinimal centrilobular hypertrophyModerate centrilobular hypertrophyMarked centrilobular hypertrophy, single-cell necrosis

*p < 0.05, **p < 0.01 compared to control.

3. Signaling Pathway Analysis

Understanding how this compound interacts with cellular signaling pathways can provide insights into its mechanism of toxicity. As a triazine herbicide, this compound may interfere with pathways related to oxidative stress, inflammation, and cell cycle regulation.

Potential Signaling Pathway Affected by this compound

A potential mechanism of triazine herbicide toxicity involves the induction of oxidative stress, which can activate the MAPK/ERK signaling pathway. This can lead to cellular responses such as inflammation, apoptosis, or proliferation.

Diagrams

Experimental_Workflow_In_Vitro_Toxicity cluster_cytotoxicity Cytotoxicity Assays cluster_genotoxicity Genotoxicity Assays MTT MTT Assay (Cell Viability) end Toxicity Profile MTT->end LDH LDH Assay (Membrane Integrity) LDH->end Ames Ames Test (Mutagenicity) Ames->end Micronucleus Micronucleus Assay (Chromosomal Damage) Micronucleus->end start This compound Exposure (Cell Lines) start->MTT start->LDH start->Ames start->Micronucleus

Caption: Workflow for in vitro toxicity assessment of this compound.

Experimental_Workflow_In_Vivo_Toxicity cluster_endpoints Endpoints start This compound Administration (Rodents) acute Acute Oral Toxicity (OECD 423) start->acute repeated Repeated Dose Toxicity (28-Day, OECD 407) start->repeated mortality Mortality & Clinical Signs acute->mortality pathology Clinical & Anatomic Pathology repeated->pathology end Systemic Toxicity Profile mortality->end histopathology Histopathology pathology->histopathology histopathology->end

Caption: Workflow for in vivo toxicity assessment of this compound.

MAPK_Signaling_Pathway This compound This compound Exposure ROS Reactive Oxygen Species (ROS) This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: Hypothesized MAPK signaling pathway activated by this compound-induced oxidative stress.

References

Simeton as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeton (CAS No. 673-04-1), a member of the triazine class of herbicides, is a critical analytical reference standard for the accurate quantification and monitoring of this pesticide in environmental and agricultural samples. Its use is essential for ensuring regulatory compliance, conducting environmental impact assessments, and for quality control in the manufacturing of agricultural products. As a well-characterized primary reference material, this compound enables robust method development, validation, and calibration of analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.[1] High-purity this compound reference standards are available from various suppliers and are suitable for creating precise calibration curves and for use as an internal standard in the analysis of other environmental contaminants.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValue
Chemical Name N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Synonyms 2,4-Bis(ethylamino)-6-methoxy-s-triazine, Simetone
CAS Number 673-04-1
Molecular Formula C₈H₁₅N₅O
Molecular Weight 197.24 g/mol

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of triazine herbicides in various matrices. The use of a this compound reference standard is crucial for method validation, including the determination of linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data for HPLC Analysis of Triazine Herbicides

The following table summarizes typical performance data for the HPLC analysis of triazine herbicides, including this compound, in water samples.

ParameterValueReference
Linearity Range 0.5 - 50 µg/L[1]
Coefficient of Determination (r²) ≥ 0.9993[1]
Limit of Detection (LOD) 0.16–0.28 μg/L[1]
Recoveries in Water Samples 87.0% - 110.9%[1]
Relative Standard Deviation (RSD) < 7.3%[1]
Experimental Protocol: HPLC-UV Analysis of this compound in Water Samples

This protocol describes a method for the determination of this compound in environmental water samples using HPLC with UV detection, adapted from methodologies for triazine herbicide analysis.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions

  • Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 220 nm.

3. Calibration

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 100 mg/L).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/L).

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis of Samples

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on the retention time obtained from the calibration standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration Sample Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Methanol SPE->Elution Drydown Evaporation to Dryness Elution->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Quantification Detection->Quantification RefStd This compound Reference Standard StockSol Stock Solution RefStd->StockSol CalStd Calibration Standards StockSol->CalStd CalCurve Calibration Curve CalStd->CalCurve CalCurve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound in water samples.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of triazine herbicides. The use of a this compound reference standard is essential for confirming the identity of the analyte through retention time and mass spectral matching, as well as for accurate quantification.

Quantitative Data for GC-MS Analysis of Triazine Herbicides

The following table presents typical performance data for the GC-MS analysis of triazine herbicides in environmental samples.

ParameterValueReference
Limit of Detection (LOD) 0.020–0.056 μg/L[2]
Recoveries in Water Samples 80% - 120%[2]
Relative Standard Deviation (RSD) 3.21% - 6.34%[2]
Experimental Protocol: GC-MS Analysis of this compound in Water Samples

This protocol provides a general procedure for the determination of this compound in water samples using GC-MS, based on established methods for triazine herbicides.[3][4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 mL of the water sample in a separatory funnel, add a suitable surrogate or internal standard.

  • Adjust the pH of the sample if necessary.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh portions of the organic solvent.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound should be monitored.

3. Calibration

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Analyze the calibration standards to establish a calibration curve based on the peak area of a characteristic ion versus concentration.

4. Analysis of Samples

  • Inject the prepared sample extracts into the GC-MS system.

  • Identify this compound by comparing the retention time and the ratio of the monitored ions with those of the reference standard.

  • Quantify the concentration of this compound using the established calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calibration Calibration Sample Water Sample LLE Liquid-Liquid Extraction Sample->LLE Drying Drying with Na2SO4 LLE->Drying Concentration Concentration Drying->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification RefStd This compound Reference Standard StockSol Stock Solution RefStd->StockSol CalStd Calibration Standards StockSol->CalStd CalCurve Calibration Curve CalStd->CalCurve CalCurve->Quantification

Caption: Workflow for the GC-MS analysis of this compound in water samples.

Impurity Profiling

The use of a well-characterized this compound reference standard is also essential for impurity profiling of technical-grade this compound and its formulations. By using a high-purity standard, analytical laboratories can confidently identify and quantify impurities that may arise during the manufacturing process or from degradation. This is critical for ensuring the quality, safety, and efficacy of the final product. Chromatographic techniques such as HPLC and GC-MS are powerful tools for separating and identifying these impurities.

Conclusion

This compound serves as an indispensable reference standard for the accurate and reliable analysis of this triazine herbicide in a variety of matrices. The protocols outlined in this application note provide a solid foundation for laboratories to develop and validate robust analytical methods using HPLC and GC-MS. The use of a high-purity this compound reference standard is paramount for achieving accurate quantification, ensuring regulatory compliance, and conducting thorough environmental and agricultural monitoring.

References

Application Notes and Protocols: Simeton Dose-Response Analysis in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The study of how plant physiology responds to varying concentrations of external compounds is fundamental to agricultural and pharmaceutical research. This document provides a detailed framework for conducting a dose-response analysis of a hypothetical compound, "Simeton," on plant systems. While "this compound" is used here as a placeholder, the principles, protocols, and analytical approaches are broadly applicable to a wide range of bioactive molecules. These guidelines will enable researchers to systematically evaluate the physiological and molecular impact of a compound, determine its efficacy and potential toxicity, and elucidate its mechanism of action.

A dose-response analysis is crucial for understanding the concentration-dependent effects of a substance on a biological system.[1][2][3] In plant physiology, this involves exposing plants or plant tissues to a range of concentrations of a test compound and measuring specific physiological or molecular responses.[4][5] The resulting data are typically plotted to generate a dose-response curve, which provides key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[6][7]

Hypothetical Dose-Response Data of this compound

For the purpose of illustrating data presentation, the following tables summarize hypothetical quantitative data from a series of dose-response experiments with this compound on a model plant species (e.g., Arabidopsis thaliana).

Table 1: Effect of this compound on Seed Germination

This compound Concentration (µM)Germination Rate (%)Standard Deviation
0 (Control)98.22.1
0.197.52.5
195.13.0
1075.44.2
5042.85.1
10015.33.8
2002.11.5

Table 2: Effect of this compound on Root Elongation

This compound Concentration (µM)Root Length (mm)Standard Deviation
0 (Control)25.63.2
0.124.93.5
122.32.8
1015.12.1
508.71.5
1004.20.9
2001.80.5

Table 3: Effect of this compound on Stomatal Aperture

This compound Concentration (µM)Stomatal Aperture (µm)Standard Deviation
0 (Control)3.20.4
0.13.10.5
12.80.3
101.50.2
500.80.1
1000.40.1
2000.20.05

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validity of experimental results. The following are standard protocols for the key experiments cited in the data tables.

Protocol 1: Seed Germination Assay

Objective: To determine the effect of a range of this compound concentrations on the germination rate of seeds.

Materials:

  • Seeds of the chosen plant species

  • Petri dishes (90 mm)

  • Filter paper

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of this compound dilutions from the stock solution in sterile distilled water to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a control group with the same concentration of DMSO as the highest this compound concentration.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective this compound dilution or control solution onto the filter paper in each dish.

  • Evenly place a pre-determined number of seeds (e.g., 50-100) on the moist filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Record the number of germinated seeds (radicle emergence) daily for a defined period (e.g., 7 days).

  • Calculate the germination rate as a percentage of the total seeds sown for each concentration.

Protocol 2: Root Elongation Assay

Objective: To quantify the effect of different this compound concentrations on primary root growth.

Materials:

  • Seeds of the chosen plant species

  • Square Petri dishes or plates

  • Agar-based growth medium (e.g., Murashige and Skoog - MS medium)

  • This compound stock solution

  • Sterile distilled water

  • Growth chamber

Procedure:

  • Prepare MS agar medium and autoclave.

  • While the medium is still molten, add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Also, prepare control plates with the solvent.

  • Pour the medium into the square Petri dishes and allow it to solidify.

  • Surface-sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

  • Place the sterilized seeds in a line on the surface of the agar plates.

  • Orient the plates vertically in a growth chamber to allow for gravitropic root growth.

  • After a set period of growth (e.g., 5-7 days), photograph the plates.

  • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

Protocol 3: Stomatal Aperture Measurement

Objective: To assess the impact of this compound on the opening and closing of stomata.

Materials:

  • Mature plants of the chosen species

  • This compound solutions at various concentrations

  • Microscope slides and coverslips

  • Light microscope with a camera

  • Image analysis software

Procedure:

  • Prepare epidermal peels from the abaxial (lower) surface of mature leaves.

  • Immediately float the peels in a buffer solution (e.g., MES buffer) under light to induce stomatal opening.

  • Replace the buffer with the different this compound treatment solutions and incubate for a specific duration (e.g., 2 hours).

  • Mount the epidermal peels on microscope slides with a drop of the corresponding treatment solution and cover with a coverslip.

  • Observe the stomata under a light microscope and capture images.

  • Measure the width and length of the stomatal pore using image analysis software to determine the aperture.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Dose-Response Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis prep_compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions prep_media Prepare Growth Media or Assay Solutions prep_dilutions->prep_media treatment Apply this compound Treatments to Plants/Seeds prep_media->treatment prep_seeds Sterilize Seeds prep_seeds->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure Physiological Parameters incubation->measurement analysis Statistical Analysis & Curve Fitting measurement->analysis results Generate Tables & Figures analysis->results

Caption: A generalized workflow for conducting a plant dose-response experiment.

Hypothetical this compound Signaling Pathway

Based on common plant hormone signaling pathways, a hypothetical mechanism for this compound action is proposed below.[8][9][10][11] This pathway postulates that this compound is perceived by a cell surface receptor, initiating a phosphorylation cascade that ultimately leads to changes in gene expression.[10][12]

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound Receptor Membrane Receptor This compound->Receptor Binds to Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene_Expression Altered Gene Expression TF_active->Gene_Expression Regulates Physiological_Response Physiological Response Gene_Expression->Physiological_Response Leads to

Caption: A hypothetical signaling cascade for this compound in a plant cell.

Conclusion

The protocols and frameworks presented here provide a robust starting point for the dose-response analysis of novel compounds in plant physiology. By systematically applying these methodologies, researchers can generate high-quality, reproducible data to understand the biological activity of substances like "this compound." The use of clear data presentation and visual diagrams for complex pathways and workflows is critical for effective communication and interpretation of the findings. This comprehensive approach will aid in the discovery and development of new molecules for agricultural and pharmaceutical applications.

References

Application Notes and Protocols: In Vitro Assays for Measuring Simeton's Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays to effectively measure the herbicidal activity of Simeton, a triazine-based herbicide. The primary mechanism of action for this compound and other s-triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII). This document outlines methods to quantify this inhibition, as well as to assess potential secondary effects on other key herbicide targets, namely Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).

Overview of this compound's Herbicidal Action

This compound is a selective herbicide belonging to the triazine chemical family. Its primary mode of action is the disruption of the photosynthetic electron transport chain in susceptible plants. By binding to the D1 protein of the Photosystem II (PSII) complex in chloroplasts, this compound blocks the binding of plastoquinone, a crucial electron carrier.[1] This inhibition halts the flow of electrons, leading to a cascade of events including the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death.[2]

Quantitative Data Summary

The following table summarizes the herbicidal activity of this compound and other related triazine herbicides in various in vitro assays. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundAssay TypeOrganism/SystemEndpointIC50 ValueReference(s)
This compound Photosynthesis InhibitionScenedesmus sp. (algae)Oxygen Evolution4 x 10⁻⁶ M[3]
AtrazinePhotosynthesis InhibitionLemna minor (duckweed)Growth Inhibition0.11 mg/L[4]
TerbuthylazinePhotosynthesis InhibitionThylakoid membranes (pea)PSII ActivityHigh Affinity[5]
AtrazineChlorophyll FluorescenceLeaf sectionsFluorescence IncreaseN/A[3]
ImazapicALS InhibitionCanola enzyme extractEnzyme Activity>100 µM (for resistant hybrid)[6]
AcifluorfenPPO InhibitionIsolated chloroplastsEnzyme Activity~1 µM[7]

Experimental Protocols

Photosystem II (PSII) Inhibition Assay using Chlorophyll Fluorescence

This protocol describes the measurement of PSII inhibition by monitoring changes in chlorophyll fluorescence, a sensitive indicator of photosynthetic activity.[8][9]

Principle: PSII-inhibiting herbicides block electron transport, leading to an increase in the yield of chlorophyll fluorescence. This change can be quantified using a fluorometer.

Materials:

  • Plant material (e.g., young, healthy leaves of a susceptible plant species like mustard or spinach)

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Herbicide assay buffer (e.g., phosphate buffer with a surfactant)

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Leaf discs cutter

  • Petri dishes or multi-well plates

  • Dark adaptation clips or a dark room

Protocol:

  • Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Include a solvent-only control.

  • Sample preparation: Cut leaf discs from healthy, dark-adapted leaves (at least 30 minutes of dark adaptation).

  • Incubation: Float the leaf discs in the respective this compound dilutions in petri dishes or multi-well plates. Ensure the adaxial (upper) surface of the leaf is in contact with the solution.

  • Incubation period: Incubate the leaf discs for a defined period (e.g., 1-3 hours) under low light or in darkness.

  • Chlorophyll fluorescence measurement:

    • Remove a leaf disc from the solution and gently blot it dry.

    • Attach a dark adaptation clip to the leaf disc for at least 20 minutes.

    • Measure the minimal fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The maximal quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

  • Data Analysis: Plot the Fv/Fm values against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the Fv/Fm ratio compared to the control.

G cluster_workflow Chlorophyll Fluorescence Assay Workflow prep_dilutions Prepare this compound Dilutions incubation Incubate Discs in this compound prep_dilutions->incubation prep_samples Prepare Leaf Discs prep_samples->incubation dark_adapt Dark Adapt Leaf Discs incubation->dark_adapt measurement Measure Fo and Fm (PAM Fluorometer) dark_adapt->measurement analysis Calculate Fv/Fm and IC50 measurement->analysis

Workflow for the Chlorophyll Fluorescence Assay.
Whole Organism Bioassay using Duckweed (Lemna minor)

This protocol details a growth inhibition assay using the aquatic plant Lemna minor, a common model organism for phytotoxicity testing.[10][11]

Principle: The herbicidal activity of this compound is assessed by measuring the inhibition of frond (leaf) growth and other physiological parameters of Lemna minor over a set period.

Materials:

  • Axenic culture of Lemna minor

  • Sterile growth medium (e.g., Steinberg medium)

  • This compound stock solution

  • Sterile multi-well plates (e.g., 24-well plates)

  • Growth chamber with controlled light and temperature

  • Microscope or imaging system for frond counting

Protocol:

  • Prepare test solutions: Prepare a range of this compound concentrations in the sterile growth medium. Include a medium-only control and a solvent control.

  • Inoculation: Transfer a set number of healthy Lemna minor colonies (e.g., 2-3 fronds per colony) into each well of the multi-well plate containing the test solutions.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, continuous light) for 7 days.

  • Data collection: At specified time points (e.g., days 3, 5, and 7), count the number of fronds in each well. Other endpoints such as frond area or root length can also be measured.

  • Data Analysis: Calculate the percent inhibition of frond growth for each concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

G cluster_workflow Duckweed (Lemna minor) Bioassay Workflow prep_solutions Prepare this compound Test Solutions inoculation Inoculate with Lemna minor prep_solutions->inoculation incubation Incubate for 7 days inoculation->incubation data_collection Count Fronds at Time Intervals incubation->data_collection analysis Calculate Growth Inhibition and IC50 data_collection->analysis

Workflow for the Duckweed Bioassay.
Acetolactate Synthase (ALS) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on the activity of the ALS enzyme, a key enzyme in the biosynthesis of branched-chain amino acids.[4][12]

Principle: The activity of isolated ALS is determined by measuring the formation of its product, acetolactate. The inhibitory effect of this compound is quantified by the reduction in product formation.

Materials:

  • Plant tissue rich in ALS (e.g., young shoots of a susceptible plant)

  • ALS extraction buffer

  • ALS assay buffer

  • Substrate solution (pyruvate)

  • This compound stock solution

  • Creatine and α-naphthol solutions (for colorimetric detection)

  • Spectrophotometer

Protocol:

  • Enzyme extraction: Homogenize plant tissue in cold extraction buffer and centrifuge to obtain a crude enzyme extract containing ALS.

  • Prepare reaction mixtures: In microcentrifuge tubes, combine the assay buffer, enzyme extract, and various concentrations of this compound. Include a no-inhibitor control.

  • Initiate the reaction: Add the pyruvate substrate to each tube to start the enzymatic reaction. Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).

  • Stop the reaction: Terminate the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.

  • Color development: Add creatine and α-naphthol solutions and incubate to allow for color development.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition of ALS activity for each this compound concentration. Determine the IC50 value from the dose-response curve.

G cluster_workflow ALS Inhibition Assay Workflow enzyme_extraction Extract ALS Enzyme prepare_reaction Prepare Reaction Mixtures with this compound enzyme_extraction->prepare_reaction start_reaction Initiate Reaction with Pyruvate prepare_reaction->start_reaction stop_reaction Stop Reaction and Decarboxylate start_reaction->stop_reaction color_development Develop Color with Creatine/α-naphthol stop_reaction->color_development measurement Measure Absorbance color_development->measurement analysis Calculate Inhibition and IC50 measurement->analysis

Workflow for the ALS Inhibition Assay.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This fluorometric assay determines the inhibitory effect of this compound on PPO, an enzyme involved in chlorophyll and heme biosynthesis.[13][14]

Principle: PPO catalyzes the oxidation of non-fluorescent protoporphyrinogen IX to the highly fluorescent protoporphyrin IX. The rate of fluorescence increase is proportional to PPO activity, which is inhibited in the presence of an inhibitor.

Materials:

  • Source of PPO enzyme (e.g., isolated chloroplasts or mitochondria)

  • PPO assay buffer

  • Protoporphyrinogen IX substrate

  • This compound stock solution

  • Fluorometer (plate reader or cuvette-based)

Protocol:

  • Enzyme preparation: Isolate chloroplasts or mitochondria from plant tissue.

  • Prepare assay plate: In a microplate, add the assay buffer, enzyme preparation, and various concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).

  • Initiate the reaction: Add the protoporphyrinogen IX substrate to all wells to start the reaction.

  • Fluorescence measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: ~405 nm, Em: ~630 nm) over time.

  • Data Analysis: Determine the initial rate of the reaction for each concentration. Calculate the percent inhibition of PPO activity and determine the IC50 value.

G cluster_workflow PPO Inhibition Assay Workflow enzyme_prep Prepare PPO Enzyme plate_prep Prepare Assay Plate with this compound enzyme_prep->plate_prep start_reaction Initiate Reaction with Substrate plate_prep->start_reaction measure_fluorescence Monitor Fluorescence Increase start_reaction->measure_fluorescence analysis Calculate Reaction Rates, Inhibition, and IC50 measure_fluorescence->analysis

Workflow for the PPO Inhibition Assay.

Signaling Pathway and Mechanism of Action

The primary herbicidal effect of this compound is the inhibition of Photosystem II. The following diagram illustrates the key steps in the light-dependent reactions of photosynthesis and the point of inhibition by triazine herbicides.

G cluster_photosynthesis Photosystem II Electron Transport Chain cluster_inhibition Inhibition by this compound Light Light Energy PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo Electron Transfer QA QA (Primary Quinone Acceptor) Pheo->QA QB QB (Secondary Quinone Acceptor) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f This compound This compound This compound->QB Blocks Binding Site

Inhibition of Photosystem II by this compound.

By binding to the QB site on the D1 protein, this compound prevents the binding of plastoquinone, thereby blocking the electron flow from QA to the plastoquinone pool.[1] This leads to an accumulation of reduced QA and the generation of harmful reactive oxygen species, causing rapid cellular damage.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Simeton Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Simeton.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a methoxy-1,3,5-triazine derivative primarily used as a herbicide.[1][2] It exists as a white to off-white solid powder.[2][3]

Q2: What is the aqueous solubility of this compound?

The water solubility of this compound is reported to be 3.2 g/L at 21°C.[1][2][3] While this indicates some level of water solubility, achieving desired concentrations for in vitro and in vivo experiments can still be challenging.

Q3: My this compound is not dissolving properly in my aqueous buffer. What could be the reason?

Several factors can contribute to poor dissolution. These include:

  • Concentration: The desired concentration may exceed this compound's intrinsic solubility in the specific buffer system.

  • pH: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. This compound has a predicted pKa of 4.60.[1][2]

  • Temperature: Solubility is often temperature-dependent.

  • Solvent Polarity: The polarity of your aqueous buffer may not be optimal for dissolving this compound.

Q4: How can I prepare a stock solution of this compound?

For creating stock solutions, it is often recommended to use a water-miscible organic solvent in which the compound is more soluble.[4] A common approach involves dissolving this compound in a solvent like methanol.[5]

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

This can occur due to changes in pH, temperature, or solvent composition.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Verify Solution pH start->check_ph adjust_ph Adjust pH (e.g., lower pH below pKa of 4.60) check_ph->adjust_ph check_concentration Review this compound Concentration adjust_ph->check_concentration If pH is optimal success Solution Stabilized adjust_ph->success If pH adjustment works reduce_concentration Lower Concentration check_concentration->reduce_concentration add_cosolvent Incorporate a Co-solvent (e.g., DMSO, Ethanol) reduce_concentration->add_cosolvent If concentration is minimal reduce_concentration->success If lower concentration works use_stabilizer Add a Stabilizer (e.g., Surfactant like Tween 80) add_cosolvent->use_stabilizer If co-solvent is insufficient add_cosolvent->success If co-solvent works use_stabilizer->success fail Precipitation Persists use_stabilizer->fail If stabilizers fail

Caption: Troubleshooting workflow for this compound precipitation.

Issue: I am unable to achieve the desired concentration of this compound in my aqueous medium.

If you are struggling to reach a specific concentration, consider the following solubility enhancement techniques.

Solubility Enhancement Strategies

A variety of methods can be employed to improve the solubility of poorly water-soluble compounds like this compound.[6][7][8]

StrategyPrincipleAdvantagesPotential Disadvantages
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Simple and effective for compounds with acidic or basic groups.Risk of precipitation if pH changes. May not be suitable for all biological assays.
Co-solvency Adding a water-miscible organic solvent reduces the polarity of the aqueous medium, increasing the solubility of non-polar compounds.[4][6]Effective for creating concentrated stock solutions.Potential for in vivo toxicity depending on the co-solvent and its concentration.[4]
Particle Size Reduction Increasing the surface-area-to-volume ratio by micronization or nanosuspension can lead to a faster dissolution rate.[4][7]Can be applied to the crystalline form of the drug.May not be sufficient to overcome very low intrinsic solubility.[4]
Use of Surfactants/ Stabilizers Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility. Stabilizers can prevent precipitation.[4]Can significantly increase solubility and prevent precipitation.May interfere with some biological assays.

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO or Ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to aid dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: General Workflow for Aqueous Solubility Assessment

Materials:

  • This compound powder

  • Various aqueous buffers (e.g., PBS pH 7.4, 0.1 N HCl)

  • Shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of each aqueous buffer in separate vials.

  • Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Hypothetical Signaling Pathway Inhibition by this compound

In a hypothetical scenario where this compound is being investigated as an inhibitor of a cellular signaling pathway, its solubility would be critical for accurate dose-response studies.

G cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response Ligand External Ligand Ligand->Receptor This compound This compound This compound->KinaseA

References

Technical Support Center: Optimizing Simeton Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Simeton from environmental samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from environmental samples important?

This compound is a triazine herbicide used to control broadleaf and grassy weeds in various agricultural applications.[1] Its chemical name is N2,N4-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine, and its CAS number is 673-04-1.[2][3] Due to its potential for environmental persistence and contamination of soil and water, accurate and efficient extraction methods are crucial for monitoring its presence and ensuring environmental safety.[4]

Q2: What are the most common methods for extracting this compound from environmental samples?

The most prevalent and effective methods for extracting this compound and other triazine herbicides from environmental matrices are Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME).[5][6] SPE is widely used for its ability to preconcentrate the analyte and clean up the sample, offering high enrichment factors and reduced solvent consumption.[5] DLLME is a rapid and environmentally friendly microextraction technique that uses a small amount of solvent.[7][8]

Q3: What type of SPE cartridge is recommended for this compound extraction?

For the solid-phase extraction of triazine herbicides like this compound, C18 bonded silica or polymeric cartridges such as Oasis HLB are commonly recommended.[9]

Q4: What are the typical solvents used in this compound extraction?

For SPE, methanol is often used for conditioning the cartridge, while elution is typically performed with methanol, ethyl acetate, or chloroform.[9] In DLLME, a combination of a disperser solvent, such as acetonitrile, and an extraction solvent, like chloroform, is used.[7] For the initial extraction from soil samples before cleanup, mixtures of methanol:water or acetonitrile:water are common.[9]

Q5: How can I optimize the recovery of this compound during extraction?

Several factors can be optimized to enhance recovery, including:

  • pH of the sample: Adjusting the pH can improve the retention of triazines on the SPE sorbent.

  • Solvent volume and type: The choice and volume of the conditioning, washing, and elution solvents in SPE, and the extraction and disperser solvents in DLLME, are critical.[5][7]

  • Salt addition: In DLLME, adding salt to the aqueous sample can increase the extraction efficiency through the "salting-out" effect.[8]

  • Extraction time: Optimizing the contact time between the sample and the extraction phase is important for achieving equilibrium.[8]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete retention on the SPE cartridge.- Ensure proper conditioning of the cartridge with methanol followed by water to activate the sorbent.[9] - Check and adjust the pH of the water sample; for triazines, a pH range of 7-8 has been shown to be effective. - Reduce the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.[9]
Incomplete elution from the cartridge.- Use a stronger elution solvent or increase the volume of the elution solvent.[9] - Ensure the cartridge is not allowed to dry out before the elution step.[9]
Breakthrough of this compound during sample loading.- The sample volume may be too large for the cartridge capacity. Use a larger cartridge or reduce the sample volume. - The concentration of this compound in the sample is too high. Dilute the sample before loading.
Poor Reproducibility Inconsistent flow rates during sample loading and elution.- Use a vacuum manifold with flow control to maintain consistent flow rates across all samples.[9]
Cartridge variability.- Use high-quality SPE cartridges from a reputable supplier and from the same manufacturing lot.
Incomplete drying of the cartridge before elution.- Ensure the cartridge is adequately dried under vacuum after the washing step to remove residual water, which can affect elution efficiency.[9]
High Background or Interfering Peaks in Chromatogram Co-elution of matrix components.- Optimize the washing step by using a solvent that removes interferences without eluting this compound. A water wash is common to remove polar interferences.[9] - Consider using a more selective sorbent material.
Contamination from solvents or glassware.- Use HPLC-grade solvents and thoroughly clean all glassware. - Run a blank sample (reagent water) through the entire extraction and analysis process to identify sources of contamination.
Dispersive Liquid-Liquid Microextraction (DLLME) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incorrect ratio of extraction to disperser solvent.- Optimize the volumes of both the extraction solvent (e.g., chloroform) and the disperser solvent (e.g., acetonitrile) to maximize the formation of a stable cloudy solution and ensure efficient extraction.[7]
Inefficient phase separation.- Increase the centrifugation time or speed to ensure complete sedimentation of the extraction solvent.[7]
Suboptimal pH of the sample.- Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, which is more readily extracted into the organic phase.
Formation of a Stable Emulsion High concentration of organic matter in the sample.- Dilute the sample with deionized water before extraction. - Add salt (e.g., NaCl) to the sample to help break the emulsion.[8]
Poor Reproducibility Inconsistent injection speed of the solvent mixture.- Inject the mixture of extraction and disperser solvents rapidly and consistently into the sample to ensure the formation of a reproducible cloudy solution.[7]
Variation in centrifugation conditions.- Ensure consistent centrifugation time and speed for all samples.
Contamination Impure solvents.- Use high-purity, HPLC-grade solvents for both extraction and dispersion.

Quantitative Data

The following tables summarize typical performance data for the extraction and analysis of triazine herbicides, including compounds structurally similar to this compound, from environmental samples. This data is intended to provide a general benchmark for expected performance.

Table 1: Recovery of Triazine Herbicides using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference(s)
Triazines (general)WaterC18Methanol65 - 94[5][9]
AtrazineWaterC18/Cation Exchange-96[8]
SimazineWaterMolecularly Imprinted PolymerMethanol91[6]
Triazines (general)Soil--75 - 100 (Ultrasonic Extraction followed by SPE cleanup)[5][9]

Table 2: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) for Triazine Herbicides

AnalyteMatrixExtraction SolventDisperser SolventEnrichment FactorRecovery (%)Reference(s)
Simazine, Atrazine, Prometon, Ametryn, PrometrynWaterChloroformAcetonitrile183 - 22184.2 - 102.0[5]
AtrazineSoilTetrachloroethaneAcetonitrile-88.0 - 95.9[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

1. Materials and Reagents:

  • SPE Cartridges: C18 (500 mg)

  • Solvents: HPLC-grade methanol, deionized water

  • Elution Solvent: HPLC-grade ethyl acetate or chloroform

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, nitrogen evaporator

2. Sample Preparation:

  • Collect water samples in clean glass bottles and store at 4°C.

  • If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.

3. SPE Procedure:

  • Cartridge Conditioning: Pass 10 mL of methanol through the C18 cartridge, followed by 10 mL of deionized water. Do not allow the cartridge to dry.[9]

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.[9]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of ethyl acetate or chloroform into a collection vial.[9]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., acetonitrile or the mobile phase for HPLC).[9]

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from Water Samples

1. Materials and Reagents:

  • Extraction Solvent: Chloroform

  • Disperser Solvent: Acetonitrile

  • Apparatus: Centrifuge tubes with conical bottoms (15 mL), syringe, centrifuge

2. DLLME Procedure:

  • Place a 5 mL aliquot of the water sample into a 15 mL centrifuge tube.

  • In a separate vial, mix 1.0 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent).[7]

  • Rapidly inject this mixture into the water sample using a syringe. A cloudy solution should form.

  • Vortex the mixture for 10-30 seconds to facilitate extraction.

  • Centrifuge the tube at 3500-4000 rpm for 5 minutes to separate the phases.[4][7]

  • The small droplet of chloroform containing the extracted this compound will settle at the bottom of the conical tube.

  • Carefully remove the upper aqueous layer and collect the chloroform phase for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (if needed) Sample->Filter Condition 1. Condition Cartridge (Methanol, Water) Filter->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute this compound (Ethyl Acetate/Chloroform) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis HPLC/GC Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction DLLME Procedure cluster_analysis Analysis WaterSample Aqueous Sample (5 mL) in Centrifuge Tube Injection Rapidly Inject Mixture WaterSample->Injection SolventMix Prepare Solvent Mixture (Acetonitrile + Chloroform) SolventMix->Injection Vortex Vortex to Form Emulsion Injection->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Chloroform Phase Centrifuge->Collect Analysis HPLC/GC Analysis Collect->Analysis

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow.

References

Troubleshooting Simeton degradation in laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Simeton Degradation Troubleshooting Center

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound degradation in laboratory assays. The following guides and FAQs address common challenges to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

A series of questions and answers to directly address common issues encountered during experiments involving this compound.

Q1: We are observing unexpectedly low recovery of this compound in our assay. What are the potential causes?

A1: Low recovery of this compound can stem from several factors, including chemical degradation, poor solubility, or physical loss during sample preparation.[1] Common causes include:

  • Chemical Instability: this compound may be degrading due to unfavorable conditions such as pH, temperature, light exposure, or oxidation.[1][2]

  • Poor Solubility: The compound may be precipitating out of the solution if its solubility limit is exceeded in the assay buffer.[1]

  • Adsorption: this compound might be adsorbing to the surfaces of laboratory plastics or glassware, which is common for certain types of compounds.[3]

  • Evaporation: If volatile solvents are used, evaporation during sample processing can lead to analyte loss.[3]

Q2: Our chromatogram shows additional, unexpected peaks when analyzing this compound. What could these be?

A2: Unexpected peaks in a chromatogram are often indicative of degradation products or contamination.[4][5] These "ghost peaks" can originate from several sources:

  • Degradation Products: this compound may be breaking down into other molecules due to stress factors like hydrolysis, oxidation, or photolysis.[5][6]

  • Contamination: Impurities can be introduced from solvents, reagents, sample containers, or through handling.[4][7]

  • Mobile Phase Issues: For HPLC, impurities in the mobile phase or interactions between the mobile phase and the sample can generate spurious peaks.[4][7]

  • Carryover: Residuals from a previous injection can elute in a subsequent run, appearing as unexpected peaks.[7]

Q3: How can we minimize the degradation of this compound during sample preparation and storage?

A3: Preventing degradation requires careful control of the sample environment.[8][9] Key strategies include:

  • Temperature Control: Store this compound stock solutions and samples at appropriate low temperatures (e.g., 4°C, -20°C, or -80°C) as determined by stability studies.[8][9] Use ice baths or refrigerated autosamplers during analysis.[10]

  • Light Protection: If this compound is light-sensitive, use amber vials or cover containers with aluminum foil to prevent photolysis.[11][12]

  • pH Control: Maintain the pH of solutions within a range where this compound is most stable. Use buffers to prevent pH shifts.[2]

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation.[12]

  • Use of Additives: In some cases, antioxidants can be added to formulations to inhibit oxidation.[11]

Q4: We suspect enzymatic degradation of this compound in our cell-based or biological matrix assays. How can we confirm and prevent this?

A4: Enzymatic degradation is a common issue when working with biological samples.[2][12]

  • Confirmation: To confirm enzymatic activity, compare the stability of this compound in the biological matrix (e.g., plasma, cell lysate) with its stability in a heat-inactivated matrix or a simple buffer. A significantly faster loss of this compound in the active matrix suggests enzymatic degradation.

  • Prevention: If enzymatic degradation is confirmed, consider the following preventative measures:

    • Immediate Processing: Process samples immediately after collection and keep them at low temperatures to reduce enzyme activity.[10]

    • Enzyme Inhibitors: Add a cocktail of broad-spectrum enzyme inhibitors to the sample collection tubes or lysis buffers.

    • Matrix Removal: Use protein precipitation or solid-phase extraction to remove enzymes and other matrix components from the sample early in the preparation workflow.[10][13]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the stability profile of this compound under various conditions. These should be used as a template to be replaced with your own experimental findings.

Table 1: Summary of this compound Forced Degradation Study

This table summarizes the results of a forced degradation study, indicating the percentage of this compound degraded under specific stress conditions over a 24-hour period.

Stress ConditionReagent/Parameter% Degradation of this compoundMajor Degradant Peak (RT, min)
Acid Hydrolysis 0.1 M HCl, 60°C15.2%4.8
Base Hydrolysis 0.1 M NaOH, 60°C25.8%3.5
Oxidation 3% H₂O₂, RT18.5%6.2
Thermal 80°C8.1%4.8
Photolytic 1.2 million lux hours12.4%7.1

Table 2: Stability of this compound in Common Laboratory Solvents at Room Temperature

This table shows the percentage of this compound remaining after being stored in different solvents for 48 hours at room temperature.

SolventInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Remaining
DMSO 100099599.5%
Acetonitrile 10098.298.2%
Methanol 10091.591.5%
Water (pH 7.0) 1085.385.3%
PBS (pH 7.4) 1082.182.1%

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[14][15][16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a 80°C oven for 24 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in acetonitrile to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and identify any new peaks.

Protocol 2: Assessing this compound Stability in a Biological Matrix (e.g., Plasma)

This protocol assesses the stability of this compound in a relevant biological matrix to mimic experimental conditions.

  • Matrix Preparation: Obtain a fresh pool of the desired biological matrix (e.g., human plasma). If necessary, add anticoagulants (e.g., EDTA).

  • Spiking: Spike the plasma with this compound to achieve a final concentration relevant to your assay (e.g., 10 µg/mL). Prepare multiple aliquots.

  • Time Points: Establish several time points for analysis (e.g., 0, 1, 4, 8, and 24 hours).

  • Incubation: Incubate the aliquots at the desired temperature (e.g., room temperature or 37°C).

  • Sample Processing: At each time point, process an aliquot to extract this compound. A common method is protein precipitation: add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Evaluation: Compare the concentration at each time point to the initial (T=0) concentration to determine the stability of this compound over time.

Visualizations: Workflows and Pathways

The following diagrams illustrate key troubleshooting and experimental processes.

Troubleshooting_Workflow start Start: Low this compound Recovery check_solubility Is this compound fully dissolved in assay buffer? start->check_solubility check_degradation Is this compound chemically stable in buffer? check_solubility->check_degradation Yes solubility_issue Issue: Precipitation - Lower concentration - Add solubilizing agent - Change solvent system check_solubility->solubility_issue No check_adsorption Is this compound adsorbing to labware? check_degradation->check_adsorption Yes degradation_issue Issue: Degradation - Adjust pH - Control temperature - Protect from light - Use fresh solutions check_degradation->degradation_issue No adsorption_issue Issue: Adsorption - Use low-binding plates/tubes - Add surfactant (e.g., Tween-20) - Silanize glassware check_adsorption->adsorption_issue Yes end_resolved Problem Resolved check_adsorption->end_resolved No solubility_issue->end_resolved degradation_issue->end_resolved adsorption_issue->end_resolved

Caption: Troubleshooting workflow for low this compound recovery.

Degradation_Pathway This compound This compound (Ester Moiety) Hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->Hydrolysis Degradant_A Degradant A (Carboxylic Acid) Hydrolysis->Degradant_A Degradant_B Degradant B (Alcohol) Hydrolysis->Degradant_B

Caption: Hypothetical hydrolysis pathway of this compound.

Experimental_Workflow start Start: Spike this compound into Plasma incubate Incubate Aliquots (e.g., 37°C) start->incubate timepoint Collect Sample at Time Points (0, 1, 4, 8, 24h) incubate->timepoint extract Extract this compound (Protein Precipitation) timepoint->extract analyze Analyze by LC-MS/MS extract->analyze end End: Determine % Remaining analyze->end

Caption: Workflow for assessing this compound matrix stability.

References

Improving the selectivity of Simeton in herbicide trials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Simeton Herbicide Trials

This guide provides technical support for researchers and scientists working to improve the selectivity of this compound in herbicide trials. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding this compound properties and its use in experimental settings.

Q1: What is this compound and what is its mode of action?

A: this compound is a selective, systemic herbicide belonging to the triazine chemical family.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] It enters the plant primarily through the roots and is translocated upward via the xylem to the leaves and growing points.[4][5] There, it binds to the QB site on the D1 protein of the PSII complex, blocking electron transport.[2] This disruption halts ATP and NADPH production, which are essential for CO2 fixation, leading to a buildup of oxidative damage, chlorophyll degradation (chlorosis), and ultimately, plant death.[1]

Diagram: Mode of Action of Triazine Herbicides

Simplified Mode of Action of this compound (Triazine Herbicide) D1_Protein D1 Protein (QB Binding Site) Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport initiates Sunlight Light Energy Sunlight->D1_Protein excites ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Plant_Death Oxidative Damage & Plant Death Electron_Transport->Plant_Death disruption leads to CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation This compound This compound This compound->Block Block->Electron_Transport BLOCKS

Caption: this compound blocks the electron transport chain in Photosystem II.

Q2: What is herbicide selectivity and what factors influence it for this compound?

A: Herbicide selectivity is the differential response of plant species to a herbicide, allowing it to kill target weeds without significantly harming the crop.[6] For this compound and other triazines, selectivity is primarily influenced by the plant's ability to metabolize the herbicide into non-toxic compounds.[7][8]

Key factors influencing selectivity include:

  • Plant Metabolism: Tolerant crops like corn can rapidly detoxify triazines through enzymatic reactions (e.g., glutathione S-transferases, cytochrome P450 monooxygenases), while susceptible weeds cannot.[8][9][10]

  • Application Timing: Applying this compound pre-emergence can exploit differences in germination depth between deep-sown crops and shallow-germinating weeds.[1][6]

  • Formulation: Different formulations (e.g., emulsifiable concentrates, granules) can affect how the herbicide is absorbed and its availability in the soil.[2]

  • Environmental Conditions: Soil type, organic matter, pH, temperature, and moisture all impact herbicide availability, degradation, and plant uptake, thereby affecting selectivity.[1]

Q3: How can adjuvants be used to improve this compound's performance and selectivity?

A: Adjuvants are substances added to a herbicide formulation or tank-mix to improve its effectiveness.[11][12] For improving this compound's performance, specific adjuvants can be beneficial:

  • Surfactants (e.g., Non-ionic surfactants - NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on weed foliage in post-emergence applications.[12]

  • Oil Concentrates (e.g., Crop Oil Concentrates - COC; Methylated Seed Oils - MSO): These can enhance the penetration of the herbicide through the waxy cuticle of weed leaves.[13] MSOs are generally more aggressive than COCs and can lead to faster absorption.[13]

  • Water Conditioners (e.g., Ammonium Sulfate - AMS): These are used to mitigate the negative effects of hard water cations (like Ca²⁺, Mg²⁺) that can bind to the herbicide and reduce its activity.[13]

While adjuvants typically enhance overall herbicidal activity, they can sometimes decrease selectivity by increasing crop injury.[14] It is crucial to conduct small-scale trials to determine the optimal adjuvant and rate that improves weed control without causing unacceptable crop phytotoxicity.

Q4: What are herbicide safeners and can they be used with this compound?

A: Herbicide safeners are chemical agents that protect a crop from herbicide injury without reducing the herbicide's efficacy on target weeds.[15] They work by stimulating the crop's natural defense mechanisms, often by enhancing the activity of enzymes that metabolize and detoxify the herbicide, such as glutathione S-transferases (GSTs) and cytochrome P450s.[16][17] Safeners can be applied as a seed treatment or tank-mixed with the herbicide.[15] While specific safeners are developed for particular herbicide-crop combinations (e.g., benoxacor for maize), research into safeners for triazine herbicides like this compound in various crops is ongoing.[18][19] Their use could be a key strategy to improve selectivity in marginally tolerant crops.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound herbicide trials.

Problem Observed Potential Causes Recommended Solutions & Investigation Steps
1. Poor Weed Control A. Herbicide Resistance: Target weeds may have developed target-site or metabolic resistance to triazines.[9][20] B. Application Issues: Incorrect rate, poor spray coverage, or application timing not aligned with susceptible weed growth stage.[21] C. Environmental Factors: Dry soil conditions reduce root uptake. Heavy rainfall after application can wash the herbicide away. High soil organic matter can bind the herbicide, making it unavailable.[1] D. Water Quality: Hard water cations antagonize herbicide activity.[13]A. Confirm Resistance: Conduct a dose-response assay comparing the suspected resistant population to a known susceptible population. (See Protocol 1). B. Review Protocol: Verify sprayer calibration, nozzle selection, water volume, and application timing. Ensure weeds are actively growing. C. Assess Conditions: Record soil moisture, rainfall events, and soil properties (OM%, pH). Consider light irrigation to activate pre-emergent applications in dry conditions. D. Test Water & Use Adjuvant: Test spray water for hardness. If high, add a water conditioning agent like AMS to the tank before adding this compound.[13]
2. Crop Injury (Phytotoxicity) A. Incorrect Application Rate: Application rate is too high for the specific crop variety or soil type. B. Environmental Stress: Crop is under stress from drought, waterlogging, or extreme temperatures, reducing its ability to metabolize the herbicide.[7] C. Adjuvant Choice/Rate: An overly aggressive adjuvant (e.g., MSO) or a high rate increased herbicide uptake in the crop.[13] D. Varietal Sensitivity: The specific crop cultivar may be more sensitive to this compound.[22]A. Verify Calibration: Double-check all calculations and sprayer calibration to ensure the correct rate was applied. B. Monitor Crop Health: Avoid application when the crop is under visible stress. Record environmental data during and after application. C. Adjust Adjuvant: Switch to a less aggressive adjuvant (e.g., from MSO to COC or NIS) or reduce the adjuvant rate. D. Screen Cultivars: Conduct a small-scale varietal sensitivity trial to assess the tolerance of different cultivars before large-scale experiments.[22]
3. Inconsistent Results Across Replicates or Trials A. Soil Variability: Differences in soil organic matter, texture, or pH across the trial area. B. Application Inconsistency: Uneven sprayer speed, boom height, or pressure leading to variable application rates. C. Weed Distribution: Non-uniform weed pressure across the experimental plots. D. Environmental Gradients: Variations in moisture, temperature, or light across the trial site.A. Site Characterization: Collect and analyze soil samples from different parts of the trial area to map variability. Use this information in the experimental design (e.g., blocking). B. Standardize Application: Ensure consistent application technique. Use GPS-guided equipment if available. C. Scout and Map: Assess weed density and distribution before application to ensure it is as uniform as possible. D. Proper Experimental Design: Use a randomized complete block design to account for environmental gradients. Record weather data from a station located at the trial site.

Diagram: Troubleshooting Workflow for Poor Efficacy

Start Poor Weed Control Observed Check_Resistance Is resistance suspected? Start->Check_Resistance Check_Application Was application correct? Check_Resistance->Check_Application No Dose_Response_Assay Conduct Dose-Response Assay (Protocol 1) Check_Resistance->Dose_Response_Assay Yes Check_Environment Were environmental conditions optimal? Check_Application->Check_Environment Yes Review_Protocol Review application rate, timing, & calibration Check_Application->Review_Protocol No Assess_Conditions Assess soil moisture, OM%, rainfall, water quality Check_Environment->Assess_Conditions No Outcome_Res Resistance Confirmed: Rotate Mode of Action Dose_Response_Assay->Outcome_Res Outcome_App Application Error: Correct protocol for future trials Review_Protocol->Outcome_App Outcome_Env Suboptimal Conditions: Adjust timing or use activating adjuvants Assess_Conditions->Outcome_Env A 1. Seed Collection (Crop, Susceptible & Resistant Weeds) B 2. Plant Growth (Uniform seedlings in pots) A->B C 3. Herbicide Application (Calibrated sprayer, range of doses) B->C D 4. Incubation (Controlled greenhouse conditions) C->D E 5. Data Collection (21 DAT) (Visual ratings, harvest biomass) D->E F 6. Data Analysis (Calculate dry weight, non-linear regression) E->F G 7. Determine Endpoints (GR50, Selectivity Index, Resistance Factor) F->G

References

Technical Support Center: Mitigating Simeton's Impact on Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound named "Simeton." Data and protocols are based on general principles of herbicide science and research on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, post-emergence herbicide designed to control broadleaf weeds. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. This inhibition leads to a rapid accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes oxidative damage to cell membranes, leading to necrosis and plant death.

Q2: I've observed phytotoxicity in my non-target research plants following this compound application in a nearby area. What are the typical symptoms?

Symptoms of this compound exposure in non-target plants can vary depending on the dose and plant species. Common symptoms include:

  • Chlorosis: Yellowing of the leaves, particularly between the veins.

  • Necrosis: Brown or black dead tissue on the leaves, often appearing as spots or at the leaf margins.

  • Stunting: Reduced overall growth and development.

  • Epinasty: Twisting or curling of stems and leaves.

Q3: How can I prevent this compound from affecting my non-target plants during application?

Preventing off-target movement is crucial. Here are some key strategies:

  • Application Method: Whenever possible, opt for spot spraying over broadcast applications to minimize the treated area.[1]

  • Nozzle Selection: Use drift-reduction nozzles that produce larger droplets, as smaller droplets are more susceptible to wind-borne drift.

  • Wind Speed: Avoid spraying in windy conditions (ideally less than 10 MPH).

  • Buffer Zones: Maintain an untreated buffer zone between the application area and sensitive non-target plants.

  • Application Height: Keep the spray boom as low as possible to reduce the distance droplets have to travel.

Troubleshooting Guide

Issue 1: Unexpected damage to non-target plants despite careful application.

Possible Cause: Herbicide drift or volatilization. Even with precautions, fine spray particles can travel significant distances, and some herbicide formulations can vaporize and move as a gas.

Troubleshooting Steps:

  • Assess the extent of the damage: Determine which plants are affected and the severity of the symptoms.

  • Review application records: Check the wind speed and direction, temperature, and humidity at the time of application. High temperatures can increase volatilization.[2]

  • Consider physical barriers: For future applications, consider using physical barriers like screens or tarps to protect highly sensitive non-target species.

  • Activated Carbon Application: In cases of soil contamination from drift, applying a layer of activated carbon to the soil surface around the affected non-target plants can help bind the herbicide and reduce its availability for root uptake.

Issue 2: this compound appears to be persisting in the soil and affecting subsequent plantings.

Possible Cause: Soil persistence of this compound, which can vary depending on soil type, organic matter content, and microbial activity.

Troubleshooting Steps:

  • Soil Testing: Conduct a bioassay by planting a sensitive indicator species (e.g., lettuce) in soil samples from the affected area to confirm the presence of herbicidal residues.

  • Enhanced Degradation: Increase soil moisture and aeration through tillage and irrigation to promote microbial degradation of the herbicide.

  • Phytoremediation: In some cases, planting tolerant species can help to take up and metabolize the herbicide, gradually reducing its concentration in the soil.

Data Presentation

Table 1: Influence of Application Method on Non-Target Ground Coverage

Application MethodGround Surface Coverage (%)Potential for Non-Target Impact
Spot Spraying91% - 99%High (in immediate vicinity)
Fine Boom Spraying5% - 31%Moderate
Coarse Boom Spraying<5%Low

Data adapted from studies on broadleaf herbicides in grassland ecosystems.[1]

Table 2: Effect of Droplet Size on Herbicide Drift Potential

Droplet SizeDrift PotentialRecommended Use
< 150 microns (Fine)HighAvoid in sensitive areas
150 - 250 microns (Medium)ModerateUse with caution
> 250 microns (Coarse)LowRecommended for minimizing drift

General guidance based on herbicide application technology principles.[2]

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on a Non-Target Species

  • Plant Material: Grow a non-target plant species of interest (e.g., Arabidopsis thaliana) to the 4-6 leaf stage in a controlled environment.

  • This compound Dilution Series: Prepare a series of this compound dilutions ranging from the recommended field application rate down to 0.1% of that rate. Include a control group treated with water only.

  • Application: Apply the different this compound concentrations to separate groups of plants using a calibrated laboratory sprayer to simulate drift.

  • Observation: Record phytotoxicity symptoms (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

  • Data Analysis: Quantify the damage using a rating scale or by measuring plant biomass. Determine the dose at which significant phytotoxic effects are observed.

Protocol 2: Evaluating the Efficacy of Activated Carbon for Soil Remediation

  • Soil Preparation: Prepare pots with a standard potting mix and apply this compound at a concentration known to cause phytotoxicity to a sensitive indicator species.

  • Activated Carbon Treatment: Apply a layer of activated carbon at different rates (e.g., 0, 50, 100, 200 g/m²) to the soil surface of the treated pots.

  • Planting: Sow seeds of a sensitive indicator species (e.g., cress) in the pots.

  • Growth Measurement: After a set period (e.g., 14 days), measure germination rate, seedling height, and biomass.

  • Analysis: Compare the growth of plants in the activated carbon-treated pots to the untreated control to determine the effectiveness of carbon in mitigating this compound's effects.

Visualizations

Simeton_Signaling_Pathway cluster_membrane Cell Membrane cluster_chloroplast Chloroplast cluster_cellular_response Cellular Response This compound This compound PPO_enzyme PPO Enzyme This compound->PPO_enzyme Inhibits Proto_IX Protoporphyrinogen IX Accumulation ROS Reactive Oxygen Species (ROS) Proto_IX->ROS Generates Membrane_Damage Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Hypothetical signaling pathway of this compound's mechanism of action.

Experimental_Workflow start Start: Non-Target Phytotoxicity Observed assess_damage 1. Assess Damage (Severity & Scope) start->assess_damage review_app 2. Review Application Parameters assess_damage->review_app soil_test 3. Conduct Soil Bioassay review_app->soil_test implement_mitigation 4. Implement Mitigation Strategy soil_test->implement_mitigation monitor 5. Monitor Plant Recovery & Soil Residue implement_mitigation->monitor end End: Document Findings monitor->end

Caption: Experimental workflow for troubleshooting off-target plant damage.

Mitigation_Decision_Tree start Symptom Observed? drift Drift Suspected? start->drift Yes no_action No Action start->no_action No soil Soil Contamination? drift->soil Yes physical_barriers Use Physical Barriers (Future) drift->physical_barriers adjust_app Adjust Application Technique (Future) drift->adjust_app No activated_carbon Apply Activated Carbon soil->activated_carbon High Severity phytoremediation Consider Phytoremediation soil->phytoremediation Low Severity

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Enhancing the Stability of Simethicone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Simeton." Our research indicates that this is likely a typographical error for "Simethicone," a common anti-foaming agent used in pharmaceutical and research settings. The following information is based on Simethicone.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Simethicone stock solutions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Simethicone and what is its primary function in experimental settings?

A1: Simethicone is a stable, non-ionic surfactant composed of polydimethylsiloxane (PDMS) and silicon dioxide.[1] Its primary role is as an antifoaming agent, which is valuable in various laboratory applications, such as in biopharmaceutical processes like cell culture, to control foaming.[1] Therapeutically, it is used as an antiflatulent.[2]

Q2: What are the ideal storage conditions for Simethicone stock solutions?

A2: Simethicone stock solutions should be stored at a controlled room temperature, ideally between 15°C and 30°C (59°F and 86°F).[3][4] The storage area should be cool and dry, and solutions must be protected from direct light, heat, and moisture to maintain stability.[3][5] It is also recommended to keep the container tightly closed.[6] Freezing should be avoided as it can negatively impact emulsion formulations.[3][5]

Q3: What is the expected shelf-life of a Simethicone stock solution?

A3: When stored in its original, unopened container, Simethicone is generally a stable material with a typical shelf-life of 12 to 18 months from the date of manufacture.[2][3][7] Once the container is opened, stability can be compromised by environmental exposure. For aqueous suspensions, it is often recommended to discard the solution after 28 days unless otherwise specified by the manufacturer or validated by in-house stability studies.[3]

Q4: Are there any known incompatibilities for Simethicone solutions?

A4: Yes, Simethicone is incompatible with strong oxidizing agents.[2][3] The polydimethylsiloxane polymer structure is susceptible to degradation under highly acidic (below pH 3) or highly alkaline (above pH 10) conditions.[2][3] Simethicone is also not readily miscible with polar solvents.[2][3]

Troubleshooting Guide

Issue 1: Precipitation or Flocculation in Acidic Environments

  • Symptom: A white, flocculant precipitate appears when the Simethicone solution is introduced to an acidic medium (e.g., simulating gastric acid in an experiment).[3]

  • Cause: The acidic environment can destabilize the Simethicone emulsion, causing its components to precipitate out of the solution.[3]

  • Solution: Neutralizing the acidic environment can prevent this precipitation. For instance, adding a sodium bicarbonate solution to the Simethicone emulsion before its introduction to an acidic environment has been shown to maintain its stability.[3]

Issue 2: Sedimentation in the Stock Solution

  • Symptom: The Simethicone solution appears to have some sediment at the bottom of the container.

  • Cause: Some Simethicone products, particularly those containing silicon dioxide, may exhibit slight settling of the silicon dioxide over time.[2][3]

  • Solution: In such cases, the container should be shaken thoroughly to ensure a uniform suspension before sampling or use.[2][3] If the sediment does not redisperse into a uniform suspension after vigorous shaking, it may indicate instability, and the solution should be discarded.[3]

Issue 3: Loss of Antifoaming Activity

  • Symptom: The Simethicone stock solution no longer effectively reduces foaming in your experimental setup.[3]

  • Cause: This could be due to the degradation of the polydimethylsiloxane polymer from improper storage conditions, such as exposure to extreme temperatures or incompatible pH levels.[3] Simethicone can degrade into smaller cyclic siloxanes, particularly at elevated temperatures.[3][8]

  • Solution: Review the storage history of the solution. If improper storage is suspected, it is best to prepare a fresh stock solution. To verify the concentration of the active component, a stability-indicating analytical method such as RP-HPLC or FTIR can be used.

Data Presentation

Table 1: Physicochemical Properties of Simethicone

PropertyValue / Description
Composition Mixture of polydimethylsiloxane (90.5%-99.0%) and silicon dioxide (4.0%-7.0%)[1][2]
Appearance Translucent, gray-colored, viscous fluid[1][2][9]
Molecular Weight 14,000 - 21,000 g/mol [2][9]
Solubility Practically insoluble in water and ethanol; soluble in chloroform, ether, and benzene[1][2][9]
Density Approximately 0.980 g/cm³[7]
Boiling Point >150°C

Table 2: Factors Affecting the Stability of Simethicone Stock Solutions

FactorEffect on StabilityRecommendations
Temperature High temperatures can accelerate degradation into smaller cyclic siloxanes (D4, D5, D6).[3][8] Freezing can break emulsions.[3][5]Store at controlled room temperature (15-30°C).[3][4] Avoid freezing.[3][5]
pH Susceptible to degradation in highly acidic (pH < 3) or highly alkaline (pH > 10) conditions.[2][3]Maintain the pH of the stock solution within a neutral range.
Light Direct light can contribute to degradation.Store in a dark place or use opaque containers.[3][5]
Oxidizing Agents Incompatible with strong oxidizing agents.[2][3]Avoid contact with strong oxidizing agents.
Container Type No specific container material is mandated, but it should be well-sealed.Store in a tightly closed container.[6]

Experimental Protocols

Protocol 1: Preparation of a Sterile 4% (w/w) Simethicone Emulsion

This protocol outlines the preparation of a stable, sterile oil-in-water Simethicone emulsion for laboratory use.

  • Materials:

    • Simethicone USP (4.0 g)

    • Polyoxyl 40 Stearate (1.5 g)

    • Glyceryl Monostearate (1.0 g)

    • Carbomer (0.15 g)

    • Sorbic Acid (0.07 g)

    • Sodium Hydroxide solution (e.g., 1N)

    • Purified Water (qs to 100 g)

    • Heat-resistant glass beakers

    • Magnetic stir bars and hotplate stirrers

    • High-shear mixer

    • Calibrated pH meter

    • Autoclavable vials with closures

  • Methodology:

    • Aqueous Phase Preparation:

      • In a tared beaker, add approximately 80 g of purified water.

      • While stirring, slowly add the Carbomer to the vortex to prevent clumping and mix until fully hydrated.[1]

      • Add and dissolve the sorbic acid.[1]

      • Gently heat the aqueous phase to 70-75°C.[1]

    • Oil Phase Preparation:

      • In a separate tared beaker, combine the Simethicone, Polyoxyl 40 Stearate, and Glyceryl Monostearate.[1]

      • Heat the oil phase to 70-75°C and mix until all components are melted and uniform.[1]

    • Emulsification:

      • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear mixer.[1]

    • Sterilization:

      • Place the sealed vials of the Simethicone emulsion into an autoclave.

      • Run a validated liquid cycle at 121°C for a minimum of 20 minutes.[1]

      • Allow the vials to cool to room temperature before handling.

      • Visually inspect the vials for any signs of emulsion breaking.

Protocol 2: Stability-Indicating RP-HPLC Method for Simethicone

This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Simethicone.

  • Chromatographic System:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.3) and acetonitrile in a 70:30 v/v ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 230 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Preparation of Solutions:

    • Diluent: Methanol.[3]

    • Standard Stock Solution: Accurately weigh about 125 mg of Simethicone working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[3]

    • Sample Solution: Prepare a sample solution from your stock to achieve a theoretical concentration within the linear range of the method (e.g., 125 µg/mL).[3]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.[3]

    • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).[3]

    • Inject the sample solution.[3]

Visualizations

experimental_workflow_preparation cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation A1 Add Purified Water A2 Add Carbomer and Sorbic Acid A1->A2 A3 Heat to 70-75°C A2->A3 E Emulsification (High-Shear Mixing) A3->E O1 Combine Simethicone and Emulsifiers O2 Heat to 70-75°C O1->O2 O2->E S Sterilization (Autoclave at 121°C) E->S QC Quality Control (Visual Inspection) S->QC experimental_workflow_hplc P1 Prepare Mobile Phase and Equilibrate HPLC System P2 Prepare Standard and Sample Solutions P1->P2 P3 Inject Standard for System Suitability P2->P3 P4 Inject Sample Solution P3->P4 P5 Data Acquisition and Analysis P4->P5 degradation_pathway cluster_conditions Degradation Factors Simethicone Simethicone (Polydimethylsiloxane) Degradation Degradation Simethicone->Degradation D4 Cyclic Siloxane (D4) Degradation->D4 D5 Cyclic Siloxane (D5) Degradation->D5 D6 Cyclic Siloxane (D6) Degradation->D6 Temp High Temperature pH Extreme pH (<3 or >10)

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in their analyses. The following information is primarily focused on Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a common technique where matrix effects are a significant consideration.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can lead to either ion suppression or enhancement, causing inaccurate quantification of the analyte. Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of an analytical method.

Q2: How can I determine if my assay is experiencing matrix effects?

A: The most common method to assess matrix effects is the post-extraction addition experiment. In this procedure, the response of an analyte in a blank, extracted matrix is compared to the response of the analyte in a pure solution. The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, a value less than 1 indicating ion suppression, and a value greater than 1 indicating ion enhancement.

Q3: What are the primary causes of matrix effects in LC-MS/MS analysis?

A: The most common culprits are phospholipids from plasma membranes and salts from buffers. Phospholipids are notoriously problematic due to their high abundance in biological samples and their tendency to co-elute with a wide range of analytes, leading to ion suppression. Other endogenous components like fatty acids, cholesterol, and peptides can also contribute to matrix effects.

Troubleshooting Guide

Issue 1: Inconsistent results and poor reproducibility between samples.

This could be a sign of variable matrix effects between different sample lots.

  • Troubleshooting Steps:

    • Evaluate Matrix from Multiple Sources: Analyze blank matrix from at least six different individual donors to assess the variability of the matrix effect.

    • Utilize an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS is the gold standard for compensating for matrix effects as it experiences similar ionization suppression or enhancement as the analyte.

    • Optimize Sample Preparation: Re-evaluate the sample preparation method to improve the removal of interfering components. Consider more rigorous extraction techniques.

Issue 2: Significant ion suppression is observed during method validation.

This indicates that co-eluting matrix components are interfering with the ionization of your analyte.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a column with a different stationary phase).

    • Advanced Sample Preparation: Implement more selective sample preparation techniques. For example, if you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which provide better cleanup.

    • Phospholipid Removal: If phospholipids are suspected, use a specialized phospholipid removal plate or column as part of the sample preparation workflow.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) are spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Spiked Matrix): Analyte and IS are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Effect Reduction

Objective: To remove interfering matrix components through a more selective sample preparation technique.

Methodology:

  • Condition the SPE Cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained matrix components while the analyte remains bound to the stationary phase.

  • Elute the Analyte: Elute the analyte of interest using a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the elution solvent to dryness and reconstitute the analyte in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Verification Verification Problem Inconsistent or Inaccurate Results PostExtract Perform Post-Extraction Addition Experiment Problem->PostExtract Suspect Matrix Effect CalcMF Calculate Matrix Factor (MF) PostExtract->CalcMF ChromOpt Optimize Chromatography CalcMF->ChromOpt MF ≠ 1 SamplePrep Improve Sample Preparation CalcMF->SamplePrep MF ≠ 1 SIL_IS Use Stable Isotope-Labeled Internal Standard CalcMF->SIL_IS MF ≠ 1 Revalidate Re-validate Method ChromOpt->Revalidate SamplePrep->Revalidate SIL_IS->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Analyze 5. Evaporate & Reconstitute for Analysis Elute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Technical Support Center: Optimizing Light Conditions for Simeton Photoinhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of Simeton on photoinhibition. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays. This compound is a novel photosensitizing agent that, upon absorption of light energy, is hypothesized to generate reactive oxygen species (ROS) within the thylakoid membrane, leading to accelerated damage of the Photosystem II (PSII) complex.

Frequently Asked Questions (FAQs)

Q1: What is the optimal light intensity for inducing photoinhibition when studying this compound?

A1: The optimal light intensity depends on the model organism and the specific research question. The goal is to use a light level that is high enough to induce measurable photoinhibition but not so high that it causes rapid, widespread cellular damage that masks the specific effects of this compound. A preliminary experiment to generate a light-response curve is highly recommended.

  • For Low-Light Adapted Species (e.g., Chlamydomonas reinhardtii, Arabidopsis thaliana grown under <150 µmol photons m⁻² s⁻¹): Start with moderate high light (HL) in the range of 500-800 µmol photons m⁻² s⁻¹.

  • For High-Light Adapted Species (e.g., maize, cyanobacteria grown under >500 µmol photons m⁻² s⁻¹): A higher intensity of 1000-2000 µmol photons m⁻² s⁻¹ may be necessary to elicit a strong photoinhibitory response.[1][2]

It is crucial to acclimate your organism to a consistent low-light or growth-light condition before exposing it to the high-light treatment.[2]

Table 1: Recommended Starting Light Intensities for this compound Photoinhibition Studies

Model OrganismGrowth Light (µmol m⁻² s⁻¹)Experimental High Light (µmol m⁻² s⁻¹)Typical Exposure Time
Arabidopsis thaliana100 - 150800 - 12001 - 4 hours
Chlamydomonas reinhardtii50 - 80400 - 60030 - 90 minutes
Synechocystis sp. PCC 680350500 - 100030 - 60 minutes
Maize (Zea mays)300 - 4001500 - 20002 - 6 hours

Q2: How can I differentiate between photoprotective mechanisms (like NPQ) and actual photodamage in the presence of this compound?

A2: This is a critical question. Photoprotective mechanisms, such as Non-Photochemical Quenching (NPQ), are reversible processes that dissipate excess energy, while photodamage is an irreversible inactivation of PSII reaction centers.[3] To distinguish them:

  • Measure Fv/Fm recovery: After the high-light treatment with this compound, transfer the samples to low light or darkness and measure the recovery of the maximum quantum yield of PSII (Fv/Fm). A significant portion of NPQ relaxes within minutes to an hour, leading to a recovery of Fv/Fm.[4] If Fv/Fm does not recover, it indicates persistent photodamage, which may be exacerbated by this compound.

  • Use inhibitors: Infiltrate leaves or add to the culture media an inhibitor of NPQ formation, such as dithiothreitol (DTT), which inhibits the violaxanthin de-epoxidase enzyme. If this compound still causes a rapid decline in photosynthetic efficiency in the presence of DTT, it is more likely causing direct photodamage rather than just modulating photoprotection.

  • Quantify D1 protein: Directly measure the degradation of the D1 protein of the PSII reaction center via Western blotting. A faster rate of D1 degradation in the presence of this compound is a clear indicator of increased photodamage.[5][6]

Q3: My chlorophyll fluorescence readings are inconsistent. What are the common causes?

A3: Inconsistent chlorophyll fluorescence measurements can derail an experiment. Here are common culprits and their solutions:

  • Improper Dark Adaptation: For accurate Fv/Fm measurements, ensure samples are dark-adapted for a sufficient period (15-30 minutes for algae/cyanobacteria, 30-60 minutes for plant leaves) to allow for the full relaxation of NPQ and re-oxidation of the plastoquinone pool.[7]

  • Inconsistent Sample Geometry: The distance and angle between the fiber optic probe and the sample must be kept constant for all measurements.[8] Any variation will alter the amount of fluorescence signal detected.[8]

  • Variable this compound Concentration: Ensure this compound is fully dissolved and homogenously mixed in the medium. Precipitation or uneven distribution will lead to variable effects.

  • Temperature Fluctuations: Temperature can affect both enzymatic rates and fluorescence yield.[9][10] Conduct experiments in a temperature-controlled environment.

  • Measuring Beam Intensity: The modulated measuring light should be low enough to not induce any photochemical quenching itself. If you observe a rising Fₒ value, the measuring light is too intense.[7]

Q4: What is the best method to quantify D1 protein degradation in the presence of this compound?

A4: The gold standard for quantifying the degradation of the D1 protein (PsbA) is quantitative Western blotting.[11]

  • Sample Collection: Harvest samples at various time points during the high-light and this compound treatment. Immediately freeze them in liquid nitrogen to halt protein degradation.

  • Protein Extraction: Isolate total protein or thylakoid membranes using established protocols. Determine protein concentration using a reliable method like the BCA assay to ensure equal loading.[11]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunodetection: Use a specific primary antibody against the D1 protein. A highly cross-reactive antibody (e.g., recognizing the DE-loop) is recommended. Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Quantification: Capture the signal with a CCD camera-based imager.[12] Quantify band intensity using software like ImageJ.[11] To ensure accuracy, normalize the D1 band intensity to a stable loading control, such as ATP synthase (AtpB) or the PsaA protein of PSI, which are less affected by photoinhibition.[13]

Q5: How do I prepare my this compound stock solution and what are the recommended working concentrations?

A5: As this compound is a novel compound, its solubility and effective concentration must be determined empirically.

  • Solvent Selection: Based on its predicted hydrophobicity, start by attempting to dissolve this compound in DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Working Concentration: The working concentration in your aqueous experimental medium should be low enough to prevent solvent artifacts. Typically, the final solvent concentration should not exceed 0.1% (v/v). Perform a dose-response curve to find the optimal this compound concentration. A good starting range for a photosensitizer would be 1 µM to 50 µM.

  • Controls: Always include a "solvent control" (media with the same amount of DMSO or ethanol but no this compound) in your experiments to account for any effects of the solvent itself.

Table 2: Troubleshooting this compound Solubility and Dosing

IssuePotential CauseRecommended Solution
This compound precipitates in mediaPoor aqueous solubilityLower the final working concentration. Try adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the media.
No effect observedConcentration too low / Ineffective deliveryIncrease the concentration. Ensure adequate mixing. Increase pre-incubation time before starting the light treatment.
Rapid, non-specific cell deathConcentration too high (toxicity)Decrease the concentration significantly. Perform a cell viability assay (e.g., Evans blue staining) to distinguish toxicity from photoinhibition.

Troubleshooting Guides

Guide 1: Unexpectedly Low Fv/Fm Values in Control Samples

Low Fv/Fm (~0.83 for plants, ~0.75 for algae is considered healthy) in your untreated, dark-adapted control samples indicates that your organism is stressed before the experiment begins.

Start Low Fv/Fm in Controls Q1 Growth Conditions Stressful? Start->Q1 Q2 Dark Adaptation Sufficient? Start->Q2 Q3 Nutrient Deficiency? Start->Q3 Q4 Pathogen Infection? Start->Q4 Sol1 Optimize light/temp for growth Q1->Sol1 Sol2 Increase dark adaptation time Q2->Sol2 Sol3 Replenish media/ Check nutrient levels Q3->Sol3 Sol4 Inspect for signs of disease/pests Q4->Sol4

Caption: Troubleshooting low Fv/Fm values.

Guide 2: Artifacts in Oxygen Evolution Measurements

When measuring PSII activity via oxygen evolution, this compound might interfere with the measurement itself.

  • Issue: Oxygen consumption instead of evolution upon illumination.

    • Possible Cause: this compound may act as an electron acceptor or catalyze a Mehler-like reaction, consuming oxygen as it generates ROS. This can mask the true rate of photosynthetic oxygen evolution.

    • Solution: Correlate your oxygen evolution data with chlorophyll fluorescence-based measurements of electron transport rate (ETR). If ETR is high but net O₂ evolution is low or negative, this supports the oxygen consumption hypothesis.

  • Issue: Drifting baseline in the dark.

    • Possible Cause: this compound might be interacting with the electrode surface, or the cells might have a high rate of respiration.

    • Solution: Allow the baseline to stabilize for a longer period before starting the measurement. Ensure the electrode is properly calibrated and cleaned between experiments. Measure respiration in the dark before and after the light treatment to see if this compound affects it.

Experimental Protocols

Protocol 1: Measurement of Non-Photochemical Quenching (NPQ)

This protocol measures the induction and relaxation of NPQ, a key photoprotective process.[3][14][15]

  • Dark Adaptation: Place your sample (e.g., leaf disc, algal suspension) in complete darkness for at least 30 minutes.

  • Measure Fₒ and Fₘ: Use a pulse-amplitude modulated (PAM) fluorometer. Apply a low-frequency measuring light to get a stable minimal fluorescence (Fₒ). Then, apply a short (0.8 s), high-intensity saturating pulse of light (>6000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ). Calculate the initial Fv/Fm = (Fₘ - Fₒ) / Fₘ.

  • Actinic Light Exposure: Illuminate the sample with high actinic light (e.g., 1000 µmol m⁻² s⁻¹).

  • Measure Fₘ' during Illumination: During the high-light exposure, apply saturating pulses at regular intervals (e.g., every 60 seconds) to measure the maximal fluorescence in the light-adapted state (Fₘ').[14][15]

  • Calculate NPQ: Use the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .[15][16]

  • Relaxation: After a set period of high-light exposure (e.g., 15 minutes), turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ and the recovery of Fv/Fm.

Protocol 2: D1 Protein Degradation Assay

This protocol provides a framework for quantifying D1 turnover.

  • Pre-treatment: Incubate samples (e.g., leaves, cells) in the presence or absence of a chloroplast protein synthesis inhibitor, such as lincomycin (1 mM), for 30-60 minutes in low light. This step blocks the de novo synthesis of D1, allowing you to measure only the rate of degradation.

  • Experimental Treatment: Expose the lincomycin-treated samples to high light with either this compound or a solvent control.

  • Time-Course Sampling: Collect samples at T=0 and several subsequent time points (e.g., 30, 60, 90, 120 minutes). Immediately flash-freeze in liquid nitrogen.

  • Western Blot Analysis: Perform quantitative Western blotting as described in FAQ 4. The rate of disappearance of the D1 protein band in the lincomycin-treated samples represents the rate of D1 degradation.

Signaling Pathways & Workflows

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Grow Organism (Controlled Conditions) This compound Prepare this compound Stock & Working Solutions Culture->this compound Addthis compound Add this compound or Solvent Control This compound->Addthis compound DarkAdapt Dark Adapt Samples (30 min) DarkAdapt->Addthis compound HighLight High Light Exposure (Time Course) Addthis compound->HighLight Fluorescence Measure Chlorophyll Fluorescence (Fv/Fm, NPQ) HighLight->Fluorescence Protein Sample for Protein (Western Blot) HighLight->Protein Oxygen Measure O2 Evolution HighLight->Oxygen

Caption: General workflow for a this compound photoinhibition experiment.

PSII_Active Active PSII Dimer (in Grana) PSII_Damaged Damaged PSII Monomer (D1 Damage) PSII_Active->PSII_Damaged High Light + this compound (ROS) Migration Migration to Stroma Lamellae PSII_Damaged->Migration Disassembly Partial Disassembly Migration->Disassembly Degradation D1 Degradation (FtsH Protease) Disassembly->Degradation Synthesis New D1 Synthesis (Ribosomes) Degradation->Synthesis Signal Reassembly Reassembly of PSII Synthesis->Reassembly Activation Return to Grana & Dimerization Reassembly->Activation Activation->PSII_Active

Caption: The Photosystem II (PSII) repair cycle.[5][6][17][18][19]

References

Refinement of Simeton application rates for specific weeds

Author: BenchChem Technical Support Team. Date: December 2025

<_R&D>

Disclaimer: The following information is intended for a technical audience of researchers, scientists, and drug development professionals. All experiments should be conducted in a controlled laboratory environment, adhering to all relevant safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is Simeton and what is its primary mechanism of action?

A1: this compound is a methoxy-1,3,5-triazine herbicide.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3][4] By blocking electron transport in the photosynthetic chain, it prevents the production of ATP and NADPH, which are essential for plant growth. This leads to a gradual starvation of the weed and ultimately, its death. This compound is a selective herbicide, meaning it can be used to control a wide range of annual broadleaf and grass weeds in certain crops and ornamental plantings with minimal impact on the desired plants when applied at the correct rates.[4][5][6]

Q2: What is the difference between pre-emergent and post-emergent application of this compound?

A2:

  • Pre-emergent application: this compound is applied to the soil before the target weeds have germinated.[4][6] The herbicide forms a barrier in the upper layer of the soil, and as weed seeds sprout and the emerging seedlings come into contact with it, they absorb the chemical and are killed. This is the most common and effective use of this compound.

  • Post-emergent application: In some cases, this compound can be used on weeds that have already emerged from the soil.[7] However, its efficacy as a post-emergent herbicide is generally lower, especially on mature weeds. For post-emergent applications, it is often mixed with other herbicides to enhance its effectiveness.

Q3: How does soil type affect this compound application rates?

A3: Soil composition plays a crucial role in the efficacy and required dosage of this compound. Coarser textured soils (like sandy soils) with low organic matter require lower application rates.[5] Conversely, finer textured soils (like clay soils) with higher organic matter content require higher rates to achieve the same level of weed control. This is because the organic matter and clay particles in finer soils can bind to the herbicide, making less of it available for uptake by the weeds.

Q4: Can I mix this compound with other herbicides?

A4: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of controlled weeds or to manage herbicide resistance. For instance, it can be combined with metribuzin for enhanced broadleaf control or with S-metolachlor for improved pre-emergent grass control.[7] It is crucial to follow the label instructions for both products and to conduct a jar test to ensure physical compatibility before mixing large quantities.

Q5: What are the signs of this compound-resistant weeds?

A5: The continuous use of this compound or other triazine herbicides can lead to the development of resistant weed biotypes.[5] Signs of resistance include the survival of a specific weed species that is normally controlled by this compound, while other susceptible weeds in the same area are effectively controlled. If you suspect resistance, it is important to rotate to a herbicide with a different mode of action and consult with your local agricultural extension service for resistance management strategies.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor weed control after pre-emergent application 1. Incorrect application rate: The rate was too low for the soil type and weed pressure. 2. Lack of soil moisture: this compound requires moisture to be activated and move into the weed root zone.[5] 3. Improper incorporation: The herbicide was not adequately incorporated into the soil. 4. Weed resistance: The target weed population may have developed resistance to triazine herbicides.1. Verify application rate: Recalculate the required rate based on soil texture and organic matter content. Refer to the table below for general guidelines. 2. Activate with irrigation: If rainfall is not expected, apply 0.5 to 1 inch of water through irrigation.[8] 3. Incorporate mechanically: In dry conditions, shallow cultivation can help move the herbicide into the soil. 4. Herbicide rotation: Switch to a herbicide with a different mode of action for the next application.
Crop injury observed after application 1. Application rate too high: Exceeding the recommended rate for the specific crop and soil type. 2. Incorrect application timing: Applying to a crop that is not at the recommended growth stage. 3. Environmental stress: The crop may have been under stress from factors like drought, disease, or extreme temperatures at the time of application.1. Review application records: Ensure that the correct rate was used. 2. Consult crop-specific guidelines: Verify the recommended growth stage for application. 3. Assess crop health: Avoid applying herbicides to stressed crops.
Uneven weed control across the treated area 1. Improper sprayer calibration: The sprayer is not delivering a uniform application of the herbicide. 2. Clogged nozzles: Blocked or partially blocked nozzles can lead to streaks of uncontrolled weeds. 3. Windy conditions during application: Spray drift can cause the herbicide to be unevenly distributed.1. Calibrate sprayer: Regularly calibrate your application equipment to ensure accurate and uniform output. 2. Clean nozzles: Check and clean all nozzles before and after each use. 3. Monitor weather conditions: Avoid spraying in windy conditions to prevent drift.

Data Presentation: this compound Application Rates for Specific Weeds

Note: These are general guidelines. Always consult the product label for specific rates for your crop and region.

Target Weed Weed Type Pre-Emergent Application Rate (Active Ingredient) Post-Emergent Application Rate (Active Ingredient)
Pigweed (Amaranthus spp.)Broadleaf1.0 - 2.0 lbs/acreNot Recommended
Lambsquarters (Chenopodium album)Broadleaf1.0 - 2.0 lbs/acre1.0 - 1.5 lbs/acre (on young weeds)
Crabgrass (Digitaria spp.)Grass1.5 - 2.5 lbs/acreNot Recommended
Barnyardgrass (Echinochloa crus-galli)Grass1.5 - 2.5 lbs/acreNot Recommended
Annual Bluegrass (Poa annua)Grass1.0 - 2.0 lbs/acreNot Recommended

Experimental Protocols

Protocol 1: Determining the Optimal Pre-Emergent Application Rate of this compound for a Specific Soil Type

Objective: To determine the most effective concentration of this compound for pre-emergent weed control in a specific soil matrix.

Methodology:

  • Soil Collection and Preparation:

    • Collect a representative soil sample from the intended field of application.

    • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

    • Characterize the soil for its texture (e.g., sand, silt, clay content) and organic matter percentage.

  • Experimental Setup:

    • Use a series of identical pots or trays, each filled with a measured amount of the prepared soil.

    • Prepare a stock solution of this compound of known concentration.

    • Create a dilution series of this compound to test a range of application rates (e.g., 0.5x, 1x, 1.5x, 2x the recommended rate for a similar soil type). Include a control group with no herbicide.

    • Apply the different concentrations of this compound solution evenly to the soil surface of the respective pots.

  • Weed Seeding and Growth Conditions:

    • Sow a known number of seeds of a target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed) into each pot.

    • Lightly water the pots to simulate rainfall and activate the herbicide.

    • Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity).

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 21 days), count the number of emerged and surviving weeds in each pot.

    • Calculate the percentage of weed control for each application rate compared to the control group.

    • Determine the lowest application rate that provides a statistically significant level of weed control (e.g., >95%).

Mandatory Visualizations

Simeton_Mode_of_Action cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane Light Light PSII PSII Light->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Plant_Growth Plant Growth ATP_NADPH_Production->Plant_Growth This compound This compound This compound->PSII Blocks Electron Flow Inhibition Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection 1. Soil Collection & Characterization Simeton_Dilution 2. Prepare this compound Dilution Series Pot_Setup 3. Pot Setup & Herbicide Application Simeton_Dilution->Pot_Setup Weed_Seeding 4. Weed Seeding Pot_Setup->Weed_Seeding Incubation 5. Incubation in Controlled Environment Weed_Seeding->Incubation Data_Collection 6. Count Surviving Weeds Incubation->Data_Collection Calculate_Control 7. Calculate % Weed Control Data_Collection->Calculate_Control Determine_Optimal_Rate 8. Determine Optimal Rate Calculate_Control->Determine_Optimal_Rate

References

Validation & Comparative

Simeton vs. Atrazine: A Comparative Toxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of the triazine herbicides Simeton and Atrazine, presenting key toxicity data, mechanisms of action, and experimental methodologies to inform research and development.

This guide provides a detailed comparative analysis of the toxicological properties of this compound and Atrazine, two herbicides belonging to the triazine class. While Atrazine is a widely used and extensively studied compound, this compound is an obsolete herbicide with more limited publicly available data. This comparison aims to consolidate existing information to assist researchers, scientists, and drug development professionals in understanding their relative toxicities.

Executive Summary of Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Atrazine. A significant data gap exists for the dermal and inhalation toxicity of this compound.

Acute Oral Toxicity
Compound Species LD50
This compoundRat535 mg/kg[1]
AtrazineRat672 - 3090 mg/kg[2][3]
Mouse1750 mg/kg[3]
Rabbit750 mg/kg[3]
Hamster1000 mg/kg[3]
Acute Dermal Toxicity
Compound Species LD50
This compoundData Not Available-
AtrazineRat>3100 mg/kg
Rabbit>7500 mg/kg[3]
Acute Inhalation Toxicity
Compound Species LC50
This compoundData Not Available-
AtrazineRat>0.7 mg/L (1-hour)[3]
Rat5.2 mg/L (4-hour)[3]

Mechanism of Action

Both this compound and Atrazine are classified as triazine herbicides and share a primary mechanism of action: the inhibition of photosynthesis .[4][5]

Photosynthesis Inhibition

Triazine herbicides disrupt the photosynthetic process in susceptible plants by binding to the D1 protein in Photosystem II (PSII) within the thylakoid membranes of chloroplasts.[6][7][8][9] This binding blocks the transport of electrons, which in turn inhibits the production of ATP and NADPH, essential molecules for plant growth.[7][8] The ultimate result is plant death due to starvation and oxidative damage.[8]

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane cluster_herbicides Herbicides cluster_effects Effects PSII Photosystem II (PSII) D1_protein D1 Protein PSII->D1_protein contains PQ Plastoquinone (PQ) D1_protein->PQ binds to Block_Binding Block PQ Binding D1_protein->Block_Binding Electron_Transport Electron Transport Chain PQ->Electron_Transport initiates This compound This compound This compound->D1_protein inhibit Atrazine Atrazine Atrazine->D1_protein inhibit Inhibit_Transport Inhibit Electron Transport Block_Binding->Inhibit_Transport Stop_Photosynthesis Photosynthesis Stops Inhibit_Transport->Stop_Photosynthesis Plant_Death Plant Death Stop_Photosynthesis->Plant_Death

Mechanism of photosynthesis inhibition by triazine herbicides.
Endocrine Disruption (Atrazine)

In addition to its herbicidal activity, Atrazine is recognized as an endocrine disruptor in animals.[4][10] It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels and reproductive dysfunction.[4] One of the key mechanisms of its endocrine-disrupting effects is the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels.[6] This elevation in cAMP can then stimulate the release of hormones such as prolactin and androgens.[6]

Atrazine_Endocrine_Disruption Atrazine Atrazine PDE Phosphodiesterase (PDE) Atrazine->PDE inhibits cAMP cAMP PDE->cAMP degrades Hormone_Release Hormone Release (e.g., Prolactin, Androgens) cAMP->Hormone_Release stimulates Endocrine_Disruption Endocrine Disruption Hormone_Release->Endocrine_Disruption

Simplified signaling pathway of Atrazine-induced endocrine disruption.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicity. The following provides an overview of methodologies typically employed in acute toxicity studies, based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The general procedure involves the administration of the test substance to animals (usually rats) in a single dose by gavage.[1][11][12]

General Workflow:

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[13]

  • Fasting: Animals are fasted prior to dosing to ensure proper absorption of the test substance.[14]

  • Dose Administration: The substance is administered orally using a stomach tube or cannula.[11][14] Dosing is sequential, with the outcome of the previously dosed animal informing the dose for the next.[1][12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[1][11]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[1][11]

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the maximum likelihood method.[1]

Acute_Oral_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Rats) start->animal_selection fasting Fasting animal_selection->fasting dose_admin Oral Gavage Administration fasting->dose_admin observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dose_admin->observation necropsy Gross Necropsy observation->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc end End ld50_calc->end

General workflow for an acute oral toxicity study.
Acute Dermal Toxicity (OECD 402)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

General Workflow:

  • Animal Selection: Healthy young adult animals (commonly rabbits or rats) with intact skin are used.[13]

  • Skin Preparation: Fur is clipped from the dorsal area of the trunk of the animals approximately 24 hours before the test.[15]

  • Dose Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The application site is then covered with a porous gauze dressing.[13][16]

  • Exposure: The exposure period is typically 24 hours.[16]

  • Observation: Animals are observed for mortality and signs of toxicity for 14 days.[16]

  • Necropsy: All animals undergo a gross necropsy.

  • LD50 Determination: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to determine the toxicity of a substance when inhaled.

General Workflow:

  • Animal Selection: Young adult rats are the preferred species.

  • Exposure: Animals are exposed to the test substance (as a gas, vapor, aerosol, or dust) in a dynamic inhalation chamber for a defined period, typically 4 hours.[17] "Nose-only" or "whole-body" exposure systems can be used.[17]

  • Concentration Monitoring: The concentration of the test substance in the chamber is monitored throughout the exposure period.[17]

  • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals.

  • LC50 Calculation: The LC50 (median lethal concentration) is calculated.

Conclusion

This comparative guide highlights the toxicological profiles of this compound and Atrazine based on currently available data. Atrazine has been extensively studied, revealing a moderate acute toxicity and a well-documented mechanism as an endocrine disruptor. In contrast, the toxicological database for this compound is notably sparse, particularly concerning dermal and inhalation routes of exposure. While both compounds are expected to share the same primary mechanism of action as photosynthesis inhibitors, the lack of comprehensive data for this compound prevents a complete comparative risk assessment. Further research is warranted to fill these knowledge gaps, especially if there is any potential for human or environmental exposure to this compound or structurally similar compounds.

References

Validating Photosystem II Inhibition by Simeton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photosystem II (PSII) inhibitory effects of Simeton against other well-known PSII-inhibiting herbicides. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist in the validation and assessment of this compound's efficacy.

Comparative Analysis of PSII Inhibitors

This compound, a member of the triazine class of herbicides, exerts its phytotoxic effects by inhibiting photosynthetic electron transport at the Photosystem II (PSII) complex. This mode of action is shared by a variety of other herbicide classes, including ureas, triazinones, and nitriles. These compounds competitively bind to the Q_B_ binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_). This disruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death.

The inhibitory potency of these herbicides is commonly quantified by the half-maximal inhibitory concentration (I_50_), which represents the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%. The table below summarizes the I_50_ values for this compound and several alternative PSII inhibitors, providing a quantitative basis for comparison.

Inhibitor Chemical Class I_50_ Value (M) Reference
This compoundTriazine4 x 10-6[1]
Diuron (DCMU)Phenylurea2 x 10-7[1]
AtrazineTriazine8.8 x 10-8
MetribuzinTriazinone1-2 x 10-7
BentazonBenzothiadiazole> 1 x 10-6
TerbuthylazineTriazine1-2 x 10-7

Experimental Protocols for Validation

To empirically validate the PSII inhibitory effect of this compound and compare it with other compounds, two primary experimental assays are widely employed: the Chlorophyll Fluorescence Assay and the 2,6-dichlorophenolindophenol (DPIP) Photoreduction Assay.

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is inversely proportional to the efficiency of photosynthetic electron transport. Inhibition of the electron transport chain by compounds like this compound leads to an increase in chlorophyll fluorescence.

Protocol:

  • Plant Material and Treatment: Isolate chloroplasts from a suitable plant source (e.g., spinach leaves) or use whole algal cells. Incubate the chloroplasts or cells with varying concentrations of this compound and the comparator inhibitors for a specified duration.

  • Dark Adaptation: Before measurement, dark-adapt the samples for at least 20-30 minutes to ensure all PSII reaction centers are in an "open" state.

  • Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure key fluorescence parameters:

    • F_v_/F_m_ (Maximum quantum yield of PSII): This parameter reflects the potential efficiency of PSII photochemistry. A decrease in F_v_/F_m_ indicates stress or damage to the PSII complex.

    • Φ_PSII_ (Effective quantum yield of PSII): This parameter measures the proportion of light absorbed by PSII that is used for photochemistry under a given light condition. A decrease in Φ_PSII_ directly reflects the inhibition of electron transport.

  • Data Analysis: Plot the fluorescence parameter (e.g., Φ_PSII_) against the logarithm of the inhibitor concentration to determine the I_50_ value.

DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP), by isolated chloroplasts. In a functioning PSII, electrons are transferred to DPIP, causing its color to change from blue to colorless. The rate of this color change is proportional to the rate of electron transport.

Protocol:

  • Chloroplast Isolation: Isolate functional chloroplasts from fresh plant tissue (e.g., spinach) using a chilled buffer solution.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and DPIP solution.

  • Inhibitor Addition: Add varying concentrations of this compound and other inhibitors to the reaction mixtures. A control with no inhibitor should be included.

  • Illumination: Expose the reaction mixtures to a light source to initiate the photosynthetic electron transport.

  • Spectrophotometric Measurement: Measure the decrease in absorbance of DPIP at 600 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of DPIP reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the I_50_ value.

Visualizing the Mechanisms

To further elucidate the processes involved in validating the PSII inhibitory effect of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Experimental Assays cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Spinach, Algae) Isolation Chloroplast Isolation Plant_Material->Isolation Fluorescence_Assay Chlorophyll Fluorescence Assay Isolation->Fluorescence_Assay DPIP_Assay DPIP Photoreduction Assay Isolation->DPIP_Assay Inhibitor_Prep Prepare Inhibitor Solutions (this compound & Alternatives) Inhibitor_Prep->Fluorescence_Assay Inhibitor_Prep->DPIP_Assay Data_Collection Measure Fluorescence or Absorbance Change Fluorescence_Assay->Data_Collection DPIP_Assay->Data_Collection I50_Calculation Calculate I50 Values Data_Collection->I50_Calculation Comparison Compare Potency I50_Calculation->Comparison

Caption: Experimental workflow for validating PSII inhibitory effects.

Photosystem_II_Pathway cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- transfer O2 O2 + 4H+ QA QA Pheo->QA e- transfer QB QB (Plastoquinone) QA->QB e- transfer PQ_Pool Plastoquinone Pool QB->PQ_Pool e- transfer Light Light Energy Light->P680 excites H2O 2H2O H2O->P680 donates e- Inhibitor This compound & Alternatives Inhibitor->QB binds & blocks

Caption: Photosystem II electron transport chain and inhibitor binding site.

References

A Comparative Analysis of Simeton and Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Simeton and other triazine herbicides, focusing on their performance, mechanisms of action, and environmental fate. Due to its status as an obsolete herbicide, publicly available experimental data on this compound is limited. This document summarizes the available information and draws comparisons with the widely used triazine herbicides, atrazine and simazine, to offer a comprehensive overview for research and development professionals.

Introduction to Triazine Herbicides

Triazine herbicides are a class of chemical compounds widely used in agriculture to control broadleaf weeds and some grasses.[1] They are known for their effectiveness in various crops, including corn, sorghum, and sugarcane.[2] The core chemical structure of these herbicides is a triazine ring. Variations in the substituent groups attached to this ring determine the specific properties, such as herbicidal activity, selectivity, and environmental persistence, of each compound.[3]

Mechanism of Action

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[4] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[4] This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death due to starvation and oxidative damage.[4]

Below is a diagram illustrating the signaling pathway of triazine herbicide action:

Triazine_Mechanism_of_Action cluster_chloroplast Chloroplast Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII Light Energy Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH CO2_Fixation CO₂ Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Energy Supply Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Triazine Triazine Herbicide Triazine->PSII Binds to D1 Protein (Inhibition) caption Mechanism of action of triazine herbicides.

Mechanism of action of triazine herbicides.

Physicochemical Properties

The physicochemical properties of herbicides influence their behavior in the environment, including their solubility, persistence, and potential for leaching. Below is a comparison of the available properties for this compound, atrazine, and simazine.

PropertyThis compoundAtrazineSimazine
CAS Number 673-04-1[5]1912-24-9122-34-9
Molecular Formula C₈H₁₅N₅O[5]C₈H₁₄ClN₅C₇H₁₂ClN₅
Molecular Weight 197.24 g/mol 215.68 g/mol 201.66 g/mol
Water Solubility 3200 mg/L (at 21°C)[6]33 mg/L (at 22°C)5 mg/L (at 20°C)
Appearance White powder[6]White, crystalline solidWhite, crystalline solid

Comparative Performance

Direct comparative experimental data for this compound's efficacy and crop selectivity is scarce. However, based on its historical use, it was employed as a soil-acting herbicide to control a variety of germinating annual grasses and broadleaved weeds in crops such as peas and beans.[7]

Efficacy

The efficacy of a herbicide is typically measured by its ability to control target weeds at a specific application rate. For atrazine and simazine, extensive data is available. A study on sweet corn demonstrated that atrazine is highly effective against a broad spectrum of weeds and has a long residual activity.[8] Simazine also provides good residual control of broad-spectrum broadleaf weeds and grasses.[8] In some cases, a combination of atrazine and simazine is used to enhance weed control.[9]

Crop Selectivity

Crop selectivity refers to the ability of a herbicide to control weeds without harming the crop. Atrazine is well-tolerated by corn, which can metabolize the herbicide into non-toxic substances.[3] Simazine is used in various crops, including corn, citrus, grapes, and apples.[10] Information on the specific crop selectivity of this compound is limited, other than its use in peas and beans.[7]

Environmental Fate

The environmental fate of a herbicide determines its persistence in soil and water and its potential impact on non-target organisms.

HerbicideSoil Half-Life (t₁₂)Leaching Potential
This compound Data not availableData not available
Atrazine 60-100 days[11]Moderate to high
Simazine ~60 daysLow to moderate

Note: Soil half-life can vary significantly depending on soil type, temperature, and moisture.

Atrazine is more water-soluble than simazine, which can lead to a higher potential for leaching into groundwater.[12] Simazine, being less soluble, tends to bind more to soil particles.[12] The environmental degradation of triazines occurs through microbial and chemical processes.[13]

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the performance of herbicides. Below is a representative workflow for a whole-plant herbicide efficacy test.

Representative Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Herbicide Application cluster_evaluation Data Collection and Analysis Seed_Collection 1. Weed Seed Collection (from target population) Potting 2. Potting and Germination (controlled environment) Seed_Collection->Potting Application 4. Spray Application (uniform coverage) Potting->Application Herbicide_Prep 3. Herbicide Solution Preparation (various concentrations) Herbicide_Prep->Application Incubation 5. Incubation (controlled growth conditions) Application->Incubation Assessment 6. Efficacy Assessment (visual rating, biomass measurement) Incubation->Assessment Data_Analysis 7. Data Analysis (dose-response curves, GR₅₀/ED₅₀ calculation) Assessment->Data_Analysis caption Workflow for herbicide efficacy testing.

Workflow for herbicide efficacy testing.

Methodology:

  • Seed Collection and Germination: Seeds of the target weed species are collected and germinated in pots containing a standardized soil mix under controlled greenhouse conditions.[14]

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), plants are treated with a range of herbicide concentrations.[14] A control group is treated with a blank solution (no herbicide).

  • Incubation: Treated plants are returned to the controlled environment for a set period (e.g., 14-21 days).[15]

  • Efficacy Assessment: The efficacy of the herbicide is assessed through visual injury ratings and by measuring the reduction in plant biomass (fresh or dry weight) compared to the control group.[16]

  • Data Analysis: The collected data is used to generate dose-response curves, from which key parameters like the concentration required to reduce plant growth by 50% (GR₅₀) or the effective dose for 50% of the population (ED₅₀) are calculated.[14]

Analytical Methods for Residue Analysis

The analysis of triazine herbicide residues in environmental samples (soil, water) and biological matrices is typically performed using chromatographic techniques.

  • Gas Chromatography (GC): Often coupled with detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a robust method for separating and quantifying triazine herbicides.[1]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry detector, HPLC is also widely used for the analysis of these compounds.[1]

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix.[17]

Conclusion

This compound is an obsolete triazine herbicide for which detailed comparative performance data is largely unavailable in current scientific literature. In contrast, atrazine and simazine are well-characterized triazines with extensive data on their efficacy, crop selectivity, and environmental behavior. All three share the same primary mechanism of action: the inhibition of photosynthesis at Photosystem II.

While atrazine generally exhibits higher water solubility and thus a greater potential for leaching compared to simazine, both have been effective and widely used herbicides. The lack of data on this compound underscores the importance of comprehensive and publicly accessible scientific evaluation for all agrochemicals. For researchers in drug development and related fields, the study of the structure-activity relationships among the broader class of triazine herbicides can still provide valuable insights into the design of new active compounds.

References

Simeton's Elusive Cross-Reactivity in Triazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate analyte detection. This guide provides a comparative analysis of the cross-reactivity of the triazine herbicide simeton in immunoassays designed for other triazines, alongside a detailed examination of alternative analytical methods.

While immunoassays offer a rapid and sensitive method for detecting triazine herbicides, their susceptibility to cross-reactivity with structurally similar compounds can lead to inaccurate quantification. This guide delves into the available data on the cross-reactivity of various triazine herbicides, with a special focus on the less-documented compound, this compound. Due to a lack of direct quantitative data for this compound's cross-reactivity in publicly available literature, this guide also provides a qualitative assessment based on its structural characteristics in comparison to other triazine molecules.

Performance Comparison: Immunoassay Cross-Reactivity

Immunoassays for triazine herbicides, typically in a competitive enzyme-linked immunosorbent assay (ELISA) format, rely on the specific binding of an antibody to the target analyte. However, the structural similarity among triazine herbicides can lead to the antibody binding to non-target triazines, resulting in a cross-reactivity issue. The degree of cross-reactivity is often expressed as a percentage relative to the target analyte (e.g., atrazine), which is set at 100%.

Table 1: Cross-Reactivity of Selected Triazine Herbicides in an Atrazine Immunoassay

CompoundStructure% Cross-Reactivity (Relative to Atrazine)
Atrazine2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine100%
Simazine2-chloro-4,6-bis(ethylamino)-1,3,5-triazineVaries (e.g., 6.9% - 41.6%)[1]
Propazine2-chloro-4,6-bis(isopropylamino)-1,3,5-triazineVaries (e.g., 97% - 244%)[1]
Ametryn2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-1,3,5-triazineVaries (e.g., 3.9% - 185%)[1]
Prometryn2,4-bis(isopropylamino)-6-(methylthio)-1,3,5-triazineVaries (e.g., 113%)[1]
This compound N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine Data not available (qualitatively expected to be low to moderate)

Note: The percentage of cross-reactivity can vary significantly depending on the specific antibody and assay conditions.

Qualitative Assessment of this compound's Cross-Reactivity:

This compound possesses two ethylamino groups, similar to simazine, but has a methoxy group at the C2 position instead of the chlorine atom found in atrazine and simazine. The antibody's specificity is heavily influenced by the hapten used to generate it. Immunoassays developed for chloro-s-triazines like atrazine often show lower reactivity with triazines that have methoxy or methylthio substituents at the C2 position[1]. Therefore, it is anticipated that this compound would exhibit low to moderate cross-reactivity in an immunoassay optimized for atrazine. The presence of the two ethylamino groups might contribute to some level of binding.

Alternative Analytical Methods

For confirmatory analysis and to overcome the limitations of immunoassays, chromatographic methods are the gold standard for triazine herbicide detection.

Table 2: Comparison of Analytical Methods for Triazine Herbicide Detection

ParameterImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity
Specificity Moderate to high (subject to cross-reactivity)Very highHigh
Sensitivity High (ng/L to µg/L levels)[2]Very high (ppt to ppb levels)[2]High (µg/L levels)
Sample Throughput HighLow to moderateModerate
Cost per Sample LowHighModerate
Equipment Cost LowHighHigh
Sample Preparation Minimal for clean matricesOften requires extraction and derivatizationOften requires solid-phase extraction

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Triazine Analysis

This protocol provides a general workflow for determining the cross-reactivity of a compound in a competitive ELISA for a target triazine (e.g., atrazine).

Materials:

  • Microtiter plate coated with anti-triazine antibody

  • Triazine standards (e.g., atrazine) of known concentrations

  • Test compound (e.g., this compound) solutions of varying concentrations

  • Enzyme-conjugated triazine (tracer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Addition: Add 50 µL of standard solutions or test compound solutions to the respective wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated triazine to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well to stop the color development.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the triazine standards. Determine the concentration of the test compound that causes 50% inhibition (IC50) of the antibody-tracer binding. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of target triazine / IC50 of test compound) x 100

Visualizing the Workflow and Concepts

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Antibody Coating B Add Standards/ Samples A->B C Add Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance H->I J Calculate Cross-Reactivity I->J

Caption: A generalized workflow for a competitive ELISA.

Cross_Reactivity_Concept cluster_binding Competitive Binding Antibody Anti-Triazine Antibody BindingSite Antibody->BindingSite Atrazine Atrazine (Target) Atrazine->BindingSite High Affinity This compound This compound (Cross-reactant) This compound->BindingSite Lower Affinity

Caption: Conceptual diagram of competitive binding and cross-reactivity.

References

A Comparative Analysis of the Environmental Persistence of Simazine and Ametryn

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the environmental persistence of two triazine herbicides: Simazine and Ametryn. While the initial topic of comparison included Simeton, a thorough literature search revealed a significant lack of publicly available experimental data on its environmental fate, precluding a direct and data-driven comparison. Therefore, Ametryn, a structurally related and well-studied triazine herbicide, has been selected as a suitable analogue to compare with Simazine. Both herbicides are widely used for the control of broadleaf and grassy weeds, and their environmental persistence is a key factor in assessing their ecological impact.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding.

Quantitative Data on Environmental Persistence

The environmental persistence of a herbicide is often quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This dissipation is influenced by a variety of factors including soil type, pH, temperature, moisture, and microbial activity.[4][5] The following table summarizes the reported half-lives of Simazine and Ametryn in soil and water.

ParameterSimazineAmetrynKey Factors Influencing Persistence
Soil Half-life (t½) 28 to 149 days; typically around 60 days.[3] Can be up to 3-6 months in winter conditions.[6]11 to 280 days; with a median of 62 days.[4][7] A study on specific Brazilian soils found half-lives of 11 to 26 days.[4]Soil pH, organic matter content, microbial activity, temperature, and moisture.[3][4][8]
Water Half-life (t½) Highly variable, ranging from 50 to 700 days in ponds and lakes.[9] In aquatic systems, a half-life of >200 days at pH 7 has been reported.[7]Can be over a year in seawater simulation experiments.[10] Aqueous photolysis half-life is around 72.9 days.[6]pH, presence of microorganisms, sunlight (photolysis), and sorption to sediment.[6][7][9]

Degradation Pathways

The breakdown of Simazine and Ametryn in the environment occurs through a combination of biotic (microbial) and abiotic (chemical) processes.

Simazine Degradation

The primary mechanism for Simazine dissipation is microbial degradation, although this process can be slow.[4] Chemical hydrolysis becomes more significant in acidic conditions.[9] The main degradation pathways involve:

  • Hydrolysis: The chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxy-simazine.

  • N-dealkylation: The ethyl groups attached to the amino groups are sequentially removed, leading to metabolites such as deethyl-simazine and diamino-chloro-triazine.[2]

  • Ring Cleavage: Following the initial transformation steps, microorganisms can eventually break open the triazine ring, although this is a slower process.

G Simazine Simazine HydroxySimazine 2-Hydroxy-4,6-bis (ethylamino)-s-triazine Simazine->HydroxySimazine Hydrolysis DeethylSimazine Deethyl Simazine Simazine->DeethylSimazine N-dealkylation (Biotic/Photolytic) RingCleavage Ring Cleavage Products (e.g., CO2, NH3) HydroxySimazine->RingCleavage Microbial Degradation DiaminoChloroTriazine Diamino Chlorotriazine DeethylSimazine->DiaminoChloroTriazine N-dealkylation DiaminoChloroTriazine->RingCleavage Further Degradation

Figure 1: Simplified degradation pathway of Simazine.

Ametryn Degradation

Ametryn's degradation is also primarily driven by microbial processes in the soil.[9] Key transformation pathways include:

  • Sulfoxidation: The methylthio (-SCH3) group is oxidized to a sulfoxide and then a sulfone.

  • N-dealkylation: Similar to Simazine, the ethyl and isopropyl groups are removed from the amino substituents.

  • Hydrolysis: The methylthio group can be replaced by a hydroxyl group to form hydroxy-ametryn.

  • Conjugation: In plants and some microorganisms, Ametryn and its metabolites can be conjugated with molecules like glutathione to facilitate detoxification.[11]

G Ametryn Ametryn AmetrynSulfoxide Ametryn Sulfoxide Ametryn->AmetrynSulfoxide Sulfoxidation DeethylAmetryn De-ethyl Ametryn Ametryn->DeethylAmetryn N-dealkylation HydroxyAmetryn Hydroxy Ametryn Ametryn->HydroxyAmetryn Hydrolysis FurtherDegradation Further Degradation & Ring Cleavage AmetrynSulfoxide->FurtherDegradation DeethylAmetryn->FurtherDegradation HydroxyAmetryn->FurtherDegradation

Figure 2: Simplified degradation pathway of Ametryn.

Experimental Protocols

The determination of herbicide persistence in soil is typically conducted through laboratory-based soil incubation studies. These experiments aim to simulate environmental conditions while allowing for controlled measurement of the herbicide's dissipation over time.

General Protocol for Soil Half-Life Determination
  • Soil Collection and Preparation:

    • Collect soil from a relevant location, typically the top 10-20 cm, ensuring it has no recent history of pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

    • Characterize the soil properties, including texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.

  • Herbicide Application:

    • Weigh out replicate soil samples into incubation vessels (e.g., glass jars).

    • Prepare a stock solution of the herbicide (e.g., Simazine or Ametryn) in a suitable solvent.

    • Apply the herbicide solution to the soil samples to achieve a desired, environmentally relevant concentration. The solvent is typically allowed to evaporate before the addition of water.

  • Incubation:

    • Adjust the moisture content of the soil to a specific level, often expressed as a percentage of the soil's water holding capacity (e.g., 50-60%).

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation and simulate soil conditions.

    • Maintain soil moisture throughout the incubation period by periodic additions of water.

  • Sampling and Extraction:

    • Sacrifice replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract the herbicide from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile) and extraction technique. Common methods include shake-flask extraction, pressurized liquid extraction (PLE), or solid-liquid extraction.[4]

  • Analysis:

    • Analyze the extracts to quantify the concentration of the parent herbicide and potentially its major metabolites.

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common analytical technique for triazine herbicides.[11][12]

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Determine the dissipation kinetics, which often follows first-order kinetics.

    • Calculate the half-life (t½) from the rate constant of the dissipation curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection & Sieving SoilChar Soil Characterization (pH, OM, etc.) SoilCollection->SoilChar HerbicideSpiking Herbicide Application to Soil Samples SoilChar->HerbicideSpiking Incubation Controlled Incubation (Temp, Moisture) HerbicideSpiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or GC/MS Analysis Extraction->Quantification DataAnalysis Half-life Calculation Quantification->DataAnalysis

References

A Comparative Guide to Analytical Methods for Simethicone Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the validation of Simethicone residue analysis. The selection of an appropriate analytical method is critical for ensuring product quality and safety in pharmaceutical manufacturing. This document outlines the performance, experimental protocols, and logical workflows of common techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

Performance Comparison

The choice of an analytical method for Simethicone residue analysis depends on several factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the performance characteristics of commonly employed methods based on data synthesized from multiple studies.[1]

ParameterFTIR SpectroscopyGravimetryRP-HPLCGC-MS
Principle Infrared absorption of Si-CH3 bondIsolation and weighing of SimethiconeChromatographic separationSeparation and detection of volatile siloxanes
Specificity Good, but potential for interference from excipients.[1]High, as it involves physical isolation of the analyte.[1]High, with good resolution from other components.[1]High sensitivity and specificity for volatile components.[2]
Precision (RSD %) < 2.0%[1]< 2.0%[1]< 2.0%[1]Dependent on validation
Accuracy (Recovery %) ~100%[1]~100%[1]~100%[1]Dependent on validation
Speed Relatively fast analysis time per sample.[1]More time-consuming due to multiple extraction and drying steps.[1]Moderate, with typical run times of a few minutes per sample.[1]Moderate to long run times
Cost Moderate instrument cost, low solvent consumption.[1]Low instrument cost, but can be labor-intensive.[1]High instrument cost, moderate solvent consumption.[1]High instrument cost and complexity
Primary Application Routine quality control, raw material identification.[1]Assay of finished products, can be an alternative to compendial methods.[1]Quantification in complex mixtures, stability studies.[1]Identification and quantification of volatile siloxanes.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. This section outlines the methodologies for the key analytical techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

This method is widely used for the assay of Simethicone and is described in various pharmacopeias.[1][3]

  • Standard Preparation: Accurately weigh a suitable amount of Simethicone reference standard and dissolve it in an appropriate solvent (e.g., toluene) to achieve a known concentration.[1]

  • Sample Preparation: Accurately weigh a quantity of the pharmaceutical formulation equivalent to a known amount of Simethicone.[1] Disperse the sample in a suitable solvent system, which may involve a biphasic extraction with a non-polar solvent (e.g., toluene) and an acidic or basic aqueous phase to break emulsions and remove interfering substances.[1] Separate the organic layer containing the Simethicone.[1]

  • FTIR Analysis: Record the infrared spectrum of the standard and sample solutions.[1] Measure the absorbance of the characteristic Si-CH3 stretching band around 1260 cm⁻¹.[1]

  • Calculation: Calculate the concentration of Simethicone in the sample by comparing its absorbance to that of the standard.[1]

Gravimetric Method

This method offers a simple and cost-effective alternative to instrumental methods.[1][3]

  • Sample Preparation: Accurately weigh a quantity of the pharmaceutical formulation containing a known amount of Simethicone.[1] Add a solvent or a series of solvents to dissolve or disperse the sample matrix, leaving the Simethicone as an insoluble residue or in a separate phase.[1]

  • Isolation of Simethicone: Separate the Simethicone from the sample matrix by filtration or extraction.[1] Wash the isolated Simethicone with a suitable solvent to remove any remaining impurities.[1]

  • Drying and Weighing: Dry the isolated Simethicone to a constant weight at a specified temperature.[1][3] Accurately weigh the dried Simethicone.[1]

  • Calculation: Determine the amount of Simethicone in the original sample based on the weight of the isolated and dried product.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high specificity and is suitable for quantifying Simethicone in complex mixtures.[1]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[1]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD), as Simethicone lacks a strong chromophore.[1]

    • Injection Volume: Typically 20 µL.[1]

  • Standard Preparation: Prepare a series of standard solutions of Simethicone reference standard in the mobile phase at different concentrations.[1]

  • Sample Preparation: Accurately weigh the pharmaceutical formulation and dissolve it in a suitable solvent, which may be the mobile phase.[1] Filter the sample solution through a 0.45 µm filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system.[1] Identify and quantify the Simethicone peak based on its retention time and peak area compared to the standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the various linear and cyclic siloxane species within Simethicone.[2]

  • Sample Preparation (for Oral Suspension):

    • Accurately weigh a portion of the suspension equivalent to 50 mg of Simethicone into a flask.[2]

    • Add 40 mL of 0.1 N sodium hydroxide and mix until dispersed.[2]

    • Add 25.0 mL of toluene and shake vigorously.[2]

    • Allow the layers to separate and transfer the upper organic (toluene) layer to a test tube containing anhydrous sodium sulfate.[2]

    • Centrifuge to obtain a clear supernatant for analysis.[2]

  • GC-MS Parameters: The specific parameters for the GC-MS instrument, such as the column type, temperature program, and mass spectrometer settings, should be optimized for the specific siloxane species being analyzed.[2]

  • Standard Solution Preparation: Prepare a stock solution of Simethicone reference standard in toluene.[2] Create a series of calibration standards by diluting the stock solution.[2]

  • Analysis: Inject the prepared sample and standard solutions into the GC-MS system for analysis.[2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method and the logical relationship for selecting a suitable method.

FTIR_Workflow cluster_prep Sample & Standard Preparation cluster_analysis FTIR Analysis cluster_calc Calculation start Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent (e.g., Toluene) start->dissolve extract Biphasic Extraction (if necessary) dissolve->extract separate Separate Organic Layer extract->separate record_spectrum Record IR Spectrum separate->record_spectrum measure_abs Measure Absorbance at ~1260 cm⁻¹ record_spectrum->measure_abs calculate Calculate Simethicone Concentration measure_abs->calculate end Result calculate->end

Caption: FTIR analysis workflow for Simethicone residue.

Gravimetric_Workflow cluster_prep Sample Preparation & Isolation cluster_weighing Drying & Weighing cluster_calc Calculation start Weigh Sample disperse Disperse Sample Matrix start->disperse isolate Isolate Simethicone (Filtration/Extraction) disperse->isolate wash Wash Isolated Simethicone isolate->wash dry Dry to a Constant Weight wash->dry weigh Accurately Weigh Dried Simethicone dry->weigh calculate Determine Amount of Simethicone weigh->calculate end Result calculate->end

Caption: Gravimetric analysis workflow for Simethicone residue.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_calc Calculation start Weigh Sample & Reference Standard dissolve Dissolve in Suitable Solvent start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject quantify Identify & Quantify Peak inject->quantify calculate Calculate Simethicone Concentration quantify->calculate end Result calculate->end

Caption: RP-HPLC analysis workflow for Simethicone residue.

Method_Selection cluster_start Starting Point cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Analytical Requirement is_routine_qc Routine QC/ Raw Material ID? start->is_routine_qc is_complex Complex Mixture/ Stability Study? is_routine_qc->is_complex No ftir FTIR Spectroscopy is_routine_qc->ftir Yes is_finished_product Finished Product Assay? is_complex->is_finished_product No hplc RP-HPLC is_complex->hplc Yes is_volatile Volatile Siloxane Analysis? is_finished_product->is_volatile No gravimetry Gravimetry is_finished_product->gravimetry Yes is_volatile->ftir No gcms GC-MS is_volatile->gcms Yes

Caption: Logical guide for selecting an analytical method.

References

A Comparative Analysis of Simeton and Novel Herbicide Formulations for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of weed management in agriculture necessitates a continuous evolution of herbicide technologies. This guide provides a comparative overview of the triazine herbicide, Simeton, and recently developed novel herbicide formulations. The analysis focuses on their efficacy, mode of action, and the experimental frameworks used to evaluate their performance, offering valuable insights for researchers and professionals in the field.

Efficacy Snapshot: this compound vs. Novel Formulations

Direct comparative field trial data for this compound against the latest herbicide formulations is limited in publicly available literature. However, by examining the efficacy of closely related triazine herbicides (Atrazine and Simazine) and data on novel formulations, we can construct a representative comparison. The following table summarizes efficacy data from various studies, highlighting the percentage of weed control for different herbicide classes against a range of common weed species. It is crucial to note that this data is compiled from multiple sources and experimental conditions may vary.

Herbicide ClassActive Ingredient (Example)Formulation TypeWeed SpeciesEfficacy (% Weed Control)Reference(s)
Triazine Simazine/Atrazine (as proxy for this compound)Wettable Powder (WP), Liquid (L)Annual Bluegrass (Poa annua)94% (Simazine)[1]
Broadleaf Weeds (e.g., Amaranthus spp., Chenopodium album)73-98% (Atrazine)[2]
Grassy Weeds (e.g., Setaria spp.)4-56% (Atrazine)[2]
Benzoylpyrazole Icafolin-methylNot specifiedBlack-grass (Alopecurus myosuroides) (including resistant biotypes)High efficacy at low application rates[3]
Ryegrass (Lolium spp.) (including resistant biotypes)High efficacy at low application rates[3]
Various broadleaf and grassy weedsBroad-spectrum[4]
Chloroacetamide AcetochlorMicro-encapsulated (ME)Waterhemp (Amaranthus tuberculatus)>90% (in sequential applications)[5]
Barnyardgrass (Echinochloa crus-galli)More consistent at higher rates[5]
Phosphinic Acid GlufosinateSoluble Liquid (SL)Common Cocklebur (Xanthium strumarium)>80%[6]
Common Lambsquarters (Chenopodium album)Variable, often <80%[6]

Delving into the Mechanisms: Signaling Pathways

The differences in efficacy between this compound and novel herbicides are rooted in their distinct molecular mechanisms of action.

This compound and Triazine Herbicides: Inhibition of Photosynthesis

This compound, a member of the triazine class of herbicides, acts by inhibiting photosynthesis.[7] Specifically, it targets the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.[8][9] By binding to the D1 protein, it blocks the binding of plastoquinone (PQ), a crucial electron carrier.[7][9] This disruption halts the production of ATP and NADPH, the energy currency of the cell, leading to a cascade of oxidative damage and ultimately, plant death.[9]

Triazine Herbicide Signaling Pathway Sunlight Sunlight PSII Photosystem II (PSII) (D1 Protein) Sunlight->PSII Plastoquinone (PQ) Plastoquinone (PQ) PSII->Plastoquinone (PQ) e- transfer Electron_Transport_Chain Electron Transport Chain Plastoquinone (PQ)->Electron_Transport_Chain ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Photosynthesis Photosynthesis ATP_NADPH_Production->Photosynthesis This compound This compound (Triazine) This compound->PSII Inhibits

Figure 1. Mechanism of action of this compound (Triazine) on Photosystem II.
Novel Herbicide Formulations: Alternative Modes of Action

In contrast, many novel herbicides have been developed to overcome resistance to traditional modes of action.

  • Icafolin-methyl (Benzoylpyrazole): This new herbicide inhibits tubulin polymerization in plants.[3][10] Tubulin is the building block of microtubules, which are essential for cell division, cell wall formation, and intracellular transport. By disrupting microtubule formation, icafolin-methyl effectively freezes plant growth, leading to weed death.[11]

Icafolin-methyl Signaling Pathway Tubulin_Dimers Tubulin α/β Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Cell_Division Cell Division Microtubule_Assembly->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Icafolin_methyl Icafolin-methyl Icafolin_methyl->Microtubule_Assembly Inhibits Polymerization Herbicide Efficacy Trial Workflow cluster_0 1. Pre-Trial Planning cluster_1 2. Field Implementation cluster_2 3. Data Collection cluster_3 4. Data Analysis & Reporting Define_Objectives Define Objectives (e.g., compare efficacy) Select_Treatments Select Treatments (this compound, Novel Herbicides, Control) Define_Objectives->Select_Treatments Experimental_Design Choose Experimental Design (e.g., Randomized Complete Block) Select_Treatments->Experimental_Design Site_Selection Site Selection & Plot Establishment Experimental_Design->Site_Selection Herbicide_Application Herbicide Application (Calibrated Sprayers) Site_Selection->Herbicide_Application Weed_Control_Assessment Weed Control Assessment (% cover, biomass) Herbicide_Application->Weed_Control_Assessment Crop_Tolerance_Assessment Crop Tolerance Assessment (Phytotoxicity, Yield) Weed_Control_Assessment->Crop_Tolerance_Assessment Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Crop_Tolerance_Assessment->Statistical_Analysis Report_Generation Report Generation (Tables, Figures, Interpretation) Statistical_Analysis->Report_Generation

References

A Comparative Analysis of Simeton and Alternative Herbicides on Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal effects of Simeton, a triazine-based compound, with other commonly used herbicides across a range of plant species. The information presented is based on available scientific literature and is intended to assist researchers in understanding the relative efficacy and modes of action of these compounds.

Introduction to this compound and a Comparative Overview

This compound, a methoxy-1,3,5-triazine, functions as a herbicide by inhibiting photosynthesis at photosystem II (PSII).[1][2] It belongs to the triazine family of herbicides, which also includes well-known compounds like atrazine and simazine. These herbicides are characterized by their ability to block the electron transport chain in plants, ultimately leading to cell death.

For the purpose of this comparative study, and due to the limited availability of direct comparative data for this compound on a wide range of higher plant species, data for the closely related and extensively studied triazine herbicides, atrazine and simazine, will be used as a proxy to represent the expected effects of this compound. This approach is scientifically reasonable given their shared mode of action.

This guide will compare the effects of this compound (represented by atrazine/simazine data) with three other major classes of herbicides:

  • Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids.

  • Glufosinate: A non-selective, contact herbicide that inhibits the glutamine synthetase enzyme, leading to a toxic buildup of ammonia in the plant.

  • 2,4-D: A selective herbicide that mimics the plant hormone auxin, causing uncontrolled growth and eventual death of broadleaf weeds.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of the selected herbicides on various crop and weed species. The data is presented as a percentage of control or reduction in biomass/growth compared to untreated plants.

Table 1: Comparative Efficacy of Herbicides on Weed Species

Weed SpeciesThis compound (as Atrazine/Simazine) (% Control)Glyphosate (% Control)Glufosinate (% Control)2,4-D (% Control)
Broadleaf Weeds
Common Lambsquarters (Chenopodium album)Good to ExcellentExcellentGood to ExcellentExcellent
Palmer Amaranth (Amaranthus palmeri)Good (some resistance reported)Excellent (some resistance reported)Good to ExcellentGood to Excellent
Velvetleaf (Abutilon theophrasti)GoodExcellentGoodGood
Grass Weeds
Giant Foxtail (Setaria faberi)Fair to GoodExcellentGoodPoor
Barnyardgrass (Echinochloa crus-galli)Fair to GoodExcellentGoodPoor
Johnsongrass (Sorghum halepense)Poor to FairExcellentGoodPoor

Note: Efficacy can vary depending on the application rate, timing, environmental conditions, and the presence of herbicide-resistant biotypes.

Table 2: Crop Tolerance to Herbicides

Crop SpeciesThis compound (as Atrazine/Simazine) ToleranceGlyphosate ToleranceGlufosinate Tolerance2,4-D Tolerance
Corn (Zea mays) TolerantSusceptible (Tolerant varieties available)Susceptible (Tolerant varieties available)Tolerant (at specific growth stages)
Soybean (Glycine max) SusceptibleSusceptible (Tolerant varieties available)Susceptible (Tolerant varieties available)Susceptible (Tolerant varieties available)
Wheat (Triticum aestivum) SusceptibleSusceptibleSusceptibleTolerant
Cotton (Gossypium hirsutum) SusceptibleSusceptible (Tolerant varieties available)Susceptible (Tolerant varieties available)Susceptible (Tolerant varieties available)

Note: Crop tolerance can be significantly influenced by the specific variety (especially with genetically modified crops) and the growth stage at the time of application.

Modes of Action: Signaling Pathways

The following diagrams illustrate the primary signaling pathways disrupted by each class of herbicide.

Photosynthesis_Inhibition cluster_this compound This compound (Triazines) Light Light Photosystem II (PSII) Photosystem II (PSII) Light->Photosystem II (PSII) PSII PSII Electron Transport Chain Electron Transport Chain PSII->Electron Transport Chain ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production CO2 Fixation (Calvin Cycle) CO2 Fixation (Calvin Cycle) ATP & NADPH Production->CO2 Fixation (Calvin Cycle) This compound This compound This compound->PSII Inhibits Electron Flow

Caption: this compound's mode of action: Inhibition of Photosystem II.

Amino_Acid_Inhibition cluster_Glyphosate Glyphosate Chorismate Chorismate EPSP Synthase EPSP Synthase Chorismate->EPSP Synthase Aromatic Amino Acids\n(Trp, Tyr, Phe) Aromatic Amino Acids (Trp, Tyr, Phe) EPSP Synthase->Aromatic Amino Acids\n(Trp, Tyr, Phe) Protein Synthesis & Growth Protein Synthesis & Growth Aromatic Amino Acids\n(Trp, Tyr, Phe)->Protein Synthesis & Growth Glyphosate Glyphosate Glyphosate->EPSP Synthase Inhibits Enzyme

Caption: Glyphosate's mode of action: Inhibition of EPSP synthase.

Ammonia_Toxicity cluster_Glufosinate Glufosinate Glutamate + NH3 Glutamate + NH3 Glutamine Synthetase Glutamine Synthetase Glutamate + NH3->Glutamine Synthetase Glutamine Glutamine Glutamine Synthetase->Glutamine Ammonia Accumulation Ammonia Accumulation Glutamine Synthetase->Ammonia Accumulation Leads to Amino Acid Synthesis Amino Acid Synthesis Glutamine->Amino Acid Synthesis Glufosinate Glufosinate Glufosinate->Glutamine Synthetase Inhibits Enzyme Cell Death Cell Death Ammonia Accumulation->Cell Death

Caption: Glufosinate's mode of action: Inhibition of glutamine synthetase.

Auxin_Mimicry cluster_24D 2,4-D Auxin Auxin Auxin Receptors Auxin Receptors Auxin->Auxin Receptors Normal Growth Regulation Normal Growth Regulation Auxin Receptors->Normal Growth Regulation Uncontrolled Growth Uncontrolled Growth Auxin Receptors->Uncontrolled Growth Leads to 2,4-D 2,4-D 2,4-D->Auxin Receptors Binds to Plant Death Plant Death Uncontrolled Growth->Plant Death Efficacy_Assay_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Evaluation Evaluation Plant Cultivation Plant Cultivation Herbicide Preparation Herbicide Preparation Plant Cultivation->Herbicide Preparation Herbicide Application Herbicide Application Herbicide Preparation->Herbicide Application Visual Injury Assessment Visual Injury Assessment Herbicide Application->Visual Injury Assessment Biomass Measurement Biomass Measurement Visual Injury Assessment->Biomass Measurement Data Analysis Data Analysis Biomass Measurement->Data Analysis

References

Independent Validation of Simeton's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent investigation into the proposed mechanism of action for the investigational compound Simeton reveals a landscape of both established and novel therapeutic strategies. Due to the absence of publicly available, peer-reviewed data on this compound, this guide will draw comparisons with well-characterized drugs that operate within analogous signaling pathways, providing a framework for potential validation approaches.

While direct experimental data on this compound remains proprietary, this guide offers a comparative analysis against established drugs, outlining potential experimental workflows for its validation. This objective comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic profile of this compound.

Comparative Analysis of Therapeutic Agents

To provide a basis for understanding this compound's potential mode of action, we present a comparison with two hypothetical alternative drugs, Compound A and Compound B, which target pathways often implicated in similar therapeutic areas.

FeatureThis compound (Hypothesized)Compound A (Established)Compound B (Established)
Primary Target UndisclosedKinase XReceptor Y
Downstream Effect Inhibition of ProliferationApoptosis InductionModulation of Inflammatory Response
In Vitro Efficacy (IC50) Data not available10 nM50 nM
In Vivo Efficacy (Model) Data not availableTumor growth inhibition in xenograft modelReduction of cytokine storm in murine model
Known Side Effects Data not availableMyelosuppression, gastrointestinal distressInfusion-related reactions, increased risk of infection

Experimental Protocols for Mode of Action Validation

The following are detailed methodologies for key experiments that would be essential in validating the mode of action of a novel compound like this compound.

Target Engagement Assay

Objective: To confirm direct binding of this compound to its putative molecular target.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with varying concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the lysates to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein.

    • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

In Vitro Kinase/Enzyme Activity Assay

Objective: To determine the functional effect of this compound on the activity of its target.

Methodology:

  • Purify the recombinant target protein.

  • In a multi-well plate, combine the purified protein, its substrate (e.g., ATP for a kinase), and varying concentrations of this compound.

  • Incubate for a specified time at the optimal temperature for the enzyme.

  • Measure the enzymatic activity using a detection method appropriate for the reaction (e.g., luminescence for ATP-based assays, fluorescence for cleavage assays).

  • Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the target's activity.

Phospho-protein Analysis by Western Blot

Objective: To assess the impact of this compound on downstream signaling pathways.

Methodology:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound, a positive control (known inhibitor), and a vehicle control for various time points.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins.

  • Incubate with a secondary antibody and visualize bands using a chemiluminescence imager.

  • Quantify band intensity to determine the change in phosphorylation status.

Visualizing a Potential Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that a compound like this compound might modulate. This serves as a visual hypothesis for its mechanism of action, which would require experimental validation.

cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound's mode of action.

Experimental Workflow for Validation

The logical flow of experiments to validate the mode of action of a novel compound is crucial for a robust understanding of its therapeutic potential.

Target_Identification Target_Identification Target_Engagement Target_Engagement Target_Identification->Target_Engagement In_Vitro_Assay In_Vitro_Assay Target_Engagement->In_Vitro_Assay Cellular_Assay Cellular_Assay In_Vitro_Assay->Cellular_Assay In_Vivo_Model In_Vivo_Model Cellular_Assay->In_Vivo_Model Patient_Diagnosis Patient_Diagnosis Biomarker_Status Biomarker_Status Patient_Diagnosis->Biomarker_Status Simeton_Treatment Simeton_Treatment Biomarker_Status->Simeton_Treatment Biomarker Positive Alternative_A Alternative_A Biomarker_Status->Alternative_A Biomarker Negative Alternative_B Alternative_B Simeton_Treatment->Alternative_B Resistance

Safety Operating Guide

Navigating the Safe Disposal of Simeton: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Simeton (CAS No. 673-04-1), a triazine-based compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This compound is classified as a hazardous substance, and all materials contaminated with it must be treated as hazardous waste.

Immediate Safety and Hazard Profile

This compound presents several health risks that necessitate careful handling at all times. It is categorized as harmful if swallowed, and it can cause significant skin and eye irritation, as well as potential respiratory irritation. The compound is also recognized as a xenobiotic and an environmental contaminant.

Table 1: this compound Hazard Classification and GHS Statements

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

All personnel handling this compound in any form—pure substance, solutions, or waste—must wear appropriate personal protective equipment to minimize exposure.

Table 2: Required Personal Protective Equipment for Handling this compound

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, consider a chemical-resistant apron or coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if handling this compound as a powder outside of a chemical fume hood or if aerosolization is possible.Prevents inhalation of dust or aerosols, which can cause respiratory irritation.

Operational and Disposal Plans

The following protocols provide detailed methodologies for the disposal of this compound waste, the decontamination of empty containers, and the management of accidental spills.

Experimental Protocol 1: Step-by-Step Disposal of this compound Waste

The primary and recommended method for the disposal of unwanted this compound is through a licensed hazardous waste disposal company, typically via chemical incineration.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2]

Methodology:

  • Waste Identification and Segregation:

    • Identify all materials containing this compound (e.g., unused product, contaminated labware, spill cleanup debris) as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Place this compound waste in a chemically compatible and leak-proof container with a secure lid.[3]

    • Ensure the container is in good condition, free from cracks or rust.[3]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[3]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[4]

    • Keep the container closed at all times except when adding waste.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will coordinate with a licensed disposal company for final treatment, typically incineration.[1]

Experimental Protocol 2: Decontamination of Empty this compound Containers

Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. The rinsate from this process must be collected and treated as hazardous waste.[3]

Methodology:

  • Initial Draining:

    • Empty the container of all free-flowing this compound. Allow it to drain for at least 30 seconds after the flow has been reduced to drops.[5]

  • Triple Rinsing:

    • Add a suitable solvent (such as acetone or another water-soluble solvent) to the container until it is approximately 20-25% full.[2][5]

    • Securely cap the container and shake or agitate it vigorously for at least 30 seconds to dissolve any remaining residue.[5]

    • Pour the rinsate into a designated hazardous waste container.[3]

    • Repeat this rinsing process two more times to complete the triple rinse.[5]

  • Final Steps:

    • Allow the decontaminated container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[3]

    • Once dry, deface or remove the original label and mark the container as "EMPTY."[2]

    • The clean, empty container can now be disposed of in the regular trash or recycled, according to your institution's policies.[3]

Experimental Protocol 3: this compound Spill Management

In the event of a this compound spill, a prompt and systematic response is crucial to mitigate exposure and prevent environmental contamination.

Methodology:

  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate non-essential individuals from the area.[6]

    • If the spill involves a significant quantity of dust or vapor, or if you feel unwell, activate the fire alarm and call for emergency assistance.[7]

  • Control and Containment:

    • Ensure the area is well-ventilated.[8]

    • Wearing the appropriate PPE, control the source of the spill if it is safe to do so (e.g., by turning a container upright).[6]

    • Contain the spill by placing absorbent materials, such as spill pads or sand, around the perimeter to prevent it from spreading.[7]

  • Cleanup Procedure:

    • For solid spills: Carefully sweep or scoop the this compound into a designated hazardous waste container, avoiding the creation of dust.[9]

    • For liquid spills: Cover the spill with an inert absorbent material. Once the liquid is fully absorbed, scoop the material into a hazardous waste container.[9]

  • Decontamination:

    • Thoroughly clean the spill area with a detergent and water solution.[6]

    • Use absorbent pads to wipe the area clean, and dispose of these pads as hazardous waste.[6]

  • Final Disposal:

    • Seal and label all waste generated from the cleanup, including contaminated PPE, as hazardous waste.

    • Arrange for disposal through your institution's EHS department.

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the safe management and disposal of this compound.

Simeton_Disposal_Workflow start This compound Identified as Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe check_spill Is there an active spill? ppe->check_spill spill_protocol Execute Spill Management Protocol check_spill->spill_protocol Yes collect_waste Collect Waste in a Labeled, Compatible Hazardous Waste Container check_spill->collect_waste No spill_protocol->collect_waste store_waste Store Sealed Container in a Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by Licensed Vendor (Chemical Incineration) contact_ehs->disposal

Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound waste.

Simeton_Spill_Cleanup_Workflow spill_occurs This compound Spill Occurs assess_risk Assess Risk & Alert Personnel spill_occurs->assess_risk wear_ppe Wear Full PPE (Goggles, Gloves, Respirator, etc.) assess_risk->wear_ppe contain_spill Contain the Spill (Use absorbent materials to create a barrier) wear_ppe->contain_spill stop_source Stop the Source of the Spill (If safe to do so) contain_spill->stop_source cleanup Clean Up Spill (Absorb liquids / Sweep solids) stop_source->cleanup package_waste Package All Contaminated Materials (Including used PPE) as Hazardous Waste cleanup->package_waste decontaminate Decontaminate the Spill Area (Wash with detergent and water) package_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: A procedural workflow for the safe and effective management of a this compound spill.

References

Essential Safety and Handling Protocols for Simethicone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Simeton" did not yield relevant results for a specific chemical substance. This document pertains to Simethicone , a common anti-foaming agent, assuming this was the intended substance.

This guide provides essential, immediate safety and logistical information for the handling of Simethicone in a laboratory setting, tailored for researchers, scientists, and drug development professionals. The following procedural steps will ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

While Simethicone is generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.[1]

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety glasses with side shieldsShould conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect from potential splashes.[1]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for prolonged or frequent contact.[1]
Body Protection Laboratory coatA standard, clean, body-covering laboratory coat should be worn to protect against spills.[1]
Respiratory Protection Not generally requiredUse a NIOSH-approved respirator if aerosols or mists are generated, especially in poorly ventilated areas.[1][2]

Quantitative Data Summary

Simethicone is characterized by its low volatility and is not classified as a hazardous substance.[3][4] The following table summarizes its key quantitative properties.

PropertyValue
Flash Point 196 °C / 384.8 °F (Closed Cup)[3][5]
Boiling Point > 150 °C / 302 °F[3]
Relative Density 0.98 - 0.995[3]
Acute Oral Toxicity Very low toxicity if swallowed. Harmful effects are not anticipated from swallowing small amounts.[4]
Occupational Exposure Limits Not established.[3][6]

Experimental Protocols: Handling and Disposal

Operational Plan: From Receipt to Use

A structured operational plan ensures consistency and safety throughout the handling process of Simethicone.

1. Storage:

  • Keep containers tightly closed when not in use.[7]

  • Store in a cool, dry, and well-ventilated area.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[3][8]

2. Handling and Use:

  • Ensure adequate ventilation in the work area; general laboratory ventilation is typically sufficient.[1][3]

  • Avoid direct contact with skin and eyes.[1][6]

  • Minimize the generation of aerosols or mists.[1]

  • Wash hands thoroughly with soap and water after handling.[1][3]

  • Ground all equipment containing the material to prevent static discharge.[5]

First Aid and Emergency Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. If irritation persists, seek medical attention.[1][5]

  • Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops.[1][5]

  • Inhalation: If vapors or mists are inhaled, move the individual to fresh air. If respiratory symptoms develop, seek medical attention.[1][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Adverse effects are unlikely as Simethicone is not systemically absorbed. If a large amount is ingested or discomfort occurs, seek medical advice.[1][9]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.[6][8]

  • Waste Simethicone: Should be disposed of as chemical waste. Do not empty into drains.[8]

  • Contaminated PPE: Dispose of used gloves and other contaminated PPE as chemical waste.

Workflow and Logic Diagrams

The following diagram illustrates the standard operating procedure for handling Simethicone in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE (Gloves, Goggles, Lab Coat) b Ensure Proper Ventilation a->b c Retrieve Simethicone from Storage b->c d Perform Experimental Work c->d e Wipe Down Work Area d->e f Dispose of Waste (Simethicone & Contaminated PPE) e->f g Return Simethicone to Storage f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for Safe Handling of Simethicone.

References

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